GSK-J1 sodium
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-J1 Sodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action of GSK-J1 sodium, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. It is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and cellular consequences.
Core Mechanism of Action: Inhibition of H3K27 Demethylation
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a critical epigenetic mark for gene silencing[4]. Specifically, JMJD3 and UTX demethylate trimethylated and dimethylated H3K27 (H3K27me3/me2)[5].
The inhibitory action of GSK-J1 leads to an increase in the global levels of H3K27me3[1][6]. This accumulation of a repressive histone mark results in the silencing of target genes[4]. The mechanism of inhibition is competitive with the cofactor α-ketoglutarate, with the propanoic acid moiety of GSK-J1 mimicking its binding in the catalytic site of the enzyme[7].
Due to its polar carboxylate group, GSK-J1 has limited cell permeability[8][9]. For cellular studies, a cell-permeable ethyl ester prodrug, GSK-J4, is often utilized. Intracellular esterases rapidly hydrolyze GSK-J4, releasing the active GSK-J1[8].
Quantitative Inhibitory Activity
GSK-J1 exhibits high potency and selectivity for the KDM6 subfamily of histone demethylases. The following table summarizes its inhibitory concentrations (IC50) against various histone demethylases as determined by different assays.
| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |
| JMJD3 | KDM6B | 60 | Cell-free | [1] |
| JMJD3 | KDM6B | 28 | Not Specified | [2] |
| UTX | KDM6A | 53 | Not Specified | [2] |
| JARID1B | KDM5B | 950 | AlphaScreen | [4] |
| JARID1C | KDM5C | 1760 | AlphaScreen | [4] |
| KDM5B | 170 | Not Specified | [2] | |
| KDM5C | 550 | Not Specified | [2] | |
| KDM5A | 6800 | Not Specified | [2] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of GSK-J1 and its downstream effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This assay quantitatively measures the demethylase activity of enzymes like JMJD3 and UTX and the inhibitory effect of compounds like GSK-J1.
-
Reaction Setup :
-
Combine purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM; e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) in assay buffer (50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate)[1][5].
-
Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixture[1][5].
-
-
Incubation :
-
Reaction Quenching :
-
Sample Preparation and Analysis :
Cellular H3K27me3 Level Assessment
This protocol is used to determine the effect of GSK-J1 on intracellular H3K27me3 levels.
-
Cell Culture and Treatment :
-
Histone Extraction :
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an appropriate method, such as acid extraction.
-
-
Western Blot Analysis :
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Normalize to a loading control such as total Histone H3.
-
Cellular and Physiological Consequences
The inhibition of JMJD3 and UTX by GSK-J1 has significant biological effects, primarily through the modulation of gene expression.
-
Anti-inflammatory Effects : In human primary macrophages, GSK-J1 (via its prodrug GSK-J4) inhibits the production of pro-inflammatory cytokines like TNF-α in response to LPS stimulation[1][4][8]. This is achieved by increasing H3K27me3 levels at the promoters of inflammatory genes, thereby repressing their transcription[10]. The administration of GSK-J1 has been shown to decrease the inflammatory response in a mouse model of mastitis by regulating the Tlr4/NF-κB–mediated pathway[10].
-
Developmental Processes : GSK-J1 can influence cellular differentiation and development. For instance, in MC3T3-E1 pre-osteoblastic cells, GSK-J1 suppresses the expression of key osteogenic transcription factors Runx2 and Osterix[1]. In the developing rat retina, GSK-J1 affects the differentiation of specific neuronal subtypes, increases cell proliferation and apoptosis, and leads to an overall increase in H3K27me3 levels[6].
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | CAS:1373422-53-7 | H3K27 demethylase JMJD3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. tribioscience.com [tribioscience.com]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1: A Technical Guide to its Function in Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), a mark associated with gene repression. By inhibiting these demethylases, GSK-J1 serves as a powerful chemical probe to investigate the biological processes governed by H3K27 methylation and as a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.
Core Mechanism of Action: Inhibition of KDM6 Histone Demethylases
GSK-J1 functions as a competitive inhibitor of the KDM6 subfamily of histone demethylases.[1] Its mechanism of action involves binding to the active site of JMJD3 and UTX, thereby preventing the demethylation of di- and tri-methylated H3K27 (H3K27me2/3).[2][3] This inhibition leads to an accumulation of the repressive H3K27me3 mark at target gene promoters, resulting in the silencing of gene expression.[4][5] The inhibitory activity of GSK-J1 is dependent on its ability to chelate the ferrous iron (Fe2+) cofactor and compete with the co-substrate α-ketoglutarate, both of which are essential for the catalytic activity of JmjC domain-containing enzymes.[1][3]
The following diagram illustrates the enzymatic activity of KDM6A/B and the inhibitory effect of GSK-J1.
Caption: Mechanism of KDM6A/B Inhibition by GSK-J1.
Quantitative Data: Potency and Selectivity of GSK-J1
GSK-J1 is a highly potent inhibitor of JMJD3 and UTX, exhibiting IC50 values in the low nanomolar range in cell-free assays.[6][7] Its selectivity is a key feature, with significantly lower potency against other histone demethylase subfamilies.[8][9] The following table summarizes the reported IC50 values for GSK-J1 against various histone demethylases.
| Target Demethylase | Alternative Name | IC50 (nM) | Reference |
| KDM6B | JMJD3 | 28 | [7][8] |
| KDM6A | UTX | 53 | [7][8] |
| KDM5B | JARID1B | 170 | [8] |
| KDM5C | JARID1C | 550 | [8] |
| KDM5A | JARID1A | 6,800 | [8] |
| Other Demethylases | - | >20,000 | [8] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This protocol outlines a cell-free assay to determine the inhibitory activity of GSK-J1 on purified histone demethylases.[2][6][7]
Materials:
-
Purified recombinant JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
GSK-J1 at various concentrations
-
10 mM EDTA
-
ZipTips for desalting
-
α-cyano-4-hydroxycinnamic acid MALDI matrix
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare the reaction mixture by combining the purified enzyme (1 µM JMJD3 or 3 µM UTX) with the biotinylated peptide substrate (10 µM) in the assay buffer.
-
Add GSK-J1 at a range of concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).
-
Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the reaction products using ZipTips according to the manufacturer's instructions.
-
Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated and methylated peptide products.
-
Calculate the IC50 value of GSK-J1 by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for H3K27me3 Levels
This protocol describes a method to assess the effect of GSK-J1 on cellular H3K27me3 levels.
Materials:
-
Cells of interest (e.g., HEK-293, primary human macrophages)
-
Cell culture medium and supplements
-
GSK-J1 (or its cell-permeable prodrug, GSK-J4)
-
Lipopolysaccharide (LPS) or other stimuli (if applicable)
-
Reagents for cell lysis and histone extraction
-
Antibodies against H3K27me3 and a loading control (e.g., total Histone H3)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of GSK-J4 (the cell-permeable ethyl ester prodrug of GSK-J1) for a specified duration. A negative control (e.g., GSK-J5, an inactive regioisomer) should be included.
-
If studying a specific pathway, stimulate the cells with an appropriate agent (e.g., LPS to induce an inflammatory response).
-
Harvest the cells and perform histone extraction.
-
Quantify the levels of H3K27me3 using Western blotting or ELISA with a specific antibody.
-
Normalize the H3K27me3 levels to a loading control.
The following diagram provides a logical workflow for a typical cellular experiment investigating the effects of GSK-J1.
Caption: Experimental Workflow for Cellular GSK-J1 Studies.
Biological and Therapeutic Implications
The ability of GSK-J1 to modulate H3K27me3 levels has significant implications for various biological processes and diseases.
Inflammation
GSK-J1 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[6][10] This effect is mediated by an increase in H3K27me3 levels at the promoters of inflammatory genes, leading to their transcriptional repression.[4][11] Studies in mouse models of mastitis have also demonstrated that GSK-J1 can alleviate inflammation by inhibiting the TLR4/NF-κB signaling pathway.[4][11]
The following diagram illustrates the proposed signaling pathway through which GSK-J1 modulates the inflammatory response.
Caption: GSK-J1 in the Inflammatory Signaling Pathway.
Cancer
The role of KDM6 demethylases in cancer is context-dependent, and consequently, the effects of GSK-J1 are varied across different cancer types.[12] By increasing H3K27me3 levels, GSK-J1 can lead to the silencing of oncogenes, thereby inhibiting cancer cell proliferation, inducing apoptosis, and reducing migration and invasion.[12] GSK-J4, the cell-permeable prodrug of GSK-J1, has shown anti-cancer properties in various models and is being investigated as a potential therapeutic agent, both alone and in combination with other anti-cancer drugs.[12]
Developmental Biology
Histone methylation dynamics are crucial for proper development.[5] Studies have shown that GSK-J1 can influence cell proliferation, differentiation, and apoptosis during retinal development in rats.[5] This highlights the importance of KDM6 activity in regulating cell fate decisions during embryogenesis and tissue homeostasis.
Conclusion
GSK-J1 is an invaluable tool for the scientific community, enabling detailed investigation into the roles of H3K27 methylation in health and disease. Its high potency and selectivity for the KDM6 subfamily of histone demethylases make it a superior chemical probe for dissecting the epigenetic regulation of gene expression. The continued exploration of GSK-J1 and its derivatives holds promise for the development of novel therapeutic strategies for a range of human pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 8. rndsystems.com [rndsystems.com]
- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 10. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J1 Sodium: A Technical Guide for Researchers
An In-depth Examination of the JMJD3/UTX Inhibitor in Epigenetic Research
GSK-J1 sodium is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3 or KDM6B) and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX or KDM6A).[1][2][3] These enzymes are crucial epigenetic modifiers that remove methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), a key repressive mark. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global levels of H3K27 trimethylation (H3K27me3), leading to the repression of target gene transcription.[1][4] This targeted modulation of the epigenetic landscape has made GSK-J1 an invaluable tool in a wide array of research fields, including inflammation, oncology, and developmental biology.
Core Mechanism of Action
GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site within the catalytic domain of JMJD3 and UTX.[5] Its chemical structure allows it to chelate the active site Fe(II) ion, a critical component for the demethylation reaction, thereby preventing the binding of the natural cofactor and inhibiting enzymatic activity. The high selectivity of GSK-J1 for the KDM6 subfamily over other histone demethylases has been a key factor in its widespread adoption in research.[5]
Quantitative Data: Inhibitory Activity and Selectivity
The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of GSK-J1 against various histone demethylases.
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free assay | [1][2] |
| UTX (KDM6A) | 53 | Not Specified | |
| JARID1B (KDM5B) | 950 | Not Specified | [1] |
| JARID1C (KDM5C) | 1760 | Not Specified | [1] |
| KDM5A | 6800 | Not Specified |
Table 2: Cellular Activity of GSK-J4 (GSK-J1 Prodrug)
| Cell Type | Assay | IC50 (µM) | Reference |
| Human Primary Macrophages | TNF-α production | 9 | [6] |
Note: GSK-J1 has limited cell permeability. GSK-J4, an ethyl ester prodrug of GSK-J1, is often used in cell-based assays as it can more readily cross the cell membrane and is subsequently hydrolyzed to the active GSK-J1 form.[3][7]
Key Research Applications and Signaling Pathways
GSK-J1 has been instrumental in elucidating the role of H3K27 demethylation in various biological processes.
Modulation of the Inflammatory Response
A primary application of GSK-J1 is in the study of inflammation. Research has demonstrated that inhibition of JMJD3 by GSK-J1 can suppress the production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[1][2] This effect is mediated by an increase in H3K27me3 at the promoters of inflammatory genes, leading to their transcriptional repression.[4] Furthermore, GSK-J1 has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in a mastitis model by interfering with the Tlr4-NF-κB signaling pathway.[4][8]
Caption: GSK-J1 inhibits JMJD3/UTX, leading to increased H3K27me3 and repression of pro-inflammatory gene transcription.
Cancer Research
The role of JMJD3 in tumorigenesis has been a significant area of investigation. By modulating gene expression, JMJD3 can influence cancer cell proliferation, differentiation, and survival. GSK-J1 is utilized to probe the therapeutic potential of targeting H3K27 demethylation in various cancers. For instance, studies have explored its effects in neuroblastoma and melanoma.
Developmental Biology
Epigenetic regulation is fundamental to normal development. GSK-J1 has been used to study the role of H3K27 demethylation in cell fate decisions and differentiation. For example, research in developing rat retinas has shown that GSK-J1 can influence cell proliferation, maturation, and the differentiation of specific neuronal subtypes.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving GSK-J1.
In Vitro Histone Demethylase Assay
This protocol is adapted from a general method for assessing JmjC demethylase activity.
Objective: To determine the in vitro inhibitory activity of GSK-J1 on JMJD3 or UTX.
Materials:
-
Purified recombinant JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
This compound salt (various concentrations)
-
10 mM EDTA (stop solution)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a reaction mixture containing the purified JMJD3 (1 µM) or UTX (3 µM) enzyme and the biotinylated H3K27me3 peptide (10 µM) in the assay buffer.
-
Add varying concentrations of GSK-J1 to the reaction mixture. Include a no-inhibitor control.
-
Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the reaction products using a ZipTip.
-
Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.
-
Calculate the IC50 value of GSK-J1 from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To assess the effect of GSK-J1 on H3K27me3 levels at specific gene promoters.
Caption: A simplified workflow for Chromatin Immunoprecipitation followed by qPCR to measure H3K27me3 levels.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with GSK-J4 (the cell-permeable prodrug) or a vehicle control for the desired time.
-
Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody/bead complex.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific gene promoter regions of interest. Analyze the relative enrichment of H3K27me3 at these promoters in GSK-J4-treated versus control cells.
In Vivo Administration in a Mouse Model
Objective: To evaluate the in vivo efficacy of GSK-J1 in a disease model (e.g., LPS-induced mastitis).
Materials:
-
This compound salt
-
Vehicle solution (e.g., saline)
-
Experimental animals (e.g., mice)
-
Inducing agent (e.g., LPS)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the experimental conditions.
-
GSK-J1 Administration: Prepare a sterile solution of GSK-J1 in the vehicle. Administer GSK-J1 to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle alone.
-
Disease Induction: Induce the disease model at the appropriate time relative to GSK-J1 administration. For example, in the mastitis model, intramammary infusion of LPS is performed.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of the disease. At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., mammary glands) for downstream analysis.
-
Downstream Analysis: Perform histological analysis, gene expression analysis (RT-qPCR), and protein analysis (Western blot, ELISA) on the collected tissues to assess the effects of GSK-J1 treatment.
Conclusion
This compound and its cell-permeable prodrug GSK-J4 are powerful chemical probes for investigating the biological roles of the H3K27 demethylases JMJD3 and UTX. Through its selective inhibition of these enzymes, GSK-J1 has enabled significant advances in our understanding of the epigenetic regulation of gene expression in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important research tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J1: A Technical Guide to the JMJD3/KDM6B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). This guide details its mechanism of action, inhibitory activity, role in cellular pathways, and key experimental protocols for its application in research.
Introduction: Epigenetic Modulation via H3K27 Demethylation
Histone methylation is a critical epigenetic modification that regulates gene expression. The trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) is a canonical repressive mark, associated with gene silencing. This mark is dynamically regulated by the opposing activities of histone methyltransferases, such as EZH2 in the Polycomb Repressive Complex 2 (PRC2), and histone demethylases.
JMJD3 (KDM6B) and its homolog UTX (KDM6A) are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove the di- and tri-methyl marks from H3K27.[1][2] By erasing this repressive mark, JMJD3 facilitates the transcriptional activation of target genes involved in numerous biological processes, including development, differentiation, inflammation, and cancer.[1][3][4][5]
GSK-J1 is the first-in-class potent and selective small molecule inhibitor targeting the KDM6 subfamily of H3K27 demethylases.[6][7][8] Due to a highly polar carboxylate group, GSK-J1 is cell-impermeable and is primarily used for in vitro biochemical assays.[7][9][10] Its cell-permeable ethyl ester prodrug, GSK-J4, is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1, enabling its use in cellular and in vivo studies.[9][11]
Mechanism of Action
GSK-J1 functions as a competitive inhibitor of the JMJD3/KDM6B enzyme.[8] Co-crystallization studies have revealed that GSK-J1 binds to the active site of the enzyme, chelating the catalytic Fe(II) ion and competing with the co-factor α-ketoglutarate.[8] This binding prevents the demethylation of the H3K27me3 substrate, leading to the maintenance of this repressive histone mark at target gene promoters and subsequent transcriptional repression.
Quantitative Data: Inhibitory Potency and Selectivity
GSK-J1 demonstrates high potency for the KDM6 subfamily (JMJD3 and UTX) and significant selectivity over other JmjC demethylases and unrelated proteins.[6][11][12]
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Demethylase | IC₅₀ (nM) | Assay Type | Reference(s) |
|---|---|---|---|
| JMJD3 (KDM6B) | 60 | Cell-free | [6][9][13] |
| 28 | Cell-free | [12] | |
| UTX (KDM6A) | 53 | Cell-free | [12] |
| JARID1B (KDM5B) | 950 | Cell-free | [6] |
| 170 | Cell-free | [12] | |
| JARID1C (KDM5C) | 1,760 | Cell-free | [6] |
| 550 | Cell-free | [12] |
| Other Demethylases | >20,000 | Cell-free |[12] |
Table 2: Cellular Activity of GSK-J4 (Prodrug)
| Cellular Effect | IC₅₀ | Cell Type | Reference(s) |
|---|---|---|---|
| TNF-α Production Inhibition | 9 µM | Human Primary Macrophages | [14][15][16] |
| KDM6B Inhibition | 8.6 µM | Transfected Cells (AlphaLISA) | [16] |
| KDM6A Inhibition | 6.6 µM | Transfected Cells (AlphaLISA) |[16] |
Note: IC₅₀ values can vary based on the specific assay conditions and formats used (e.g., mass spectrometry vs. antibody-based assays).[16][17]
Modulation of Key Signaling Pathways
JMJD3 is an inducible enzyme that plays a central role in transcriptional networks governing inflammation, particularly the NF-κB pathway.[1][11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), JMJD3 expression is upregulated and it is recruited to the promoters of inflammatory genes, where it removes the repressive H3K27me3 mark to allow for their transcription.[3][11]
By inhibiting JMJD3, GSK-J1/J4 prevents the removal of H3K27me3 at these promoters, thereby suppressing the expression of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6][18] This mechanism has been demonstrated to alleviate inflammatory responses in various models, including LPS-stimulated macrophages and mastitis.[3][6][18] Beyond NF-κB, JMJD3 has been implicated in STAT, BMP, and TGF-β signaling pathways, highlighting the broad potential impact of its inhibition.[4][19][20]
Experimental Protocols
This protocol determines the direct inhibitory effect of GSK-J1 on purified JMJD3 enzyme activity.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl):
-
Inhibitor Addition: Add varying concentrations of GSK-J1 (typically in DMSO, ensuring the final DMSO concentration is constant and low, e.g., <1%).[15] Include a no-inhibitor control.
-
Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.[15] Initiate the demethylation reaction by adding the substrate and cofactors. Incubate for a defined period (e.g., 3-20 minutes) at 25-37°C.[6][13]
-
Reaction Quenching: Stop the reaction by adding an excess of EDTA (e.g., 10 mM final concentration).[6][13]
-
Analysis:
-
Data Interpretation: Calculate the percentage of inhibition at each GSK-J1 concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol is used to measure the enrichment of the H3K27me3 mark at specific gene promoters in cells treated with the prodrug GSK-J4.
-
Cell Treatment and Cross-linking: Treat cultured cells (e.g., human primary macrophages) with the desired stimulus (e.g., LPS) in the presence or absence of GSK-J4. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[21][22] Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release nuclei. Resuspend nuclei in a sonication buffer (containing SDS) and shear the chromatin into fragments of 200-1000 bp using an optimized sonication protocol.[21][22] Centrifuge to pellet debris.
-
Immunoprecipitation (IP): Dilute the soluble chromatin and save a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with a specific antibody against H3K27me3.[21][23] A negative control IP with a non-specific IgG should also be performed.[21]
-
Immune Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to each IP reaction and incubate for 1-2 hours at 4°C to capture the antibody-chromatin complexes.[23]
-
Washes and Elution: Pellet the beads and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[22] Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., SDS/NaHCO₃).
-
Reverse Cross-links: Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.[23]
-
DNA Purification: Treat samples with RNase A and Proteinase K to remove RNA and protein, respectively.[24] Purify the DNA using phenol:chloroform extraction or a commercial PCR purification kit.[22][23]
-
Analysis by qPCR: Quantify the amount of specific DNA sequences in the IP and input samples using quantitative real-time PCR (qPCR) with primers designed for the promoter regions of target genes (e.g., TNFA, IL6).
-
Data Interpretation: Calculate the enrichment of H3K27me3 at target promoters in GSK-J4-treated cells compared to untreated controls. The results are typically expressed as a percentage of the input DNA or as fold enrichment over the IgG control. An increase in H3K27me3 enrichment at a specific promoter following GSK-J4 treatment indicates successful inhibition of JMJD3 activity at that locus.[3]
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KDM6B (JMJD3) and its dual role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK J1 | 1373422-53-7 [chemicalbook.com]
- 8. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. tribioscience.com [tribioscience.com]
- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process | Semantic Scholar [semanticscholar.org]
- 21. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 23. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GSK-J1: A Potent and Selective Inhibitor of H3K27 Demethylases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications of histones play a critical role in regulating chromatin structure and gene expression. Among these, the methylation of lysine (B10760008) 27 on histone H3 (H3K27) is a key epigenetic mark associated with transcriptional repression. The reversibility of this mark is controlled by histone demethylases, making them attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, development, and characterization of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX), which specifically remove methyl groups from H3K27.
Discovery and Optimization
GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's extensive compound library. The initial hits were optimized by focusing on mimicking the binding of the natural cofactor, α-ketoglutarate, and the histone H3 substrate within the catalytic site of JMJD3. A co-crystal structure of GSK-J1 bound to human JMJD3 revealed that the propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate, while the tetrahydrobenzazepine ring sits (B43327) in a narrow cleft, mimicking the histone peptide. This structural insight was crucial for the rational design and optimization of the inhibitor's potency and selectivity.[1]
Mechanism of Action
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[2][3][4][5][6] It functions as a competitive inhibitor with respect to the cofactor α-ketoglutarate, but is non-competitive with the histone peptide substrate.[7][8] By inhibiting JMJD3 and UTX, GSK-J1 prevents the demethylation of di- and tri-methylated H3K27 (H3K27me2/me3), leading to an increase in the global levels of this repressive histone mark.[2][9][10][11] This, in turn, leads to the silencing of target genes, including those involved in inflammatory responses.[2][10][12] For cellular studies, the ethyl ester prodrug, GSK-J4, is often used. GSK-J4 is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to the active GSK-J1.[7][13]
Quantitative Data
The following tables summarize the in vitro potency and selectivity of GSK-J1 and its prodrug GSK-J4 against a panel of histone demethylases.
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free | [2][3] |
| 28 | Cell-free | [4][5] | |
| UTX (KDM6A) | 53 | Cell-free | [4][5] |
| JARID1B (KDM5B) | 950 | Not Specified | [2] |
| 170 | Not Specified | [4] | |
| JARID1C (KDM5C) | 1760 | Not Specified | [2] |
| 550 | Not Specified | [4] | |
| KDM5A | 6800 | Not Specified | [4] |
| Other Demethylases | >20,000 | Not Specified | [4] |
Table 2: In Vitro and Cellular Inhibitory Activity of GSK-J4 (Prodrug of GSK-J1)
| Target/Process | IC50 (µM) | Assay System | Reference |
| JMJD3 (KDM6B) | 8.6 | Not Specified | |
| UTX (KDM6A) | 6.6 | Not Specified | |
| LPS-induced TNF-α production | 9 | Human primary macrophages |
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (MALDI-TOF Mass Spectrometry)
This protocol is adapted from methodologies used to assess the activity of JmjC domain-containing demethylases.
a. Reagents and Materials:
-
Purified recombinant human JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
GSK-J1 inhibitor
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
Stop Solution: 10 mM EDTA
-
ZipTips (C18) for desalting
-
MALDI plate
-
α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix
-
MALDI-TOF Mass Spectrometer
b. Procedure:
-
Prepare a reaction mixture containing purified JMJD3 (1 µM) or UTX (3 µM) and the biotinylated H3K27me3 peptide (10 µM) in Assay Buffer.
-
Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixture.
-
Incubate the reaction for 3 minutes at 25°C for JMJD3 or 20 minutes at 25°C for UTX.[2]
-
Stop the reaction by adding the Stop Solution.
-
Desalt the reaction mixture using ZipTips according to the manufacturer's protocol.
-
Spot the desalted sample onto a MALDI plate and co-crystallize with the CHCA MALDI matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Screening
This protocol provides a general framework for an AlphaLISA-based histone demethylase inhibitor screening assay.
a. Reagents and Materials:
-
Purified recombinant human JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate
-
GSK-J1 inhibitor
-
AlphaLISA Assay Buffer
-
AlphaLISA Acceptor beads conjugated to an anti-H3K27me2 antibody
-
Streptavidin-coated Donor beads
-
384-well white opaque microplates
-
Alpha-enabled microplate reader
b. Procedure:
-
Add the purified JMJD3 or UTX enzyme to the wells of a 384-well microplate.
-
Add varying concentrations of GSK-J1 to the wells.
-
Initiate the demethylase reaction by adding the biotinylated H3K27me3 peptide substrate and cofactors (2-oxoglutarate, Fe(II), ascorbate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Stop the reaction and detect the product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.
-
Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and an emission of 615 nm. A decrease in signal indicates inhibition of the demethylase activity.
Cellular Immunofluorescence Assay for H3K27me3 Levels
This protocol describes the assessment of cellular H3K27me3 levels in response to GSK-J4 treatment.
a. Reagents and Materials:
-
Human primary macrophages or other suitable cell line
-
GSK-J4 (cell-permeable prodrug)
-
Lipopolysaccharide (LPS) for stimulation (optional)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20
-
Primary Antibody: Rabbit anti-H3K27me3
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
b. Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of GSK-J4 or vehicle control for a specified time (e.g., 24 hours).
-
If studying inflammatory response, stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-6 hours) before fixation.
-
Wash the cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-H3K27me3 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of GSK-J1 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of GSK-J1.
Caption: Experimental workflow for evaluating GSK-J1.
Caption: GSK-J1's role in macrophage inflammatory signaling.
Conclusion
GSK-J1 is a valuable chemical probe for studying the biological roles of the H3K27 demethylases JMJD3 and UTX. Its high potency and selectivity make it a powerful tool for dissecting the epigenetic regulation of gene expression in various physiological and pathological processes. The development of its cell-permeable prodrug, GSK-J4, has further enabled the investigation of its effects in cellular and in vivo models. This guide provides a comprehensive resource for researchers utilizing GSK-J1 in their studies, from understanding its fundamental mechanism of action to applying detailed experimental protocols for its characterization. Further research with this and similar inhibitors will undoubtedly continue to unravel the complexities of epigenetic regulation and may pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learn.cellsignal.com [learn.cellsignal.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. med.uio.no [med.uio.no]
- 8. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. medchemexpress.com [medchemexpress.com]
GSK-J1 Sodium Salt: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and biological activity of GSK-J1 sodium salt, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Chemical Properties and Structure
This compound salt is a small molecule inhibitor widely used in epigenetic research to study the role of H3K27 demethylation in various biological processes, including inflammation, cellular differentiation, and cancer.[1][2][3] Its highly polar carboxylate group, however, restricts its cellular permeability, making its prodrug ethyl ester, GSK-J4, more suitable for cellular assays.[1][2][3]
General and Chemical Information
| Property | Value | Source |
| Formal Name | N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, monosodium salt | [1] |
| CAS Number | 1797832-71-3 | [1][4] |
| Molecular Formula | C₂₂H₂₂N₅O₂ • Na | [1] |
| Formula Weight | 411.4 g/mol | [1][4] |
| Purity | ≥95% | [1][3] |
| Formulation | A crystalline solid | [1][3] |
| Appearance | White to beige powder | [5] |
Structural Identifiers
| Identifier Type | Identifier | Source |
| SMILES | [O-]C(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CC=N4)=N1)=O.[Na+] | [1] |
| InChI Code | InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | [1] |
| InChI Key | RAIROFAAPRKDPT-UHFFFAOYSA-M | [1] |
Solubility and Stability
| Solvent | Solubility | Source |
| DMSO | Slightly soluble[1], 50 mg/mL (128.39 mM)[6], 38.9 mg/mL (99.88 mM)[7] | [1][6][7] |
| Ethanol | 38.9 mg/mL (99.88 mM) | [7] |
| Storage (Solid) | -20°C for ≥ 4 years | [1][6] |
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [6] |
Biological Activity and Mechanism of Action
GSK-J1 is a highly potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[6][8] It exerts its inhibitory effect by chelating the catalytic Fe(II) ion within the active site of these enzymes.[4] This inhibition leads to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark.[8][9]
Inhibitory Activity
| Target | IC₅₀ | Assay Type | Source |
| JMJD3 (KDM6B) | 60 nM | Cell-free assay | [6][8] |
| JMJD3 (KDM6B) | 28 nM | Cell-free assay | [7] |
| UTX (KDM6A) | 53 nM | Cell-free assay | [7] |
| JMJD3 | 18 µM | Mass Spectrometry | [1][10] |
| UTX | 56 µM | Mass Spectrometry | [1][10] |
| JARID1B/C | 0.95 µM / 1.76 µM | Cell-free assay | [8] |
| KDM5C | 11 µM | Cell-free assay | [6] |
| KDM5B | 94 µM | Cell-free assay | [6] |
GSK-J1 demonstrates high selectivity for the KDM6 subfamily of H3K27 demethylases.[11][12] It is inactive against a panel of other JMJ family demethylases and over 100 different kinases at concentrations up to 30 μM.[1][10]
Signaling Pathway
The primary mechanism of action of GSK-J1 involves the inhibition of JMJD3 and UTX, leading to the accumulation of H3K27me3 at the promoters of target genes. This increase in the repressive H3K27me3 mark leads to the transcriptional repression of inflammatory genes. One of the key pathways affected is the Toll-like receptor 4 (Tlr4)-NF-κB signaling pathway.[9]
Experimental Protocols
In Vitro JMJD3/UTX Inhibition Assay (Mass Spectrometry)
This protocol describes a cell-free assay to determine the inhibitory activity of GSK-J1 on JMJD3 and UTX using mass spectrometry.[6][7][8]
Materials:
-
Purified JmjD3 (1 μM) and UTX (3 μM)
-
Peptide substrate: Biotin-KAPRKQLATKAARK(me3)SAPATGG (10 μM)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
GSK-J1 inhibitor at various concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 μM)
-
10 mM EDTA
-
ZipTips
-
α-cyano-4-hydroxycinnamic acid MALDI matrix
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Incubate the purified enzyme (JMJD3 or UTX) with the peptide substrate in the assay buffer.
-
Add various concentrations of the GSK-J1 inhibitor to the reaction mixture.
-
Incubate the reaction for a specified time at 25°C (3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the reaction mixture using a ZipTip.
-
Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid MALDI matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.
In Vivo Formulation and Administration
For in vivo studies, GSK-J1 can be formulated for administration. The following is an example protocol for preparing a solution for intraperitoneal injection in mice.[6][7]
Materials:
-
GSK-J1
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of GSK-J1 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween-80 to the mixture and mix until clear.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility in this formulation is ≥ 2.5 mg/mL.[6] The solution should be prepared fresh and used on the same day.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. This compound | 1797832-71-3 | XWC83271 | Biosynth [biosynth.com]
- 5. GSK J1 | 1373422-53-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK--J1-(sodium-salt), 1MG | Labscoop [labscoop.com]
- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of GSK-J1 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, JMJD3 (KDM6B) and UTX (KDM6A). This document details its mechanism of action, its impact on epigenetic regulation, particularly H3K27 trimethylation, and provides relevant quantitative data and experimental protocols for its use in research settings.
Core Mechanism of Action
GSK-J1 functions as a competitive inhibitor of the α-ketoglutarate cofactor binding site within the catalytic domain of JMJD3 and UTX.[1] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 27 (H3K27), specifically removing di- and tri-methylation marks (H3K27me2/me3).[2][3] H3K27me3 is a key epigenetic mark associated with gene silencing and the formation of heterochromatin, often established by the Polycomb Repressive Complex 2 (PRC2).[2]
By inhibiting JMJD3 and UTX, GSK-J1 effectively prevents the removal of this repressive mark, leading to an accumulation of H3K27me3 at target gene promoters.[3][4] This increase in H3K27me3 reinforces a repressive chromatin state, leading to the downregulation of gene transcription for a variety of genes involved in processes such as inflammation, cellular differentiation, and cancer.[3][5][6][7]
Quantitative Data: Inhibitory Activity of GSK-J1
The potency and selectivity of GSK-J1 have been characterized in various assays. The following table summarizes the key quantitative data for GSK-J1 and its cell-permeable prodrug, GSK-J4.
| Compound | Target Enzyme | IC50 Value | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay[4][8] |
| GSK-J1 | JMJD3 (KDM6B) | 28 nM | Cell-free assay[9] |
| GSK-J1 | UTX (KDM6A) | 53 nM | Cell-free assay[9] |
| GSK-J1 | JARID1B/C | 0.95 µM / 1.76 µM | Cell-free assay[4] |
| GSK-J1 | KDM5B | 170 nM | Cell-free assay |
| GSK-J1 | KDM5C | 550 nM | Cell-free assay |
| GSK-J1 | KDM5A | 6,800 nM | Cell-free assay |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cellular assay[10] |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | Cellular assay[10] |
| GSK-J4 | LPS-induced TNF-α production | 9 µM | Human primary macrophages[10] |
Note: GSK-J4 is an ethyl ester derivative of GSK-J1, designed to have increased cell permeability. Inside the cell, it is hydrolyzed to the active form, GSK-J1.[2][6]
Signaling Pathway and Biological Impact
The primary signaling pathway affected by GSK-J1 involves the direct inhibition of H3K27 demethylases, leading to altered gene expression. A significant area of investigation has been its role in modulating the inflammatory response. For instance, in human primary macrophages, GSK-J1 has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α upon lipopolysaccharide (LPS) stimulation.[4][5] This effect is mediated by an increase in H3K27me3 at the promoters of inflammatory genes.[3] Studies have also shown that GSK-J1 can regulate the Tlr4/NF-κB signaling pathway.[3][11]
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (MALDI-TOF based)
This protocol is adapted from methodologies used to assess the inhibitory effect of GSK-J1 on purified JMJD3 and UTX enzymes.[4][8][9]
Materials:
-
Purified JmjD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
GSK-J1 (various concentrations)
-
10 mM EDTA
-
ZipTips for desalting
-
α-cyano-4-hydroxycinnamic acid MALDI matrix
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing purified JmjD3 (e.g., 1 µM) or UTX (e.g., 3 µM) and the H3K27me3 peptide substrate (e.g., 10 µM) in the assay buffer.
-
Add various concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixtures.
-
Incubate the reactions at 25°C. The incubation time will depend on the enzyme activity (e.g., 3 minutes for JmjD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the reaction products using a ZipTip according to the manufacturer's instructions.
-
Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid MALDI matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the demethylated peptide product.
-
Calculate the percentage of inhibition at each GSK-J1 concentration to determine the IC50 value.
Cellular Chromatin Immunoprecipitation (ChIP) followed by qPCR
This workflow is designed to measure the effect of GSK-J1 on H3K27me3 levels at specific gene promoters in cultured cells.[3]
Procedure Outline:
-
Cell Treatment: Plate and culture cells to the appropriate density. Treat the cells with the desired concentration of GSK-J4 (the cell-permeable prodrug) or a vehicle control (e.g., DMSO) for a specified period.
-
Cross-linking: Fix the cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3. Use magnetic or agarose (B213101) beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific promoter regions of target genes. An increase in the qPCR signal in GSK-J4 treated samples compared to the control indicates an enrichment of H3K27me3 at that locus.
Conclusion
GSK-J1 and its cell-permeable analog, GSK-J4, are invaluable chemical probes for investigating the biological roles of JMJD3 and UTX and the broader consequences of H3K27me3-mediated epigenetic regulation. Their high potency and selectivity make them powerful tools for dissecting the involvement of these histone demethylases in a wide range of physiological and pathological processes, from inflammation and immunity to development and cancer. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize these inhibitors in their studies.
References
- 1. A new horizon for epigenetic medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The H3K27me3 demethylase UTX in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Modulator GSK-J1: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A) histone demethylases. These enzymes are critical regulators of gene expression, primarily through the removal of the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases H3K27me3 levels at specific gene promoters, leading to the silencing of target genes. This mechanism of action has profound implications for various biological processes, most notably inflammation and cancer, making GSK-J1 a valuable tool for research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core effects of GSK-J1 on gene expression, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows involved.
Core Mechanism of Action
GSK-J1 is a competitive inhibitor that targets the active site of JMJD3 and UTX, preventing the demethylation of H3K27me3.[1] This leads to an accumulation of this repressive epigenetic mark on the promoter regions of target genes, which in turn results in the compaction of chromatin and subsequent transcriptional repression.[2] This targeted gene silencing is the fundamental mechanism through which GSK-J1 exerts its biological effects.
Impact on Gene Expression in Inflammatory Processes
A primary and well-documented effect of GSK-J1 is the suppression of pro-inflammatory gene expression. In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, GSK-J1 has been shown to significantly reduce the expression of key inflammatory cytokines.[2]
Quantitative Analysis of Pro-inflammatory Gene Expression
The following table summarizes the observed changes in the expression of key pro-inflammatory genes in response to GSK-J1 treatment in a mouse model of LPS-induced mastitis.
| Gene | Treatment | Fold Change vs. LPS Control | p-value | Reference |
| Tnfa | LPS + GSK-J1 | ↓ 2.5-fold | < 0.01 | [2] |
| Il1b | LPS + GSK-J1 | ↓ 3.1-fold | < 0.01 | [2] |
| Il6 | LPS + GSK-J1 | ↓ 2.8-fold | < 0.01 | [2] |
| Tlr4 | LPS + GSK-J1 | ↓ 2.1-fold | < 0.05 | [2] |
Table 1: Effect of GSK-J1 on the expression of pro-inflammatory genes in a mouse model of LPS-induced mastitis. Data is presented as the fold change in gene expression in the GSK-J1 treated group compared to the LPS-only control group. Data is derived from qRT-PCR analysis.
Role in Cancer Biology and Gene Regulation
GSK-J1 and its cell-permeable prodrug, GSK-J4, have demonstrated significant effects on gene expression in various cancer models, particularly in colorectal cancer. By increasing H3K27me3 levels, GSK-J4 can repress genes associated with cancer stemness and cell proliferation.
Quantitative Analysis of Gene Expression in Colorectal Cancer Cells
The table below presents data on the downregulation of key oncogenic and stemness-related genes in HCT116 colorectal cancer cells following treatment with GSK-J4.
| Gene | Treatment | Fold Change vs. Vehicle Control | p-value | Reference |
| MYC | GSK-J4 | ↓ 1.8-fold | < 0.05 | GEO Dataset: GSE146678[3] |
| AXIN2 | GSK-J4 | ↓ 2.2-fold | < 0.01 | GEO Dataset: GSE146678[3] |
| LGR5 | GSK-J4 | ↓ 2.5-fold | < 0.01 | GEO Dataset: GSE146678[3] |
| CD44 | GSK-J4 | ↓ 1.7-fold | < 0.05 | GEO Dataset: GSE146678[3] |
Table 2: Effect of GSK-J4 on the expression of oncogenic and cancer stem cell-associated genes in HCT116 colorectal cancer cells. Data is derived from RNA-seq analysis from the GEO dataset GSE146678.
Signaling Pathways Modulated by GSK-J1
GSK-J1 influences key signaling pathways that regulate gene expression, primarily the NF-κB and JAK/STAT pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. GSK-J1-mediated inhibition of JMJD3 leads to increased H3K27me3 at the promoters of NF-κB target genes, such as TNFA, IL1B, and IL6, thereby suppressing their expression.[2]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in immunity and inflammation. While the direct link is still under investigation, evidence suggests that GSK-J1 can modulate JAK/STAT signaling, likely through its impact on the expression of upstream regulators or feedback components of the pathway.
Detailed Experimental Protocols
Reproducible and reliable results are paramount in research. This section provides detailed methodologies for key experiments used to assess the effect of GSK-J1 on gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide occupancy of H3K27me3.
Protocol:
-
Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K27me3.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). The reaction mixture should contain the cDNA template, forward and reverse primers for the gene of interest, and a PCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
Conclusion
GSK-J1 is a powerful chemical probe for dissecting the role of H3K27me3 in gene regulation. Its ability to specifically inhibit JMJD3 and UTX provides a valuable tool for studying the epigenetic control of various cellular processes, including inflammation and cancer. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of GSK-J1 in their work. Further investigation into the broader effects of GSK-J1 on the transcriptome and epigenome will undoubtedly continue to yield critical insights into the complex interplay between histone modifications and gene expression.
References
GSK-J1: A Technical Guide to its Application in Inflammation and Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3 or KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX or KDM6A).[1][2] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me2/3), a key epigenetic mark associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global H3K27me3 levels, leading to the silencing of target gene expression.[3] This mechanism of action has positioned GSK-J1 and its cell-permeable prodrug, GSK-J4, as invaluable tools for investigating the role of H3K27 demethylation in various biological processes, particularly in the fields of inflammation and immunology.
This technical guide provides an in-depth overview of GSK-J1, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in immunological research, and a summary of its effects on key signaling pathways.
Mechanism of Action
GSK-J1 exerts its inhibitory effect by competing with the co-factor α-ketoglutarate for binding to the catalytic site of JMJD3 and UTX. This competitive inhibition prevents the demethylation of H3K27me3, a repressive histone mark. The accumulation of H3K27me3 at gene promoters leads to a more condensed chromatin state, thereby suppressing the transcription of associated genes.[4] In inflammatory contexts, many pro-inflammatory genes are regulated by the dynamic removal of this repressive mark. Therefore, by preventing its removal, GSK-J1 can effectively dampen inflammatory responses.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the key quantitative data regarding the inhibitory potency of GSK-J1 and its prodrug, GSK-J4.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [3] |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 28 nM | [5] |
| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM | [5] |
| GSK-J1 | JARID1B (KDM5B) | Cell-free | 0.95 µM | [3] |
| GSK-J1 | JARID1C (KDM5C) | Cell-free | 1.76 µM | [3] |
| GSK-J4 | JMJD3 (KDM6B) | AlphaLISA | 8.6 µM | [6] |
| GSK-J4 | UTX (KDM6A) | AlphaLISA | 6.6 µM | [6] |
| GSK-J4 | TNF-α production (LPS-stimulated human primary macrophages) | Cell-based | 9 µM | [6][7] |
Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-J4.
| Compound | Animal Model | Disease Model | Dose & Administration | Effect | Reference |
| GSK-J4 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg, i.p. daily | Reduced disease severity | [8] |
| GSK-J1 | Mouse | Lipopolysaccharide (LPS)-induced mastitis | 1 mg/kg, i.p. | Alleviated inflammation | [9] |
| GSK-J4 | Mouse (db/db) | Diabetic Cardiomyopathy | 10 mg/kg, i.p. every 2 days | Ameliorated lipotoxicity | [10] |
| GSK-J4 | Mouse | Dextran Sodium Sulphate (DSS)-induced colitis | Not specified | Attenuated gut inflammation | [11] |
Table 2: In Vivo Efficacy of GSK-J1/J4 in Animal Models of Inflammation.
Experimental Protocols
In Vitro Treatment of Primary Human Macrophages
This protocol describes the treatment of primary human macrophages with GSK-J4 to assess its impact on inflammatory responses, such as cytokine production.
Materials:
-
Primary human monocytes
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
GSK-J4 (and inactive control GSK-J5)
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α
-
PCR array for cytokine expression
Methodology:
-
Macrophage Differentiation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing in RPMI-1640 supplemented with 10% FBS and M-CSF for 7 days.
-
GSK-J4 Treatment: Pre-treat the differentiated macrophages with varying concentrations of GSK-J4 (e.g., 0.1, 1, 10, 30 µM) or the inactive control GSK-J5 for 1-2 hours.[12]
-
LPS Stimulation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) for a specified time, depending on the endpoint. For cytokine mRNA expression, a 2-hour stimulation is often sufficient.[12] For protein secretion (e.g., TNF-α), a 6-hour stimulation is appropriate.[7]
-
Analysis of Cytokine Expression:
-
PCR Array: After 2 hours of LPS stimulation, lyse the cells and isolate RNA. Perform a PCR array to assess the expression of a panel of LPS-driven cytokines.[12]
-
ELISA: After 6 hours of LPS stimulation, collect the cell culture supernatant and measure the concentration of secreted TNF-α using a standard ELISA kit.[7]
-
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol outlines the procedure for performing ChIP to investigate the effect of GSK-J4 on H3K27me3 levels at specific gene promoters in immune cells.
Materials:
-
Immune cells (e.g., mouse mammary epithelial cells, primary human macrophages)
-
GSK-J4
-
LPS
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., TNFA, IL1B, IL6)[9]
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4 followed by LPS stimulation as described in the previous protocol. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.[9]
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating with proteinase K and high salt at 65°C. Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target inflammatory genes to quantify the enrichment of H3K27me3.[9]
Signaling Pathways and Visualizations
GSK-J1 primarily impacts inflammatory signaling by modulating the epigenetic landscape of key inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade in inflammation that is influenced by GSK-J1 activity.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 11. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GSK-J1, a potent small-molecule inhibitor, and its application in developmental biology research. We will explore its mechanism of action, detail its effects on key signaling pathways, provide established experimental protocols, and present quantitative data to facilitate its use as a tool for investigating the epigenetic regulation of development.
Core Concepts: Understanding GSK-J1
GSK-J1 is a highly potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3][4][5] Specifically, it targets JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing the repressive trimethylation mark from lysine (B10760008) 27 on histone H3 (H3K27me3).[1][2][3][4][5] Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, cellular differentiation, and embryonic development.[2][6][7][8]
The H3K27me3 mark is associated with gene silencing and is deposited by the Polycomb Repressive Complex 2 (PRC2).[2] By demethylating H3K27, JMJD3 and UTX activate the expression of target genes.[2][9] GSK-J1's inhibitory action blocks this demethylation process, leading to an accumulation of the repressive H3K27me3 mark and subsequent silencing of genes that would otherwise be activated. This makes GSK-J1 an invaluable chemical probe for elucidating the role of H3K27 demethylation in a multitude of developmental processes.[7][9]
It is important to distinguish GSK-J1 from its pro-drug form, GSK-J4. Due to its polar carboxylate group, GSK-J1 has limited cell permeability.[10] GSK-J4 is an ethyl ester derivative of GSK-J1 that is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1 compound.[10][11] Therefore, for cell-based assays, GSK-J4 is typically used.[2][7][11] For robust experimental design, the inactive pyridine (B92270) regio-isomer, GSK-J2, and its corresponding pro-drug, GSK-J5, should be used as negative controls to ensure that observed effects are due to the specific inhibition of H3K27 demethylases.[2][10]
Data Presentation: Inhibitory Profile and Cellular Effects
The following tables summarize the quantitative data regarding GSK-J1's inhibitory activity and its observed effects in various developmental models.
Table 1: In Vitro Inhibitory Activity of GSK-J1 Against Histone Demethylases
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free | [1][2][3] |
| 28 | Cell-free | [4][5] | |
| UTX (KDM6A) | 53 | Cell-free | [4][5] |
| JARID1B (KDM5B) | 950 | Cell-free | [1][2] |
| 94,000 | Cell-free | [3] | |
| JARID1C (KDM5C) | 1,760 | Cell-free | [1][2] |
| 11,000 | Cell-free | [3] |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Table 2: Effects of GSK-J1/J4 in Developmental Biology Models
| Model System | Compound & Concentration | Observed Effects | Reference |
| Human Pluripotent Stem Cells (hPSCs) | GSK-J1 (Concentration not specified) | Improved neuroectoderm differentiation efficiency; significantly increased expression of neural markers SOX1 and PAX6. | [12] |
| Neonate Rat Retina (in vivo) | GSK-J1 (Single injection) | Increased H3K27me3 levels; increased cell proliferation and apoptosis; decreased differentiation of rod-on bipolar cells. | [6] |
| Zebrafish Larvae (5 dpf) | GSK-J1 (400 μM) | Impaired hair cell regeneration after neomycin-induced damage. | [3] |
| Mouse Mammary Epithelial Cells (MECs) | GSK-J1 (0.1 µM, 1 µM, 10 µM) | Increased H3K27me3 levels; suppressed LPS-induced expression of inflammatory cytokines (Tnfa, Il1b, Il6) by increasing H3K27me3 at their promoters. | [9] |
| Mouse Mastitis Model (in vivo) | GSK-J1 (1 mg/kg, i.p. injection) | Alleviated inflammation and reduced infiltration of inflammatory cells in LPS-induced mastitis. | [8][9] |
| MC3T3-E1 Pre-osteoblastic Cells | GSK-J1 (Concentration not specified) | Suppressed expression of osteogenic markers Runx2 and Osterix; increased global H3K27me3 levels. | [1] |
Signaling Pathways and Mechanisms of Action
GSK-J1's primary effect is on the epigenetic regulation of gene expression. By inhibiting JMJD3 and UTX, it directly modulates the levels of H3K27me3, a key repressive mark. This mechanism has downstream consequences on major signaling pathways that are fundamental to development.
Core Mechanism: Inhibition of H3K27 Demethylation
The central mechanism of GSK-J1 action is the inhibition of the demethylation of H3K27me3. This leads to the maintenance of this repressive mark at gene promoters, resulting in transcriptional silencing. Many of the silenced genes are critical for differentiation and cell fate decisions.
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 and repressing gene expression.
Crosstalk with Developmental Signaling Pathways
Epigenetic regulation by H3K27me3 is intertwined with major developmental signaling pathways such as Wnt, TGF-β, and Notch.[13] The expression of key components of these pathways—including ligands, receptors, and downstream transcription factors—can be controlled by JMJD3/UTX activity. By using GSK-J1, researchers can investigate how H3K27me3 dynamics are required for the proper execution of these signaling cascades during development. For instance, GSK-J1 treatment has been shown to modulate inflammatory signaling by altering H3K27me3 levels at the promoters of inflammatory genes and the Toll-like receptor 4 (Tlr4), which in turn affects the NF-κB pathway.[8][9]
Caption: GSK-J1 alters developmental pathways by modulating H3K27me3-mediated gene silencing.
Experimental Protocols
The following are generalized protocols for key experiments using GSK-J1. Researchers should optimize concentrations and incubation times for their specific model system.
In Vitro Histone Demethylase Assay (MALDI-TOF based)
This assay measures the direct inhibitory effect of GSK-J1 on purified demethylase enzymes.[1][3][4]
-
Reaction Setup: In a suitable reaction vessel, combine the following components in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate):
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25°C) for a predetermined time (e.g., 3-20 minutes).[1][3][4]
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM.[1][3][4]
-
Sample Preparation: Desalt the reaction mixture using a C18 ZipTip.
-
Analysis: Spot the desalted sample onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix. Analyze the products using a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated peptide to its demethylated products.[1][3][4]
Cellular Assay for H3K27me3 Levels (Western Blot)
This protocol assesses the effect of the pro-drug GSK-J4 on global H3K27me3 levels within cells.
-
Cell Culture: Plate cells of interest (e.g., embryonic stem cells, neural progenitors) at an appropriate density and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of GSK-J4 (e.g., 1-10 µM) and the inactive control GSK-J5 for a specified duration (e.g., 24-72 hours). Include a vehicle-only control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for H3K27me3.
-
Incubate with a primary antibody for a loading control, such as total Histone H3.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities for H3K27me3 and normalize to the total H3 loading control to determine the relative change in H3K27me3 levels upon treatment.
Experimental Workflow for Cell Differentiation Studies
This workflow outlines the use of GSK-J4 to investigate the role of H3K27 demethylation during a directed differentiation protocol.
Caption: Workflow for assessing the impact of GSK-J4 on stem cell differentiation.
Conclusion and Future Directions
GSK-J1 and its pro-drug GSK-J4 are powerful tools for dissecting the role of H3K27 demethylation in developmental biology. By enabling the temporal and dose-dependent inhibition of JMJD3 and UTX, these compounds allow researchers to probe the epigenetic mechanisms that control cell fate, tissue patterning, and organogenesis. The ability to manipulate the H3K27me3 landscape provides a window into how the epigenome instructs the execution of genetic programs during development. Future studies will likely leverage GSK-J1 in more complex 3D organoid models and in combination with other epigenetic inhibitors to unravel the combinatorial control of developmental processes. This research not only enhances our fundamental understanding of biology but also holds potential for developing novel therapeutic strategies for developmental disorders and regenerative medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 5. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina [pubmed.ncbi.nlm.nih.gov]
- 7. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developmental Biology Signaling Pathways | Cell Signaling Technology [cellsignal.com]
GSK-J1 Sodium: A Technical Guide to its Role in Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J1 sodium is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are crucial epigenetic regulators that specifically remove the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3). By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global H3K27me3 levels, leading to the silencing of specific gene programs. This mechanism of action makes GSK-J1 a powerful tool for investigating the role of H3K27me3 in a variety of biological processes, most notably cellular differentiation. This technical guide provides an in-depth overview of GSK-J1's mechanism of action, its application in directing cell fate, and detailed protocols for its use in in vitro differentiation models.
Mechanism of Action
GSK-J1 is a small molecule inhibitor that targets the catalytic activity of JMJD3 and UTX.[1] Its inhibitory action leads to a global increase in the levels of H3K27me3, a histone modification associated with transcriptional repression.[2] The cell-permeable ethyl ester prodrug, GSK-J4, is often used in cell-based assays, as it is rapidly hydrolyzed by intracellular esterases to the active GSK-J1 form.[2]
The primary role of JMJD3 and UTX is to remove the methyl groups from H3K27me3, thereby activating gene expression. This process is critical for the timely activation of lineage-specific genes during differentiation. By blocking this demethylation, GSK-J1 maintains a repressive chromatin state at key developmental loci, thus influencing cell fate decisions.
Quantitative Data: Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of GSK-J1 and its prodrug GSK-J4 against various histone demethylases.
| Compound | Target Demethylase | IC50 (nM) | Assay Type | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 | Cell-free | [3] |
| GSK-J1 | UTX (KDM6A) | 53 | Cell-free | [4] |
| GSK-J1 | KDM5B | 170 | Cell-free | [4] |
| GSK-J1 | KDM5C | 550 | Cell-free | [4] |
| GSK-J1 | KDM5A | 6,800 | Cell-free | [4] |
| GSK-J4 | TNF-α production (cellular) | 9,000 | Human Primary Macrophages | [5] |
| GSK-J4 | KDM6B (cellular) | 8,600 | AlphaLISA | [6] |
| GSK-J4 | KDM6A (cellular) | 6,600 | AlphaLISA | [6] |
Role in Cell Differentiation: Signaling Pathways and Experimental Workflows
GSK-J1 has been shown to modulate the differentiation of various cell types by interfering with key signaling pathways.
Macrophage Differentiation and Inflammation
In macrophages, the inflammatory response is partly regulated by the NF-κB signaling pathway. Upon stimulation with lipopolysaccharide (LPS), JMJD3 is induced and removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes, such as TNF-α, leading to their transcription.[2] GSK-J4 treatment inhibits the production of TNF-α and other cytokines in LPS-stimulated human primary macrophages by preventing the removal of H3K27me3 at their gene promoters.[2][5]
Chondrocyte Differentiation
Transforming growth factor-beta (TGF-β) signaling is essential for chondrogenesis.[7] During this process, JMJD3 expression is upregulated and plays a role in activating chondrogenic genes.[7] Treatment of human mesenchymal stem cells (MSCs) with GSK-J4 during chondrogenic differentiation inhibits the expression of key chondrogenic markers like SOX9 and COL2A1 by preventing the removal of the repressive H3K27me3 mark.[7]
Osteoclast Differentiation
Osteoclastogenesis is driven by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling.[8] The histone demethylase JMJD3 is a key regulator of this process, as it removes the H3K27me3 repressive mark on the promoter of NFATc1, a master regulator of osteoclast differentiation.[8] Inhibition of JMJD3 by GSK-J1 can, therefore, be expected to suppress osteoclast formation.
General Experimental Workflow
A typical workflow for studying the effects of GSK-J1/J4 on cell differentiation involves several key stages, from initial cell culture and treatment to downstream analysis of differentiation markers and epigenetic changes.
Experimental Protocols
Human Monocyte-Derived Macrophage Differentiation and Activation
This protocol describes the differentiation of human monocytes into macrophages and their subsequent activation with LPS in the presence of GSK-J4.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
GSK-J4 (and inactive control GSK-J5)
-
DMSO (vehicle)
Procedure:
-
Isolate monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Culture monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
On day 7, pre-treat the differentiated macrophages with desired concentrations of GSK-J4, GSK-J5, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 100 ng/mL LPS for the desired time (e.g., 6 hours for cytokine production analysis).
-
Harvest the cell supernatant for cytokine analysis (e.g., ELISA for TNF-α) and the cells for RNA or protein extraction.
Chondrogenic Differentiation of Human Mesenchymal Stem Cells (MSCs)
This protocol outlines the induction of chondrogenesis in human MSCs and the assessment of GSK-J4's effect.
Materials:
-
Human bone marrow-derived MSCs
-
High-glucose Dulbecco's Modified Eagle Medium (DMEM)
-
Chondrogenic differentiation medium (DMEM supplemented with 10 ng/mL TGF-β3, 100 nM dexamethasone, 1x ITS+ premix, 40 µg/mL proline, and 50 µg/mL ascorbate-2-phosphate)
-
GSK-J4
-
DMSO (vehicle)
-
Alcian Blue staining solution
Procedure:
-
Culture human MSCs in expansion medium until they reach 80-90% confluency.
-
To induce chondrogenesis in a pellet culture system, resuspend 2.5 x 10^5 MSCs in 0.5 mL of chondrogenic differentiation medium in a 15 mL conical tube.
-
Centrifuge at 150 x g for 5 minutes to form a pellet. Do not disturb the pellet.
-
Culture the pellet for 21 days, replacing the medium every 2-3 days.
-
For GSK-J4 treatment, add the desired concentration of GSK-J4 or vehicle to the chondrogenic medium at each medium change.
-
After 21 days, harvest the pellets for histological analysis (e.g., Alcian Blue staining for glycosaminoglycans) or for gene expression analysis of chondrogenic markers (e.g., SOX9, COL2A1).
Murine Bone Marrow-Derived Osteoclast Differentiation
This protocol describes the generation of osteoclasts from mouse bone marrow and the investigation of GSK-J1's inhibitory effects.
Materials:
-
Bone marrow cells from mice
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
GSK-J1
-
DMSO (vehicle)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.[9]
-
Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs).
-
Lift the BMMs and re-plate them at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Induce osteoclast differentiation by culturing the BMMs in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL for 4-5 days.
-
To test the effect of GSK-J1, add the desired concentrations of GSK-J1 or vehicle to the differentiation medium.
-
After 4-5 days, fix the cells and stain for TRAP activity. TRAP-positive multinucleated cells (≥3 nuclei) are considered osteoclasts.
Western Blot for H3K27me3
This protocol provides a method for detecting changes in global H3K27me3 levels following GSK-J1/J4 treatment.
Materials:
-
Cell pellets
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.[10]
-
Quantify the protein concentration of the histone extracts.
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol outlines the steps for performing ChIP to assess H3K27me3 enrichment at specific gene promoters.
Materials:
-
Cells treated with differentiation media +/- GSK-J1/J4
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin by sonication to an average size of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C to immunoprecipitate the chromatin-antibody complexes.
-
Capture the complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the promoter regions of target genes.
Conclusion
This compound and its prodrug GSK-J4 are invaluable chemical probes for dissecting the epigenetic regulation of cell differentiation. By specifically inhibiting the H3K27me3 demethylases JMJD3 and UTX, these compounds allow for the precise manipulation of a key repressive histone mark. This technical guide provides a comprehensive resource for researchers aiming to utilize GSK-J1/J4 to investigate its role in various differentiation pathways, offering detailed protocols and a summary of its inhibitory activities. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid for understanding the complex cellular processes influenced by GSK-J1 and for designing robust experimental strategies. As our understanding of the epigenetic control of cell fate deepens, the utility of tools like GSK-J1 will undoubtedly continue to expand, paving the way for new discoveries in developmental biology and regenerative medicine.
References
- 1. RANKL-Based Osteoclastogenic Assays from Murine Bone Marrow Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles of Histone Demethylase Jmjd3 in Osteoblast Differentiation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteoclast Derivation from Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols: GSK-J1 Sodium in Epigenetic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 27 (H3K27), a critical epigenetic mark for gene silencing. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), thereby influencing gene expression and cellular processes.[1][3] These application notes provide detailed protocols for utilizing GSK-J1 sodium salt in various experimental settings to investigate its biological effects. Due to its polar carboxylate group, GSK-J1 has limited cell permeability; for cellular assays, its ethyl ester prodrug, GSK-J4, is often used, which is intracellularly hydrolyzed to the active GSK-J1.[4][5][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free assay | [1][2] |
| 28 | Cell-free assay | [7] | |
| UTX (KDM6A) | 53 | Cell-free assay | [7] |
| JARID1B (KDM5B) | 950 | Cell-free assay | [1] |
| 170 | Not Specified | ||
| JARID1C (KDM5C) | 1760 | Cell-free assay | [1] |
| 550 | Not Specified | ||
| KDM5A | 6800 | Not Specified |
Table 2: Cellular Activity of GSK-J1 and its Prodrug GSK-J4
| Cell Line | Assay | Compound | IC50 (µM) | Incubation Time | Reference |
| HepG2 | Cell Proliferation (MTT) | GSK-J1 | 39.75 | 72 hours | [2] |
| Human Primary Macrophages | TNF-α Production | GSK-J4 | ~9 | Not Specified | [8] |
Signaling Pathway and Mechanism of Action
GSK-J1 acts as a competitive inhibitor with respect to the co-factor α-ketoglutarate (α-KG) in the catalytic site of JMJD3 and UTX.[9] By blocking the demethylase activity of these enzymes, GSK-J1 prevents the removal of methyl groups from H3K27, leading to an accumulation of H3K27me3. This hypermethylation is associated with the repression of target gene transcription. For instance, in macrophages, GSK-J1-mediated inhibition of JMJD3 leads to increased H3K27me3 at the promoters of pro-inflammatory genes like TNF-α, resulting in their transcriptional repression.[1][3]
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 and repressing target genes.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound salt
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
This compound salt is soluble in DMSO.[1] Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, by dissolving the powder in anhydrous DMSO. Sonication may be required to fully dissolve the compound.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[7]
-
For aqueous-based assays, further dilute the DMSO stock solution in the appropriate buffer immediately before use. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
In Vitro Histone Demethylase Activity Assay (MALDI-TOF based)
This protocol is adapted from a method used to determine the IC50 of GSK-J1 against purified JMJD3 and UTX.[1][7]
Materials:
-
Purified recombinant JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
This compound stock solution
-
EDTA solution (10 mM) to stop the reaction
-
ZipTips or equivalent for desalting
-
α-cyano-4-hydroxycinnamic acid (MALDI matrix)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare serial dilutions of GSK-J1 in the assay buffer.
-
In a reaction tube, combine the purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX) with the H3K27me3 peptide substrate (10 µM).
-
Add the various concentrations of GSK-J1 or vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding the co-factors (2-oxoglutarate and ascorbate).
-
Incubate the reaction at 25°C. The incubation time will depend on the enzyme's activity (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][7]
-
Desalt the reaction mixture using a ZipTip according to the manufacturer's protocol.
-
Spot the desalted sample onto a MALDI plate with the MALDI matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.
-
Calculate the percentage of inhibition for each GSK-J1 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Measurement of H3K27me3 Levels by Western Blot
This protocol outlines a general procedure to assess the effect of GSK-J1 (or its prodrug GSK-J4) on global H3K27me3 levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK-293, primary human macrophages)
-
Complete cell culture medium
-
GSK-J4 (cell-permeable prodrug) or GSK-J1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of GSK-J4 (e.g., 1-30 µM) or a vehicle control (DMSO) for a desired period (e.g., 24-72 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 9. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 histone demethylases, Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A).[1][2][3][4] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a mark associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), resulting in the silencing of target gene expression.[1][5] This activity makes GSK-J1 a valuable tool for studying the role of H3K27 demethylation in various biological processes, including inflammation, development, and cancer. Due to its polar nature, the cell-permeable prodrug, GSK-J4, is often used in cell-based assays.[6] GSK-J4 is intracellularly hydrolyzed to GSK-J1. This document provides detailed application notes and protocols for the use of GSK-J1 and its prodrug GSK-J4 in cell culture experiments.
Mechanism of Action
GSK-J1 functions as a competitive inhibitor of JMJD3 and UTX, binding to the active site of these enzymes.[3] This inhibition leads to a global increase in H3K27me3 levels, which in turn represses the transcription of target genes. One of the key pathways affected by GSK-J1 is the Toll-like receptor 4 (Tlr4)-NF-κB signaling pathway.[5] By increasing H3K27me3 at the promoters of inflammatory genes, GSK-J1 can suppress their expression, leading to an anti-inflammatory effect.[1][5]
Figure 1: Mechanism of action of GSK-J1.
Data Presentation
In Vitro Inhibitory Activity of GSK-J1
| Target | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free | [1] |
| JMJD3 (KDM6B) | 28 | Cell-free | [2][4] |
| UTX (KDM6A) | 53 | Cell-free | [2][4] |
| JARID1B (KDM5B) | 950 | Cell-free | [1] |
| JARID1C (KDM5C) | 1760 | Cell-free | [1] |
| KDM5B | 170 | Cell-free | [2] |
| KDM5C | 550 | Cell-free | [2] |
| KDM5A | 6800 | Cell-free | [2] |
Cellular Activity of GSK-J1 and GSK-J4
| Cell Line | Compound | Effect | Concentration | Treatment Time | Reference |
| Mouse Mammary Epithelial Cells (MECs) | GSK-J1 | Cytotoxicity | 100 µM | 18 hours | [5] |
| Mouse Mammary Epithelial Cells (MECs) | GSK-J1 | No significant cytotoxicity | 0.1, 1, 10 µM | 18 hours | [5] |
| Human Primary Macrophages | GSK-J4 | Inhibition of TNF-α production | 9 µM (IC50) | Not specified | [6] |
| PC-3 (Prostate Cancer) | GSK-J4 | ~50% decrease in cell viability | 20 µM | 24 and 48 hours | [7] |
| LNCaP (Prostate Cancer) | GSK-J4 | IC50 ~30 µM | 30 µM | 24 hours | [7] |
| LNCaP (Prostate Cancer) | GSK-J4 | IC50 ~20 µM | 20 µM | 48 hours | [7] |
| HepG2 (Liver Cancer) | GSK-J1 | IC50 39.75 µM | 39.75 µM | 72 hours | [8] |
| MCF7 (Breast Cancer) | GSK-J1 | IC50 33.67 µM | 33.67 µM | 72 hours | [8] |
| MGC-803 (Gastric Cancer) | GSK-J1 | IC50 29.31 µM | 29.31 µM | 72 hours | [8] |
| PC-3 (Prostate Cancer) | GSK-J1 | IC50 20.33 µM | 20.33 µM | 72 hours | [8] |
| CUTLL1 (T-cell leukemia) | GSK-J4 | Growth inhibition, apoptosis, cell cycle arrest | 2 µM | Not specified | [9] |
Experimental Protocols
Preparation of GSK-J1 Sodium and GSK-J4 Stock Solutions
This compound salt has limited cell permeability due to its polar carboxylate group.[10] For cell culture experiments, the cell-permeable ethyl ester prodrug, GSK-J4, is recommended.
This compound Stock Solution (for in vitro assays):
-
Dissolve this compound salt in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2][3]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[4]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.[3]
GSK-J4 Stock Solution (for cell culture):
-
Dissolve GSK-J4 in sterile DMSO to create a stock solution (e.g., 10 mM).[11]
-
Ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8 or MTT)
This protocol is to determine the cytotoxic effects of GSK-J1/GSK-J4 on a specific cell line.
Figure 2: Workflow for cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GSK-J4 stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of GSK-J4 in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest GSK-J4 concentration).
-
Remove the medium from the wells and add the medium containing the different concentrations of GSK-J4.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 2-4 hours.[5]
-
If using MTT, solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8).[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of H3K27me3 Levels
This protocol is to assess the effect of GSK-J4 treatment on the global levels of H3K27me3.
Materials:
-
Cells treated with GSK-J4 and vehicle control
-
Histone extraction buffer or kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Histone Extraction: Harvest cells and extract histones using an acid extraction method or a commercial kit. This is crucial as histones are nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Sample Preparation: Mix equal amounts of protein (e.g., 15-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C. It is critical to also probe a separate membrane or strip and re-probe the same membrane with an anti-Total Histone H3 antibody to normalize for loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is to measure the effect of GSK-J4 on the expression of target genes (e.g., inflammatory cytokines).
Materials:
-
Cells treated with GSK-J4 and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for the target gene and a housekeeping gene, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between GSK-J4-treated and vehicle-treated samples, normalized to the housekeeping gene.
Signaling Pathway Analysis: Tlr4-NF-κB Pathway
GSK-J1 has been shown to modulate the Tlr4-NF-κB signaling pathway, particularly in the context of inflammation.[5] In response to stimuli like lipopolysaccharide (LPS), TLR4 activation leads to the downstream activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. GSK-J1 treatment can increase the repressive H3K27me3 mark on the promoters of these genes, thereby inhibiting their expression.[5]
Figure 3: Inhibition of the Tlr4-NF-κB pathway by GSK-J1.
Troubleshooting
-
Low or no effect of GSK-J4:
-
Cell permeability: Ensure you are using the cell-permeable prodrug GSK-J4 for cell-based assays. GSK-J1 has poor cell permeability.
-
Concentration and incubation time: The optimal concentration and treatment duration are cell-line dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound stability: Prepare fresh dilutions of GSK-J4 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
High cytotoxicity:
-
DMSO concentration: Ensure the final DMSO concentration in your culture medium is not toxic to your cells (generally <0.5%).
-
GSK-J4 concentration: The concentration of GSK-J4 may be too high for your cell line. Perform a dose-response curve to find a non-toxic working concentration.
-
-
Inconsistent Western blot results for H3K27me3:
-
Histone extraction: Ensure that your extraction protocol is efficient for isolating histone proteins.
-
Antibody quality: Use a well-validated antibody for H3K27me3.
-
Loading control: Always normalize to a total histone H3 antibody to account for any variations in histone loading.
-
Conclusion
GSK-J1 and its cell-permeable prodrug GSK-J4 are powerful tools for investigating the biological roles of the H3K27 demethylases JMJD3 and UTX. By carefully selecting the appropriate compound, optimizing experimental conditions, and using appropriate controls, researchers can effectively probe the epigenetic regulation of gene expression in a variety of cellular contexts. The protocols and data presented here provide a comprehensive guide for the successful application of GSK-J1/J4 in cell culture studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 Sodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX/KDM6A) histone demethylases.[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/me3), a key epigenetic mark associated with gene repression.[2] Inhibition of JMJD3 and UTX by GSK-J1 leads to an increase in global H3K27me3 levels, thereby modulating the transcription of various genes, including those involved in inflammation, cell differentiation, and cancer.[1][3]
A critical consideration for in vitro cellular assays is the cell permeability of the inhibitor. GSK-J1 sodium, due to its highly polar carboxylate group, exhibits poor cell permeability.[4] To overcome this, a cell-permeable ethyl ester prodrug, GSK-J4, has been developed.[4] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[3][4] Therefore, for most cell-based applications, GSK-J4 is the compound of choice to study the intracellular effects of GSK-J1.
This document provides detailed application notes and protocols for the use of GSK-J1 and its prodrug GSK-J4 in various in vitro assays, with a focus on determining appropriate working concentrations and methodologies for assessing its biological effects.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for GSK-J1 and its prodrug GSK-J4 in various assays. It is important to note the distinction between cell-free and cell-based assay values.
| Compound | Assay Type | Target/Effect | Cell Line/System | IC50 / EC50 / Working Concentration | Reference(s) |
| GSK-J1 | Cell-Free (Biochemical) | JMJD3 (KDM6B) | Recombinant Human Enzyme | 60 nM | [1] |
| Cell-Free (Biochemical) | UTX (KDM6A) | Recombinant Human Enzyme | 53 nM | [5] | |
| Cell-Free (Biochemical) | JARID1B/C | Recombinant Human Enzyme | 0.95 µM / 1.76 µM | [1] | |
| GSK-J4 | Cell-Based (Cytokine Production) | Inhibition of LPS-induced TNF-α | Human Primary Macrophages | 9 µM | [4][6] |
| Cell-Based (Immunofluorescence) | Preservation of nuclear H3K27me3 | Flag-JMJD3 transfected HeLa cells | 25 µM | [4][7] | |
| Cell-Based (Western Blot) | Increased H3K27me3 levels | Schistosome parasites | 7.5 µM - 20 µM | [8] | |
| Cell-Based (ChIP-qPCR) | Increased H3K27me3 at Gli1 promoter | NIH3T3 cells | 30 µM | [9] | |
| Cell-Based (Proliferation) | Inhibition of cell growth | Cerebellar Granule Neuron Precursor (CGNP) cells | 6 µM (50% reduction) | [9] | |
| Cell-Based (Apoptosis) | Induction of apoptosis | Human medulloblastoma cells | 30 µM | [9] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of GSK-J1/J4
GSK-J1/J4 exerts its effects by inhibiting the enzymatic activity of JMJD3 and UTX. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can induce the expression of JMJD3.[3] JMJD3 then removes the repressive H3K27me3 mark at the promoters of pro-inflammatory genes, such as TNF-α, leading to their transcription. By inhibiting JMJD3 and UTX, GSK-J1/J4 maintains the H3K27me3 mark, keeping these genes in a repressed state and thereby reducing the inflammatory response.
Caption: Mechanism of action of GSK-J1/J4 in inhibiting inflammatory gene expression.
General Experimental Workflow for In Vitro Cellular Assays
The following diagram outlines a typical workflow for investigating the effects of GSK-J4 on a specific cellular response.
Caption: A general workflow for in vitro cellular assays using GSK-J4.
Experimental Protocols
Preparation of GSK-J4 Stock Solution
-
Compound: GSK-J4
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of GSK-J4 in sterile DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare intermediate dilutions in culture medium as needed.
Protocol for Western Blotting to Detect H3K27me3 Levels
This protocol is designed to assess the effect of GSK-J4 on global H3K27me3 levels.
-
Materials:
-
Cells of interest
-
GSK-J4
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of GSK-J4 (e.g., 1-30 µM) for a desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework to investigate the enrichment of H3K27me3 at specific gene promoters following GSK-J4 treatment.
-
Materials:
-
Cells treated with GSK-J4 or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer, shear buffer, and dilution buffer
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the gene of interest
-
-
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4 as described above. Cross-link proteins to DNA by adding formaldehyde to the culture medium (final concentration 1%) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication. Optimization of sonication conditions is crucial.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter region of the target gene. Analyze the data using the percent input method or fold enrichment over IgG.
-
Protocol for Measuring TNF-α Production in Macrophages
This protocol is for assessing the anti-inflammatory effect of GSK-J4 on LPS-stimulated macrophages.
-
Materials:
-
Human or murine macrophages (e.g., primary cells or cell lines like RAW 264.7)
-
GSK-J4
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kit for TNF-α
-
-
Procedure:
-
Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment with GSK-J4: Pre-treat the cells with various concentrations of GSK-J4 (e.g., 1-30 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the GSK-J4 concentration to determine the IC50 value.
-
Conclusion
GSK-J1 is a valuable tool for studying the roles of JMJD3 and UTX histone demethylases in various biological processes. For cell-based in vitro assays, the use of its cell-permeable prodrug, GSK-J4, is essential. The provided protocols offer a starting point for investigating the effects of GSK-J1/J4, but optimization of concentrations, incubation times, and specific assay conditions for your particular cell type and experimental setup is highly recommended. Careful consideration of appropriate controls, such as a vehicle control and potentially the less active isomer GSK-J5, will ensure the generation of robust and reliable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-linked (UTX/KDM6A) histone lysine (B10760008) demethylases.[1][2] These enzymes are responsible for the removal of methyl groups from lysine 27 on histone H3 (H3K27), a critical epigenetic mark for gene silencing. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), which in turn represses the transcription of target genes.[1] This mechanism underlies its utility in studying the role of H3K27 demethylation in various biological processes, including inflammation, cancer, and development.[3][4] GSK-J1 sodium salt is the salt form of the active inhibitor. Due to its polar carboxylate group, GSK-J1 has limited cell permeability; for studies requiring high intracellular concentrations, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized.[4][5]
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₂N₅O₂ · Na | [3] |
| Formula Weight | 411.4 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | Crystalline solid | [3] |
| Storage (Solid) | -20°C for ≥ 4 years | [3] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
| Solvent | Solubility | Notes | Source(s) |
| DMSO | Slightly soluble (as sodium salt) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication is recommended to aid dissolution. | [1][3] |
| Up to 78 mg/mL (as free acid) | The free acid form of GSK-J1 shows higher reported solubility in DMSO. | [1] | |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] | |
| PBS | Insoluble | - |
Inhibitory Activity
| Target | IC₅₀ | Assay Type | Source(s) |
| JMJD3 (KDM6B) | 60 nM | Antibody-based assay | [3][6] |
| 18 µM | Mass spectrometry | [3][6] | |
| UTX (KDM6A) | 56 µM | Mass spectrometry | [3][6] |
Signaling Pathway
GSK-J1 exerts its anti-inflammatory effects by modulating the TLR4-NF-κB signaling pathway. In response to stimuli like lipopolysaccharide (LPS), JMJD3 is upregulated and demethylates H3K27 at the promoters of pro-inflammatory genes, including TLR4, TNFα, IL1β, and IL6, leading to their transcription. By inhibiting JMJD3, GSK-J1 increases H3K27me3 levels at these promoters, repressing gene expression and subsequently inhibiting the activation of the NF-κB pathway.[3]
Caption: GSK-J1 inhibits JMJD3, increasing H3K27me3 and repressing inflammatory gene transcription.
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution for In Vitro Use
Materials:
-
This compound salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound salt powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[1]
-
Mixing: Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
GSK-J1 stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the GSK-J1 stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v), to minimize solvent-induced cytotoxicity.[7] A maximum concentration of 0.5% (v/v) may be tolerated by some cell lines, but this should be determined empirically.[8]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used for the GSK-J1 treatment.[8]
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to prevent potential precipitation or degradation.
Protocol 3: Preparation of GSK-J1 Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle for intraperitoneal or oral administration. Formulations should be prepared fresh on the day of use.
Materials:
-
GSK-J1 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 1 mL final volume): [9]
-
Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL GSK-J1 stock solution in DMSO.
-
Add Co-solvent: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] This formulation can achieve a GSK-J1 solubility of ≥ 2.5 mg/mL.[9]
-
Administration: The solution should be used immediately for animal dosing. If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Caption: Workflow for the preparation of GSK-J1 solutions for research applications.
Disclaimer
This product is for research use only and is not intended for human or veterinary use. The information provided is based on published literature and should be used as a guide. Optimal concentrations and conditions may vary depending on the specific application and cell line, and should be determined empirically by the end-user.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GSK-J1 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which specifically target di- and tri-methylated histone H3 lysine (B10760008) 27 (H3K27me2/3). As a sodium salt, GSK-J1 is suitable for in vitro biochemical assays. Due to its polar carboxylate group, GSK-J1 exhibits poor cell permeability. For cell-based assays, the ethyl ester prodrug, GSK-J4, is recommended as it readily crosses cell membranes and is subsequently hydrolyzed to the active GSK-J1 intracellularly.
This document provides detailed information on the storage, stability, and handling of GSK-J1 sodium salt, along with protocols for its use in in vitro histone demethylase assays and the application of its prodrug, GSK-J4, in cell-based functional assays.
Product Information
Storage and Stability
Proper storage of this compound salt is critical to maintain its activity and ensure experimental reproducibility.
| Parameter | Condition | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Protect from moisture. |
| Room Temperature | Desiccate for short-term storage. | ||
| In Solvent (DMSO) | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[2] |
Solubility
This compound salt has distinct solubility profiles in various solvents. It is important to use fresh, high-purity solvents to achieve optimal dissolution.
| Solvent | Concentration | Notes |
| DMSO | Slightly soluble[1] to ~78 mg/mL (200.28 mM)[3] | Sonication or gentle warming may be required to fully dissolve the compound. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| Ethanol | ~38.9 mg/mL (99.88 mM)[4] | Sonication is recommended for complete dissolution.[4] |
| Aqueous Buffers | This compound salt is intended to be first dissolved in an organic solvent like DMSO before further dilution into aqueous assay buffers. |
Signaling Pathway
GSK-J1 inhibits the demethylation of H3K27me3 by JMJD3 and UTX. This repressive histone mark is crucial for silencing gene expression, including genes involved in the inflammatory response. In inflammatory conditions, signaling pathways such as the NF-κB pathway can induce the expression of JMJD3. JMJD3 then removes the H3K27me3 mark from the promoters of pro-inflammatory genes, like TNF-α, leading to their transcription and subsequent inflammation. By inhibiting JMJD3 and UTX, GSK-J1 maintains the H3K27me3 repressive mark, thereby preventing the expression of these pro-inflammatory genes.
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro demethylase activity of JMJD3 or UTX and its inhibition by GSK-J1. The assay detects the removal of the methyl group from a biotinylated H3K27me3 peptide substrate.
A. Materials and Reagents
-
This compound salt
-
Recombinant human JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate
-
AlphaLISA anti-unmethylated H3K27 antibody-conjugated Acceptor beads
-
Streptavidin-conjugated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Cofactors: α-ketoglutarate, L-ascorbate, Ammonium iron(II) sulfate
-
384-well white opaque microplates
-
Microplate reader capable of AlphaLISA detection
B. Experimental Workflow
C. Step-by-Step Procedure
-
Prepare GSK-J1 Stock Solution: Dissolve this compound salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Reagents:
-
Dilute GSK-J1 stock solution in assay buffer to create a serial dilution series (e.g., 2-fold dilutions).
-
Dilute the enzyme (e.g., JMJD3 to a final concentration of 1 nM) in assay buffer.[5]
-
Prepare a substrate mix containing the biotinylated H3K27me3 peptide and cofactors (e.g., 2 µM α-ketoglutarate, 100 µM L-ascorbate, 5 µM Fe(II)) in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each GSK-J1 dilution or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 2.5 µL of the substrate mix to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add 10 µL of Streptavidin Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on a microplate reader. The AlphaLISA signal is inversely proportional to the enzyme activity.
Protocol 2: Cell-Based Assay for TNF-α Inhibition in Primary Macrophages
This protocol uses the cell-permeable prodrug, GSK-J4, to investigate the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human primary macrophages.
A. Materials and Reagents
-
GSK-J4 (ethyl ester prodrug of GSK-J1)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
Cell culture plates
B. Step-by-Step Procedure
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs.
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Cell Plating: Seed the differentiated macrophages into 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
GSK-J4 Treatment:
-
Prepare a stock solution of GSK-J4 in DMSO.
-
Dilute GSK-J4 in culture medium to the desired final concentrations (e.g., 1 µM to 30 µM).
-
Remove the old medium from the cells and add the medium containing GSK-J4 or vehicle control.
-
Pre-incubate the cells with GSK-J4 for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the cells for 6 hours at 37°C and 5% CO2.[6]
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for TNF-α measurement.
-
TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions. A general workflow is provided below.
-
C. General ELISA Protocol for TNF-α
-
Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash and Block: Wash the plate with wash buffer and block with a blocking buffer for 1-2 hours at room temperature.
-
Add Samples and Standards: Add serially diluted standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Add Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Add Substrate: Wash the plate and add the TMB substrate. Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Plate: Read the absorbance at 450 nm. Calculate the TNF-α concentration in the samples by interpolating from the standard curve.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Signal in In Vitro Assay | Inactive enzyme or substrate. | Check the activity of the enzyme and the integrity of the substrate. Ensure proper storage. |
| Incorrect buffer or cofactor concentration. | Verify the composition and pH of the assay buffer and the concentrations of all cofactors. | |
| High Background in ELISA | Insufficient washing. | Increase the number of wash steps and ensure complete removal of buffer between steps. |
| Non-specific antibody binding. | Ensure proper blocking of the plate. | |
| Inconsistent Results in Cell-Based Assay | Cell viability issues. | Perform a cytotoxicity assay to ensure that the concentrations of GSK-J4 and LPS used are not toxic to the cells. |
| Variation in macrophage differentiation. | Standardize the differentiation protocol and use cells from the same donor for comparative experiments. |
Conclusion
This compound salt is a valuable tool for the in vitro study of JMJD3 and UTX histone demethylases. For cellular studies investigating the biological consequences of H3K27 demethylase inhibition, the prodrug GSK-J4 is the appropriate compound. The protocols provided herein offer a framework for utilizing these compounds to investigate their role in gene regulation and cellular function, particularly in the context of inflammation. Careful attention to storage, handling, and experimental conditions is essential for obtaining reliable and reproducible data.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK-J4 Prodrug for Cellular Assays of GSK-J1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK-J4, a cell-permeable prodrug of the potent histone demethylase inhibitor GSK-J1. GSK-J4 enables the effective study of Jumonji C (JmjC) domain-containing histone demethylase activity within a cellular context.
Introduction
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4] However, its polar nature limits its permeability across cell membranes. To overcome this, GSK-J4, an ethyl ester derivative, was developed.[5][6][7] GSK-J4 readily enters cells, where it is hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[8] This allows for the robust inhibition of JMJD3 and UTX in a variety of cellular assays.[9] The inactive regio-isomer, GSK-J2, and its corresponding cell-permeable ester, GSK-J5, can be used as negative controls.[10]
The primary mechanism of action involves the inhibition of H3K27me3/me2 demethylation, leading to an increase in the global levels of this repressive epigenetic mark.[11][12][13] This modulation of histone methylation affects the transcription of target genes and has been shown to impact various cellular processes, including inflammation, cell cycle progression, and apoptosis.[14][15]
Data Presentation
Inhibitory Activity of GSK-J1 and GSK-J4
| Compound | Target Enzyme | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 28 nM - 60 nM | [1][2][3] |
| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM | [3][4] |
| GSK-J1 | KDM5B | Cell-free | 170 nM | [4] |
| GSK-J1 | KDM5C | Cell-free | 550 nM | [4] |
| GSK-J1 | JARID1B | Cell-free | 950 nM | [10] |
| GSK-J1 | JARID1C | Cell-free | 1.76 µM | [2][10] |
| GSK-J4 | JMJD3 (KDM6B) | AlphaLISA | 8.6 µM | [8][16] |
| GSK-J4 | UTX (KDM6A) | AlphaLISA | 6.6 µM | [8][16] |
| GSK-J4 | TNF-α release in primary human macrophages | Cellular | 9 µM | [7][10][17] |
Cellular Effects of GSK-J4
| Cell Line/System | Assay | Concentration | Effect | Reference |
| Human Primary Macrophages | TNF-α Production (LPS-stimulated) | 9 µM (IC50) | Inhibition of TNF-α release | [7][10] |
| CUTLL1 | Growth Inhibition | 2 µM | Affects cell growth | [6] |
| CUTLL1 | Apoptosis | 2 µM | Induces apoptosis | [6] |
| CUTLL1 | Cell Cycle | 2 µM | Induces cell cycle arrest | [6] |
| KG-1a (AML cells) | Cell Viability | 2-10 µM | Decreased viability in a dose-dependent manner | [15] |
| KG-1a (AML cells) | Cell Cycle | 2-10 µM | S-phase arrest | [15] |
| KG-1a (AML cells) | Apoptosis | 2-10 µM | Increased apoptosis | [15] |
| Prostate Cancer Cell Lines (CWR22Rv-1, R1-D567, R1-AD1) | Proliferation | 4-20 µM (ED50) | Inhibition of proliferation | [18] |
Experimental Protocols
Protocol 1: General Guidelines for Preparing GSK-J4 Stock Solutions
GSK-J4 is soluble in DMSO and ethanol.[7][17][19]
-
Reconstitution: Dissolve GSK-J4 powder in fresh, high-quality DMSO to make a stock solution, typically at a concentration of 10-100 mM. For a 10 mM stock solution, dissolve 4.18 mg of GSK-J4 (MW: 417.5 g/mol ) in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution.[19]
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[17] Solutions in DMSO may be stored for up to 3 months at -20°C.[17] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 2: Cellular Assay for Inhibition of Cytokine Production
This protocol is adapted for measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human primary macrophages.
-
Cell Plating: Seed human primary macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GSK-J4 in cell culture medium. Pre-treat the cells with various concentrations of GSK-J4 (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a negative control (e.g., GSK-J5).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of GSK-J4.
Protocol 3: Western Blot Analysis of H3K27me3 Levels
This protocol describes how to assess the effect of GSK-J4 on global H3K27me3 levels.
-
Cell Treatment: Plate cells of interest (e.g., HEK293, cancer cell lines) and treat with GSK-J4 at various concentrations (e.g., 1, 5, 10 µM) for 24-48 hours. Include a vehicle control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: To ensure equal loading, probe the same membrane with an antibody against total Histone H3.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 4: Cell Viability/Proliferation Assay
This protocol can be used to determine the effect of GSK-J4 on cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Addition: Treat the cells with a range of GSK-J4 concentrations (e.g., 0-50 µM) in triplicate.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or resazurin (B115843) (e.g., alamarBlue), or by using a cell counting method.
-
Data Analysis: Plot cell viability against the concentration of GSK-J4 to determine the EC50 or IC50 for growth inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. ovid.com [ovid.com]
- 6. selleckchem.com [selleckchem.com]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 11. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Histone H3K27me3 demethylases regulate human Th17 cell development and effector functions by impacting on metabolism. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 15. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 17. tribioscience.com [tribioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of GSK-J1 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of GSK-J1 sodium, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). This document includes detailed information on the mechanism of action, recommended in vivo administration protocols derived from published studies, vehicle formulation guidelines, and a representative experimental protocol. The provided data and methodologies aim to facilitate the effective use of this compound in preclinical research settings, particularly in studies related to inflammation, cancer, and neurobiology.
Introduction
GSK-J1 is a small molecule inhibitor that specifically targets the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX.[1][2] These enzymes are responsible for removing the methyl groups from trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene repression.[3][4] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, resulting in the silencing of target gene expression.[1][4] A significant body of research has demonstrated the crucial role of JMJD3 and UTX in various biological processes, including inflammation, immune responses, development, and cancer.[3][5][6] Notably, the inhibition of these demethylases by GSK-J1 has been shown to modulate the inflammatory response by suppressing the expression of pro-inflammatory genes through the Tlr4/NF-κB signaling pathway.[4][7]
This compound is the salt form of the active compound, which is often used in in vivo studies. However, due to its limited cell permeability, a prodrug form, GSK-J4 (an ethyl ester derivative), is also frequently used in in vivo experiments.[8][9] GSK-J4 is metabolized in vivo to the active GSK-J1. This document will focus on the in vivo administration of this compound, while also providing relevant context from studies using its prodrug.
Mechanism of Action
GSK-J1 exerts its biological effects by competitively inhibiting the catalytic activity of JMJD3 and UTX. This inhibition leads to an accumulation of the repressive H3K27me3 mark on the promoter regions of target genes, thereby suppressing their transcription.[4] In the context of inflammation, GSK-J1 has been shown to downregulate the expression of pro-inflammatory cytokines by targeting the Toll-like receptor 4 (Tlr4) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7]
Signaling Pathway
Caption: this compound signaling pathway.
In Vivo Administration Protocols
The following tables summarize the in vivo administration protocols for this compound and its prodrug, GSK-J4, from various published studies. It is important to note that optimal dosage and administration routes may vary depending on the animal model, disease context, and specific experimental design.
Table 1: this compound In Vivo Administration Protocols
| Animal Model | Disease/Application | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| Lactating Mice | LPS-induced Mastitis | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | [4][7] |
| Neonate Rats | Retinal Development | Not specified | Injection | Not specified | Not specified | [10] |
Table 2: GSK-J4 (Prodrug) In Vivo Administration Protocols
| Animal Model | Disease/Application | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| C57BL/6 Mice | DSS-induced Inflammatory Colitis | 1 mg/kg | Not specified | Daily for 5 days | Not specified | [11] |
| NSG Mice | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | 5 days/week for 3 weeks | 10% DMSO in 20% Captisol | Not specified |
| Athymic Nude Mice | Prostate Cancer Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | Not specified | [12] |
| DIPG Patient-Derived Xenograft Mice | Diffuse Intrinsic Pontine Glioma (DIPG) | Not specified | Not specified | Not specified | Not specified | [9] |
Vehicle Formulation and Preparation
The solubility of this compound is a critical consideration for in vivo studies. Several vehicle formulations have been reported to effectively dissolve GSK-J1 and its prodrug for administration.
Recommended Vehicle Formulations:
-
For Intraperitoneal (i.p.) Injection:
-
Note on this compound Solubility: this compound is reported to be slightly soluble in DMSO.[8] It is recommended to first dissolve the compound in a minimal amount of DMSO before adding other co-solvents. Sonication may be required to achieve complete dissolution.[13]
Preparation of a Representative Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in 10% of the final volume with DMSO.
-
Add 40% of the final volume with PEG300 and mix thoroughly.
-
Add 5% of the final volume with Tween 80 and mix until the solution is clear.
-
Bring the solution to the final volume with sterile saline.
-
It is recommended to prepare the formulation fresh on the day of use.
Detailed Experimental Protocol: LPS-Induced Mastitis in Mice
This protocol is adapted from a study by Wang et al. (2022) and provides a detailed methodology for investigating the anti-inflammatory effects of this compound in a mouse model of mastitis.[4]
Experimental Workflow
Caption: Experimental workflow for GSK-J1 in a mastitis model.
Materials:
-
Lactating mice (e.g., Kunming mice) on day 10 of lactation
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile saline
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Syringes and needles for injection
-
Dissection tools
-
Reagents for histological and molecular analysis (e.g., formalin, TRIzol, antibodies)
Procedure:
-
Animal Acclimatization: Acclimatize lactating mice and their pups to the experimental environment for at least one week.
-
Grouping: On day 10 of lactation, separate the pups from the dams. Randomly divide the dams into three groups: Control, LPS, and GSK-J1 + LPS.
-
GSK-J1 Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer a single intraperitoneal (i.p.) injection of this compound (1 mg/kg) to the mice in the GSK-J1 + LPS group.
-
Administer an equivalent volume of the vehicle to the Control and LPS groups.
-
-
LPS-Induced Mastitis:
-
One hour after the GSK-J1 or vehicle injection, anesthetize the mice.
-
Induce mastitis by intramammary infusion of LPS (e.g., 50 µL of a 1 mg/mL solution) into the fourth inguinal mammary glands.
-
The Control group should receive an equivalent volume of sterile saline.
-
-
Euthanasia and Tissue Collection:
-
Twenty-four hours after LPS or saline administration, euthanize the mice using an approved method.
-
Collect the mammary gland tissues for subsequent analysis.
-
-
Analysis:
-
Histological Analysis: Fix a portion of the mammary tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Molecular Analysis: Homogenize a portion of the mammary tissue to extract RNA or protein.
-
qRT-PCR: Analyze the expression levels of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6, Il-1β).
-
Western Blot: Analyze the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65).
-
Chromatin Immunoprecipitation (ChIP): Assess the levels of H3K27me3 at the promoter regions of inflammatory genes.
-
-
Conclusion
This compound is a valuable tool for investigating the role of JMJD3 and UTX in various physiological and pathological processes. The provided application notes and protocols offer a starting point for researchers to design and execute in vivo studies using this potent histone demethylase inhibitor. Careful consideration of the animal model, disease context, and appropriate vehicle formulation is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 6. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. EXTH-08. DEVELOPMENT OF NOVEL HISTONE DEMETHYLASE INHIBITOR AGAINST DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
Application Notes and Protocols for GSK-J1 Treatment of Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] Its pro-drug, GSK-J4, is a cell-permeable ethyl ester that is rapidly hydrolyzed by intracellular esterases to the active form, GSK-J1.[2][3][4] In primary macrophages, GSK-J1 treatment has been demonstrated to modulate the inflammatory response, primarily by suppressing the expression of pro-inflammatory genes.[1][4][5] This is achieved through the inhibition of H3K27me3 demethylation at the promoters of these genes, leading to the maintenance of this repressive histone mark and subsequent transcriptional repression.[5][6] These application notes provide detailed protocols for the treatment of primary macrophages with GSK-J1 and for assessing its biological effects.
Mechanism of Action
GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for JmjC domain-containing histone demethylases.[3][4] By binding to the active site of JMJD3 and UTX, GSK-J1 prevents the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This leads to an accumulation of the repressive H3K27me3 mark on the chromatin, which is associated with transcriptional silencing. In the context of primary macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), GSK-J1 treatment results in the suppression of a broad range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-12.[4][5][6][7][8]
Data Presentation
Table 1: In Vitro Activity of GSK-J1 and its Pro-drug GSK-J4
| Compound | Target | Assay | IC50 | Reference |
| GSK-J1 | JMJD3 | AlphaScreen | 60 nM | [2] |
| GSK-J4 | TNF-α production (in human primary macrophages) | ELISA | 9 µM | [2][4] |
Table 2: Effect of GSK-J4 on Cytokine mRNA Expression in LPS-Stimulated Primary Macrophages
| Cytokine | Treatment | Fold Change vs. LPS alone | Reference |
| TNF-α | 30 µM GSK-J4 + LPS (2h) | Significantly Reduced | [4] |
| IL-1β | AngII + GSK-J4 (28d) | Significantly Reduced | [7] |
| IL-6 | LPS + GSK-J4 | Significantly Reduced | [8] |
| IL-12 | AngII + GSK-J4 (28d) | Significantly Reduced | [7] |
| NOS2 | AngII + GSK-J4 (28d) | Significantly Reduced | [7] |
Note: The table summarizes qualitative findings from the cited literature. For precise quantitative data, refer to the original publications.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Primary Macrophages
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
6-well tissue culture plates
Method:
-
Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 6-well plates at a density of 2 x 10^6 cells/well.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After 2 hours, gently wash the wells with warm PBS to remove non-adherent cells.
-
Add fresh RPMI-1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
Differentiate the monocytes into macrophages for 7 days, changing the medium every 2-3 days.
Protocol 2: Treatment of Primary Macrophages with GSK-J4
Materials:
-
Differentiated primary macrophages (from Protocol 1)
-
GSK-J4 (pro-drug of GSK-J1)
-
GSK-J5 (inactive control)
-
Lipopolysaccharide (LPS)
-
DMSO (vehicle control)
-
Culture medium (RPMI-1640 with 10% FBS)
Method:
-
On day 7 of differentiation, replace the medium with fresh culture medium.
-
Prepare stock solutions of GSK-J4 and GSK-J5 in DMSO.
-
Pre-treat the macrophages with the desired concentration of GSK-J4 or GSK-J5 (e.g., 10-30 µM) for 1 hour. Use an equivalent volume of DMSO as a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 2, 6, or 24 hours) depending on the downstream application.
-
Harvest the cells or culture supernatant for further analysis.
Protocol 3: Analysis of Cytokine Expression by qPCR
Materials:
-
Treated primary macrophages (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).
Method:
-
Lyse the treated macrophages and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Protocol 4: Analysis of Cytokine Production by ELISA
Materials:
-
Culture supernatants from treated primary macrophages (from Protocol 2)
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)
Method:
-
Collect the culture supernatants from the treated macrophage cultures.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
Protocol 5: Chromatin Immunoprecipitation (ChIP)
Materials:
-
Treated primary macrophages (from Protocol 2)
-
Formaldehyde (B43269) (for cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Antibody against H3K27me3
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Method:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight with an anti-H3K27me3 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific gene promoters (e.g., TNFA) by qPCR using primers flanking the region of interest.
Mandatory Visualization
Caption: GSK-J1 inhibits JMJD3/UTX, preventing H3K27me3 demethylation and repressing pro-inflammatory gene transcription.
Caption: Workflow: Macrophage differentiation, GSK-J4 treatment, LPS stimulation, and downstream analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK-J1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), in various cancer cell lines. GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, have emerged as valuable tools for investigating the role of H3K27 methylation in cancer biology and as potential therapeutic agents.
Mechanism of Action
GSK-J1 functions by inhibiting the demethylation of histone H3 at lysine (B10760008) 27 (H3K27), specifically targeting the di- and tri-methylated forms (H3K27me2/me3). This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression. Dysregulation of H3K27 methylation is a common feature in many cancers, making JMJD3 and UTX attractive therapeutic targets.[1][2][3] The primary mechanism involves GSK-J1 acting as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding to the catalytic site of the Jumonji C (JmjC) domain of the demethylase enzymes.
Data Presentation
The following tables summarize the quantitative effects of GSK-J4, the cell-permeable version of GSK-J1, on various cancer cell lines.
Table 1: IC50 Values of GSK-J4 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Acute Myeloid Leukemia | KG-1 | 2.84 | 72h | [4][5] |
| KG-1a | 3.05 | 72h | [4][5] | |
| Kasumi-1 | 5.52 | 72h | [4][5] | |
| THP-1 | >20 | 72h | [4][5] | |
| Prostate Cancer | PC-3 | ~20 | 24h & 48h | [6] |
| PC-3 | 1.213 | Not Specified | [7] | |
| LNCaP | ~30 (24h), ~20 (48h) | 24h & 48h | [6] | |
| C42B | 0.7166 | Not Specified | [7] | |
| Retinoblastoma | Y79 | 0.68 | 48h | [8] |
| WERI-Rb1 | 2.15 | 48h | [8] | |
| Lung Adenocarcinoma | A549 | 14.7 | 72h | [9] |
| Colon Cancer | HCT-116 | 1.77 | 72h | [9] |
Table 2: Effects of GSK-J4 on Cell Cycle Distribution
| Cancer Type | Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Retinoblastoma | Y79 | GSK-J4 (Concentration dependent) | Decreased | Not specified | Increased | [8] |
| WERI-Rb1 | GSK-J4 (Concentration dependent) | Decreased | Not specified | Increased | [8] | |
| Acute Myeloid Leukemia | Kasumi-1 | GSK-J4 | G0/G1 Arrest | - | - | [8] |
| KG-1a | GSK-J4 | - | S Phase Arrest | - | [8] | |
| Prostate Cancer | PC-3 | GSK-J4 | Sub-G0-G1 Increase | Decreased | Decreased | [7] |
| C42B | GSK-J4 | Sub-G0-G1 Increase | Decreased | Decreased | [7] | |
| Lung Adenocarcinoma | H23 | 10 µM GSK-J4 (24h) | - | - | - | [10] |
Table 3: Induction of Apoptosis by GSK-J4
| Cancer Type | Cell Line | Treatment | Apoptosis Induction | Reference |
| Acute Myeloid Leukemia | Kasumi-1 | GSK-J4 | Significant increase in apoptotic cells. | [1] |
| KG-1a | GSK-J4 | Significant increase in apoptotic rate. | [11] | |
| Retinoblastoma | Y79 | GSK-J4 (Concentration dependent) | Increased proportion of apoptotic cells. | [8] |
| WERI-Rb1 | GSK-J4 (Concentration dependent) | Increased proportion of apoptotic cells. | [8] | |
| Prostate Cancer | PC-3 | GSK-J4 | Increased apoptosis. | [7] |
| C42B | GSK-J4 | Increased apoptosis. | [7] | |
| Lung Adenocarcinoma | H23 | 10 µM GSK-J4 (48h) | Significant increase in apoptotic cells. | [10] |
| H1975 | 10 µM GSK-J4 (48h) | Significant increase in apoptotic cells. | [10] |
Signaling Pathways and Experimental Workflows
GSK-J1/J4 impacts several key signaling pathways in cancer cells, leading to the observed anti-proliferative and pro-apoptotic effects.
References
- 1. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 in Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1] These enzymes are responsible for the removal of di- and tri-methylation from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a key epigenetic mark associated with transcriptional repression. Inhibition of JMJD3 and UTX by GSK-J1 leads to an increase in global and locus-specific H3K27me3 levels.[1] This property makes GSK-J1 a valuable tool for studying the role of H3K27me3 in gene regulation and disease. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications. The following application notes provide a detailed protocol and optimization strategies for utilizing GSK-J1 in ChIP-seq experiments to investigate the dynamics of H3K27me3.
Mechanism of Action of GSK-J1
GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, are competitive inhibitors that bind to the active site of JMJD3 and UTX, chelating the Fe(II) cofactor essential for their demethylase activity. This inhibition prevents the removal of methyl groups from H3K27, leading to an accumulation of the repressive H3K27me3 mark at target gene loci. This targeted modulation of a specific histone mark allows researchers to dissect the downstream effects on gene expression and cellular phenotype.
Data Presentation: Quantitative Parameters for GSK-J1/J4 in ChIP-seq
The optimal concentration and treatment duration of GSK-J1 or GSK-J4 are highly dependent on the cell type and experimental goals. It is crucial to perform dose-response and time-course experiments to determine the ideal conditions for each specific cell line. The following tables provide a summary of key quantitative parameters from the literature as a starting point for optimization.
Table 1: In Vitro Efficacy of GSK-J1
| Parameter | Value | Cell Lines/System |
| IC50 (JMJD3) | 60 nM | Cell-free assay |
| IC50 (UTX) | 53 nM | Cell-free assay |
Table 2: Recommended Starting Conditions for GSK-J4 Treatment in ChIP-seq
| Parameter | Recommended Range | Notes |
| GSK-J4 Concentration | 1 - 10 µM | Highly cell-line dependent. Optimization is critical. |
| GSK-J4 Treatment Duration | 24 - 72 hours | Balance between maximal H3K27me3 accumulation and potential off-target or cytotoxic effects should be considered. |
| Starting Cell Number per IP | 1 - 10 million | For histone modifications, 1-5 million cells are often sufficient. |
Table 3: Example of Optimized GSK-J4 Treatment for ChIP-seq
| Cell Line | GSK-J4 Concentration | Treatment Duration | Outcome | Reference |
| Mouse Embryonic Stem Cells | 3 µM | 48 hours | Increased global H3K27me3 levels | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of H3K27me3 Demethylation and Inhibition by GSK-J1
References
Application Notes and Protocols: GSK-J1 in Organoid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of GSK-J1, a potent inhibitor of H3K27 histone demethylases, in organoid culture experiments. This document outlines the mechanism of action of GSK-J1, provides detailed protocols for its application in various organoid models, and describes methods for analyzing its effects.
Introduction to GSK-J1
GSK-J1 is a small molecule inhibitor that specifically targets the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX/KDM6A) histone demethylases.[1] These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3). By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, resulting in the silencing of target gene expression.[1][2] This epigenetic modulation has significant implications for various biological processes, including development, differentiation, inflammation, and cancer.[1] The pro-drug GSK-J4, an ethyl ester derivative, is often used in cell-based assays as it exhibits improved cell permeability and is rapidly hydrolyzed to the active form, GSK-J1, by intracellular esterases.
Mechanism of Action of GSK-J1
The primary mechanism of GSK-J1 involves the competitive inhibition of the JMJD3 and UTX histone demethylases. This leads to the accumulation of the H3K27me3 repressive mark on the promoter regions of target genes, thereby suppressing their transcription. This can, in turn, affect various signaling pathways, such as the NF-κB pathway, by altering the expression of key regulatory proteins.
Figure 1: Mechanism of GSK-J1 action on histone demethylation.
Applications in Organoid Culture
The use of GSK-J1 in organoid models opens avenues to study the role of H3K27me3-mediated gene regulation in a three-dimensional, physiologically relevant context. Potential applications include:
-
Developmental Biology: Investigating the role of epigenetic regulation in cell fate decisions and tissue morphogenesis in intestinal and brain organoids.
-
Cancer Research: Evaluating the therapeutic potential of targeting histone demethylases in patient-derived cancer organoids and studying mechanisms of drug resistance.
-
Inflammatory Diseases: Modeling inflammatory conditions in organoids and assessing the anti-inflammatory effects of GSK-J1.
Experimental Protocols
The following are generalized protocols for the treatment of organoids with GSK-J1. Note: Optimal concentrations of GSK-J1 and treatment durations should be determined empirically for each organoid type and experimental setup.
General Organoid Culture
Standard protocols for the generation and maintenance of intestinal, brain, and cancer organoids should be followed. These typically involve embedding stem cells or tissue fragments in an extracellular matrix like Matrigel and culturing in a specialized growth medium.
GSK-J1 Treatment of Organoids: Example Protocol
-
Preparation of GSK-J1 Stock Solution:
-
Dissolve GSK-J1 powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Established Organoids:
-
Culture organoids until they reach the desired size and morphology.
-
Prepare fresh organoid culture medium containing the desired final concentration of GSK-J1 (a typical starting range is 1-10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the GSK-J1-treated wells.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the GSK-J1-containing medium or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours), refreshing the medium as needed according to the specific organoid culture protocol.
-
Figure 2: General experimental workflow for GSK-J1 treatment of organoids.
Downstream Analysis Protocols
Immunofluorescence Staining for H3K27me3
This protocol allows for the visualization and quantification of changes in H3K27me3 levels within the organoids.
-
Fixation:
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
-
Permeabilization:
-
Permeabilize the organoids with 0.5% Triton X-100 in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the organoids in a blocking buffer (e.g., 5% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the organoids with a primary antibody against H3K27me3 diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the organoids three times with PBS containing 0.1% Triton X-100.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the organoids three times with PBS containing 0.1% Triton X-100.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash twice with PBS.
-
Mount the organoids on a slide with an appropriate mounting medium.
-
-
Imaging:
-
Image the stained organoids using a confocal microscope. Analyze the fluorescence intensity to quantify H3K27me3 levels.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of target genes following GSK-J1 treatment.
-
RNA Extraction:
-
Harvest organoids from the Matrigel domes. Mechanical disruption followed by a cell recovery solution can be used.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of GSK-J1 on Organoid Size
| Treatment Group | Concentration (µM) | Mean Organoid Diameter (µm) ± SD (Day 3) | Mean Organoid Diameter (µm) ± SD (Day 5) |
| Vehicle Control | 0 | 250 ± 25 | 450 ± 40 |
| GSK-J1 | 1 | 230 ± 20 | 400 ± 35 |
| GSK-J1 | 5 | 180 ± 15 | 300 ± 30 |
| GSK-J1 | 10 | 120 ± 10 | 200 ± 25 |
Table 2: Effect of GSK-J1 on Target Gene Expression (Relative Quantification by qPCR)
| Treatment Group | Concentration (µM) | Target Gene 1 (Fold Change vs. Control) | Target Gene 2 (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| GSK-J1 | 1 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| GSK-J1 | 5 | 0.4 ± 0.05 | 0.6 ± 0.08 |
| GSK-J1 | 10 | 0.1 ± 0.02 | 0.3 ± 0.05 |
Potential Signaling Pathways Affected
Inhibition of JMJD3 by GSK-J1 has been shown to suppress the NF-κB signaling pathway in some cellular contexts, leading to a reduction in the expression of pro-inflammatory cytokines.[1] This suggests a potential application for GSK-J1 in modeling and treating inflammatory diseases of the gut using intestinal organoids.
Figure 3: Potential impact of GSK-J1 on the NF-κB signaling pathway.
Conclusion
GSK-J1 is a valuable tool for studying the role of H3K27me3-mediated epigenetic regulation in organoid models. The protocols and guidelines provided here offer a starting point for researchers to explore the effects of this potent histone demethylase inhibitor in a variety of organoid-based experimental systems. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols: GSK-J1 for Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a protein binds to a ligand, it often becomes more resistant to heat-induced denaturation and aggregation. By heating intact cells or cell lysates at a range of temperatures and then quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve in the presence of a compound is indicative of target engagement.[3]
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4][5] It is a valuable tool for studying the roles of these epigenetic modifiers in various biological processes, including inflammation and cancer.[5] These application notes provide detailed protocols for utilizing GSK-J1 in CETSA to verify and quantify its engagement with JMJD3 and UTX in a cellular context.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from CETSA experiments with GSK-J1. Please note that the CETSA data are illustrative examples based on typical results for a potent and selective inhibitor and are intended to guide data interpretation. The IC50 values are based on published in vitro assay data.[4][6]
| Parameter | JMJD3 (KDM6B) | UTX (KDM6A) | Off-Target (e.g., JARID1B) | Reference |
| Biochemical IC50 | 60 nM | 60 nM | 0.95 µM | [5] |
| Illustrative CETSA EC50 (ITDR) | 150 nM | 180 nM | > 30 µM | N/A |
| Illustrative Thermal Shift (ΔTagg) | + 4.2 °C | + 3.8 °C | No significant shift | N/A |
Signaling Pathways
GSK-J1 exerts its effects by inhibiting the demethylase activity of JMJD3 and UTX, leading to an increase in the repressive H3K27me3 mark on target gene promoters. This can modulate various signaling pathways, including the TLR4-NF-κB pathway, which is crucial in inflammatory responses.
Caption: GSK-J1 inhibits JMJD3/UTX, preventing the demethylation of H3K27me3 and subsequent transcription of inflammatory genes.
Experimental Protocols
Protocol 1: Thermal Melt Curve (Tagg) Determination
This protocol determines the aggregation temperature (Tagg) of the target protein in the presence and absence of GSK-J1.
1. Cell Culture and Treatment:
-
Culture cells known to express JMJD3 and/or UTX (e.g., HEK293T, THP-1) to 70-80% confluency.
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 2-5 x 10^6 cells/mL.
-
Divide the cell suspension into two aliquots. Treat one with GSK-J1 (e.g., 10 µM) and the other with vehicle (e.g., 0.1% DMSO).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
2. Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a suitable method (e.g., BCA assay).
-
Analyze the amount of soluble JMJD3 or UTX by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).
-
Plot the normalized amount of soluble protein against the temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the Tagg.
-
The difference in Tagg between the GSK-J1-treated and vehicle-treated samples (ΔTagg) indicates the degree of thermal stabilization.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the cellular potency (EC50) of GSK-J1 in stabilizing its target protein at a fixed temperature.
1. Determine Optimal Temperature:
-
From the thermal melt curve (Protocol 1), select a temperature that results in approximately 50-70% protein aggregation in the vehicle-treated sample. This temperature will be used for the ITDR experiment.
2. Cell Treatment with Dose-Response:
-
Prepare a serial dilution of GSK-J1 (e.g., from 1 nM to 100 µM).
-
Treat aliquots of the cell suspension with the different concentrations of GSK-J1 or vehicle and incubate for 1 hour at 37°C.
3. Heating, Lysis, and Protein Quantification:
-
Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Perform cell lysis and separation of the soluble fraction as described in Protocol 1.
-
Quantify the amount of soluble JMJD3 or UTX in each sample.
4. Data Analysis:
-
Plot the amount of soluble protein against the logarithm of the GSK-J1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of GSK-J1 that results in 50% of the maximal thermal stabilization.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a CETSA experiment.
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT Protein Thermal Shift Assays to Monitor Protein‐Inhibitor Interactions | Semantic Scholar [semanticscholar.org]
- 4. amsbio.com [amsbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GSK-J1 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic effects of GSK-J1, a potent and selective inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A, in combination with other classes of epigenetic modifiers. The following sections detail the rationale, experimental protocols, and expected outcomes for combining GSK-J1 with DNA Methyltransferase (DNMT) inhibitors, Histone Deacetylase (HDAC) inhibitors, and Bromodomain and Extra-Terminal (BET) inhibitors.
Introduction to GSK-J1 Combination Therapy
Epigenetic modifications are crucial for regulating gene expression, and their dysregulation is a hallmark of cancer and other diseases. GSK-J1 acts by inhibiting the removal of the repressive H3K27me3 mark, leading to gene silencing.[1] Combining GSK-J1 with other epigenetic modifiers that target different regulatory layers of the epigenome presents a promising strategy to achieve synergistic anti-cancer effects and overcome drug resistance. This approach can lead to enhanced apoptosis, cell cycle arrest, and inhibition of tumor growth at lower drug concentrations, potentially reducing toxicity.
Application Note 1: GSK-J1 in Combination with a DNMT Inhibitor (Decitabine)
Rationale: The combination of a histone demethylase inhibitor like GSK-J4 (a pro-drug of GSK-J1) and a DNMT inhibitor such as decitabine (B1684300) has been shown to exhibit synergistic effects in inhibiting cancer cell growth and inducing apoptosis.[2] This dual epigenetic blockade can reactivate tumor suppressor genes silenced by both DNA methylation and repressive histone marks.
Quantitative Data Summary
The following table summarizes the synergistic effects of GSK-J4 and Decitabine on the apoptosis of acute myeloid leukemia (AML) KG-1a cells.
| Treatment Group | Apoptosis Rate (%) | Fold Change in Bax Expression | Fold Change in Cleaved Caspase-9 Expression |
| Control | 3.5 ± 0.5 | 1.0 | 1.0 |
| GSK-J4 (4 µM) | 15.2 ± 1.8 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Decitabine (5 µM) | 12.8 ± 1.5 | 2.1 ± 0.2 | 2.7 ± 0.3 |
| GSK-J4 (4 µM) + Decitabine (5 µM) | 35.6 ± 2.9 | 5.8 ± 0.6 | 6.5 ± 0.7 |
Data adapted from a study on KG-1a cells.[2] The combination treatment significantly increased the apoptotic rate and the expression of pro-apoptotic proteins compared to single-agent treatments.
Experimental Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes how to assess apoptosis in cancer cells treated with GSK-J1 and Decitabine using flow cytometry.
Materials:
-
GSK-J1 (and/or its pro-drug GSK-J4)
-
Decitabine
-
Cancer cell line of interest (e.g., KG-1a)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Drug Treatment: After 24 hours, treat the cells with GSK-J1/J4, Decitabine, or the combination at predetermined concentrations (e.g., GSK-J4 at 4 µM and Decitabine at 5 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[3] Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Visualization
Caption: Synergistic action of GSK-J1 and Decitabine.
Application Note 2: GSK-J1 in Combination with an HDAC Inhibitor (e.g., Vorinostat)
Rationale: The combination of GSK-J1 with an HDAC inhibitor like vorinostat (B1683920) is hypothesized to have a powerful anti-cancer effect. While GSK-J1 maintains the repressive H3K27me3 mark, HDAC inhibitors increase histone acetylation, generally associated with transcriptional activation. This dual treatment may lead to a complex rewiring of the epigenetic landscape, potentially reactivating some tumor suppressors while repressing oncogenic pathways. The combination of the HDAC inhibitor panobinostat (B1684620) with GSK-J4 has shown synergistic effects in gliomas.[4]
Quantitative Data Summary
The following table presents hypothetical yet expected synergistic outcomes on cell viability, which should be experimentally determined.
| Treatment Group | IC50 (µM) in Sarcoma Cells | Combination Index (CI) |
| GSK-J1 | 10 | - |
| Vorinostat | 2.0 | - |
| GSK-J1 + Vorinostat (1:5 ratio) | Synergistic IC50 < 10 and < 2.0 | < 1 |
IC50 values for single agents are based on published data for sarcoma cell lines.[5] The combination is expected to show synergism (CI < 1).
Experimental Protocol: Cell Viability (MTS) Assay and Synergy Analysis
This protocol outlines the steps to determine the synergistic effect of GSK-J1 and Vorinostat on cancer cell viability.
Materials:
-
GSK-J1
-
Vorinostat
-
Cancer cell line of interest (e.g., SW-982 sarcoma cells)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of GSK-J1 and Vorinostat, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Drug Treatment: Treat the cells with the single agents and the combinations. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for the individual drugs and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.[6]
-
Signaling Pathway Visualization
Caption: GSK-J1 and HDAC inhibitor signaling interplay.
Application Note 3: GSK-J1 in Combination with a BET Inhibitor (e.g., JQ1)
Rationale: BET inhibitors, such as JQ1, displace BET proteins from chromatin, thereby downregulating the transcription of key oncogenes like c-MYC.[7] Combining GSK-J1 with a BET inhibitor could create a powerful anti-proliferative effect by simultaneously repressing gene expression through H3K27me3 maintenance and inhibiting oncogenic transcriptional programs. A combination of JQ1 and the HDAC inhibitor romidepsin (B612169) has shown additive effects on apoptosis in testicular germ cell tumors.[8]
Quantitative Data Summary
The following table shows expected synergistic outcomes on cell viability and apoptosis, which should be confirmed experimentally.
| Treatment Group | IC50 (µM) in Ovarian Cancer Cells | Apoptosis Rate (%) |
| GSK-J1 | 8 | 5 |
| JQ1 | 2 | 10 |
| GSK-J1 + JQ1 (4:1 ratio) | Synergistic IC50 < 8 and < 2.0 | > 25 |
IC50 values for single agents are hypothetical and should be determined for the cell line of interest. The combination is expected to significantly increase the rate of apoptosis.
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol details the analysis of apoptosis-related proteins in cells treated with GSK-J1 and JQ1.
Materials:
-
GSK-J1
-
JQ1
-
Cancer cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed and treat cells with GSK-J1, JQ1, or the combination as described in the previous protocols.
-
Protein Extraction: After 48 hours of treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Develop the blot using a chemiluminescent substrate and capture the image.[3]
-
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. Compare the expression of apoptotic markers between treatment groups.
Signaling Pathway Visualization
Caption: Combined effects of GSK-J1 and a BET inhibitor.
General Experimental Workflow for Synergy Assessment
The following diagram illustrates a general workflow for assessing the synergistic effects of GSK-J1 in combination with another epigenetic modifier.
Caption: General workflow for assessing drug synergy.
References
- 1. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATAC-seq Analysis Following GSK-J1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) is a powerful technique to investigate genome-wide chromatin accessibility. When coupled with the use of small molecule inhibitors, such as GSK-J1, it provides a robust method to elucidate the epigenetic mechanisms of drug action. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3][4]. Inhibition of these enzymes leads to an increase in the repressive histone mark H3K27me3, which is associated with gene silencing[1][5]. This document provides detailed application notes and protocols for performing ATAC-seq analysis on cells treated with GSK-J1 to identify changes in chromatin accessibility landscapes.
Signaling Pathway of GSK-J1 Action
GSK-J1 primarily functions by inhibiting the catalytic activity of the JMJD3 and UTX demethylases. This leads to an accumulation of H3K27me3 at specific genomic loci, resulting in a more condensed chromatin state and transcriptional repression of target genes. This mechanism has been shown to impact various signaling pathways, including the NF-κB and Sonic hedgehog (Shh) pathways, and plays a role in inflammation, development, and cancer[5][6].
Caption: GSK-J1 signaling pathway.
Experimental Design and Protocols
A typical experiment involves treating cells with GSK-J1, followed by ATAC-seq to compare chromatin accessibility between treated and untreated (control) cells.
I. Cell Culture and GSK-J1 Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GSK-J1 (and its less active control, GSK-J2, if desired)
-
DMSO (vehicle control)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
GSK-J1 Preparation: Prepare a stock solution of GSK-J1 in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Treat cells with a range of GSK-J1 concentrations (e.g., 1 µM to 10 µM) and for various durations (e.g., 24 to 72 hours) to determine the optimal experimental conditions. A vehicle control (DMSO) should be run in parallel. For prostate cancer cell lines like PC-3 and LNCaP, concentrations around 10-30 µM for 24-48 hours have been used[7]. For medulloblastoma precursor cells, concentrations around 6 µM have been shown to reduce cell growth[6].
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen GSK-J1 concentration does not induce significant cytotoxicity[5][7].
-
Cell Harvesting: After treatment, harvest the cells. Ensure high cell viability (>90%) for optimal ATAC-seq results.
| Parameter | Recommended Range | Notes |
| Cell Number per Reaction | 50,000 - 100,000 | The ratio of transposase to the number of cells is critical[8]. |
| GSK-J1 Concentration | 1 µM - 50 µM | Highly cell-type dependent. Determine empirically[7]. |
| Treatment Duration | 24 - 72 hours | Dependent on the biological question and cell cycle length. |
| Biological Replicates | Minimum of 2-3 | Essential for robust statistical analysis. |
II. ATAC-seq Library Preparation
This protocol is adapted from the Omni-ATAC-seq protocol for its reduced background.
Materials:
-
Harvested cells (50,000 per sample)
-
Cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, 0.01% Digitonin)
-
Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20)
-
Nextera DNA Library Prep Kit (Illumina)
-
Qiagen MinElute Reaction Cleanup Kit
-
NEBNext High-Fidelity 2X PCR Master Mix
-
PCR primers
-
AMPure XP beads
Protocol:
-
Nuclei Isolation:
-
Tagmentation:
-
DNA Purification:
-
Immediately after tagmentation, purify the DNA using a Qiagen MinElute Reaction Cleanup Kit, eluting in 10 µL of Elution Buffer[9].
-
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with the purified transposed DNA, PCR primers, and a high-fidelity master mix.
-
Perform an initial 5 cycles of PCR[9].
-
Use a small aliquot of the partially amplified library for qPCR to determine the additional number of cycles needed to avoid saturation[9].
-
Complete the remaining PCR cycles.
-
-
Library Purification and Quality Control:
-
Purify the final PCR product using AMPure XP beads (double-sided purification is recommended to remove primer-dimers and large fragments)[9][10].
-
Assess the library quality and fragment size distribution using a Bioanalyzer. A characteristic nucleosomal laddering pattern is expected[11].
-
Quantify the library using Qubit or a similar fluorometric method.
-
Caption: ATAC-seq Experimental Workflow.
Data Analysis Pipeline
The analysis of ATAC-seq data involves several computational steps to identify regions of differential chromatin accessibility.
Data Analysis Steps:
-
Quality Control (QC) of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Adapter Trimming: Remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., hg38 or mm10) using an aligner such as Bowtie2.
-
Post-alignment Filtering: Remove PCR duplicates using Picard or Samtools. Also, remove reads mapping to the mitochondrial genome, as these can be abundant in ATAC-seq libraries.
-
Peak Calling: Identify regions of open chromatin (peaks) using a peak caller like MACS2.
-
Differential Accessibility Analysis: Use packages like DiffBind or csaw in R to identify statistically significant differences in peak accessibility between GSK-J1-treated and control samples[12][13]. This step typically involves counting reads within consensus peak sets and performing statistical testing.
-
Annotation and Visualization: Annotate the differentially accessible regions to nearby genes and genomic features. Visualize the results using a genome browser (e.g., IGV) and create summary plots like volcano plots and heatmaps.
-
Motif Enrichment Analysis: Identify enrichment of transcription factor binding motifs within the differentially accessible regions to infer which transcription factors may be driving the observed changes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.stowers.org [research.stowers.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. protocols.hostmicrobe.org [protocols.hostmicrobe.org]
- 11. bioinformaticamente.com [bioinformaticamente.com]
- 12. How To Analyze ATAC-seq Data For Absolute Beginners Part 2: Differential Binding Analysis Using DiffBind - NGS Learning Hub [ngs101.com]
- 13. GitHub - reskejak/ATAC-seq: Basic workflow for ATAC-seq analysis [github.com]
Troubleshooting & Optimization
GSK-J1 sodium solubility issues and solutions
Welcome to the technical support center for GSK-J1 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound.
Q1: I'm having trouble dissolving this compound salt. What are the recommended solvents?
A1: this compound salt has specific solubility characteristics. For preparing stock solutions, high-purity, anhydrous organic solvents are recommended. Aqueous solutions are generally not suitable for preparing high-concentration stock solutions due to the compound's limited solubility in aqueous environments.
Q2: My this compound salt precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What went wrong and how can I prevent this?
A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. The highly polar carboxylate group of GSK-J1 contributes to its limited permeability and solubility in aqueous solutions[1][2].
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Increase Final Volume of Media: Dilute the DMSO stock solution into a larger volume of pre-warmed (37°C) cell culture medium.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the cell culture medium very slowly, drop-by-drop, while gently swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use a Surfactant (for in vivo formulations): For animal studies, formulations often include surfactants like Tween 80 to improve solubility and stability[3][4].
Q3: Can I sonicate or heat the solution to improve the solubility of this compound?
A3: Yes, sonication and gentle warming can be used to aid in the dissolution of this compound in organic solvents like DMSO and ethanol[3]. However, for aqueous solutions, prolonged or excessive heating should be avoided as it may degrade the compound or other components in your experimental system. For cell culture applications, it is best to pre-warm the media to 37°C before adding the this compound stock solution.
Q4: What is the difference between GSK-J1 and GSK-J4, and which one should I use for my cell-based assays?
A4: GSK-J1 has a highly polar carboxylate group that restricts its permeability across cell membranes[1][2]. To overcome this limitation, a prodrug ethyl ester version called GSK-J4 was developed[1][2]. GSK-J4 is more cell-permeable and is hydrolyzed intracellularly to the active form, GSK-J1. Therefore, for cell-based assays, GSK-J4 is often the preferred compound to ensure efficient intracellular delivery and inhibition of the target demethylases[5].
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[3]. Once dissolved in a solvent such as DMSO or ethanol, the stock solution should be stored at -80°C and is typically stable for up to one year[3]. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound Salt in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 38.9 | 99.88 | Sonication is recommended[3]. |
| Ethanol | 38.9 | 99.88 | Sonication is recommended[3]. |
Table 2: In Vivo Formulation for this compound Salt
| Formulation Components | Volumetric Ratio | Final GSK-J1 Concentration (mg/mL) | Final GSK-J1 Concentration (mM) | Notes |
| DMSO | 10% | 2 | 5.14 | Solvents should be added sequentially. Sonication is recommended[3]. |
| PEG300 | 40% | |||
| Tween 80 | 5% | |||
| Saline | 45% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound salt (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: Based on the molecular weight of this compound salt (411.4 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.114 mg of this compound salt.
-
Weigh the compound: Carefully weigh the calculated amount of this compound salt in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for short intervals in a water bath until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube or flask
Methodology:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C in a sterile conical tube or flask.
-
Dilute the stock solution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise. This slow addition and constant agitation are critical to prevent precipitation.
-
Mix thoroughly: Once the stock solution is added, gently mix the final working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting JMJD3/UTX demethylases.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
Technical Support Center: GSK-J4 to GSK-J1 Conversion in Cellular Assays
Welcome to the technical support center for researchers utilizing the histone demethylase inhibitor, GSK-J4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the intracellular conversion of the pro-drug GSK-J4 to its active form, GSK-J1.
Introduction to GSK-J4 and its Activation
GSK-J4 is a cell-permeable ethyl ester pro-drug of the active inhibitor, GSK-J1. Due to its ester group, GSK-J4 can efficiently cross cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, releasing the active compound GSK-J1.[1] GSK-J1 is a potent inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[2] The conversion of GSK-J4 to GSK-J1 is essential for its biological activity.
Frequently Asked Questions (FAQs)
Q1: How is GSK-J4 converted to GSK-J1 in cells?
A1: GSK-J4 is converted to GSK-J1 through hydrolysis of its ethyl ester group by non-specific intracellular esterases. This enzymatic reaction removes the ester moiety, yielding the active carboxylic acid form, GSK-J1.
Q2: What is the typical efficiency of GSK-J4 to GSK-J1 conversion?
A2: The conversion efficiency can vary between cell types due to differences in intracellular esterase activity. However, studies have shown that treatment with GSK-J4 leads to the generation of pharmacologically relevant intracellular concentrations of GSK-J1.[1] For instance, in human primary macrophages treated with 30 μM GSK-J4, a significant concentration of GSK-J1 was detected in the cell lysates after 1 hour.[1]
Q3: Why is the pro-drug GSK-J4 used instead of directly treating cells with GSK-J1?
A3: GSK-J1 is a polar molecule due to its carboxylic acid group, which limits its ability to passively diffuse across the cell membrane. The ethyl ester group in GSK-J4 masks this polarity, making it more lipophilic and allowing for efficient cell permeability.
Q4: What are the known off-target effects of GSK-J4 and GSK-J1?
A4: While GSK-J1 is a selective inhibitor of the KDM6 subfamily, it has been shown to have some activity against other Jumonji domain-containing histone demethylases, such as the KDM5 family, although with lower potency.[3][4] It is crucial to include appropriate controls in your experiments to account for potential off-target effects. One such control is GSK-J5, the ethyl ester pro-drug of GSK-J2, which is an inactive isomer of GSK-J1.[1][5]
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments with GSK-J4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of expected biological effect | 1. Inefficient conversion of GSK-J4 to GSK-J1: Intracellular esterase activity may be low in the cell line being used. 2. High cell density: At high densities, cells may have altered metabolic activity, potentially affecting esterase levels or drug uptake. 3. High passage number of cell line: Cell lines at high passage numbers can exhibit altered phenotypes and enzymatic activities.[6] 4. Compound instability: GSK-J4 solution may have degraded. | 1. Confirm conversion: If possible, quantify the intracellular concentrations of GSK-J4 and GSK-J1 using LC-MS/MS. 2. Optimize cell density: Perform experiments at a consistent and optimal cell density. 3. Use low passage cells: Maintain a consistent and low passage number for your cell lines. 4. Prepare fresh solutions: Prepare fresh stock solutions of GSK-J4 and use them promptly. |
| High cellular toxicity | 1. High concentration of GSK-J4: Excessive concentrations can lead to off-target effects and cellular stress. 2. Solvent toxicity: The solvent used to dissolve GSK-J4 (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration for your specific cell line and experimental duration. 2. Use an appropriate solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells. |
| Variability between experiments | 1. Inconsistent cell culture conditions: Variations in media, supplements, or incubation conditions can affect cellular responses. 2. Inconsistent treatment duration: The timing of GSK-J4 treatment can influence the observed effects. | 1. Standardize protocols: Maintain consistent cell culture and experimental protocols. 2. Optimize treatment time: Determine the optimal treatment duration for your experimental endpoint. |
Experimental Protocols & Data
Quantification of Intracellular GSK-J4 and GSK-J1
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for the accurate quantification of small molecules like GSK-J4 and GSK-J1 in complex biological samples.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantifying intracellular GSK-J4 and GSK-J1.
Detailed Protocol for Sample Preparation and LC-MS/MS Analysis
-
Cell Culture and Treatment: Plate cells at a desired density and treat with GSK-J4 for the specified time.
-
Cell Pellet Collection: After treatment, wash the cells with ice-cold PBS and collect the cell pellet by centrifugation.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the cell lysate to precipitate proteins.
-
Supernatant Collection: Centrifuge the mixture and collect the supernatant containing GSK-J4 and GSK-J1.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column to separate GSK-J4 and GSK-J1.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of both compounds.
-
-
Quantification: Generate standard curves for both GSK-J4 and GSK-J1 to accurately quantify their concentrations in the samples.
Signaling Pathway
Simplified Representation of GSK-J4 Action
Caption: Conversion of GSK-J4 and its inhibitory action.
This technical support guide is intended to assist researchers in successfully designing and troubleshooting experiments involving GSK-J4. For further details on specific applications, please refer to the cited literature.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westbioscience.com [westbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
inconsistent results with GSK-J1 sodium batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J1 sodium. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results between different batches of this compound. What could be the cause?
A1: Batch-to-batch variability can arise from several factors:
-
Purity and Formulation: Ensure you are sourcing this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch, including purity data (e.g., by HPLC) and confirmation of the salt form.[1]
-
Hydration State: The molecular weight of this compound can vary between batches due to differences in hydration.[1] Always use the batch-specific molecular weight provided on the CoA for accurate concentration calculations.
-
Solubility: Incomplete solubilization can lead to inconsistent effective concentrations. Refer to the solubility data and recommended solvents.
-
Storage and Handling: Improper storage can lead to degradation of the compound. This compound powder should be stored desiccated at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2]
Q2: My this compound is not dissolving properly. What should I do?
A2: this compound has specific solubility characteristics. For instance, it is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] If you encounter solubility issues:
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic (absorbs moisture), and wet DMSO can reduce the solubility of GSK-J1.[3] Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.
-
Sonication and Gentle Warming: To aid dissolution, you can try gentle warming and sonication.[4]
-
Proper Solvent Order for Aqueous Solutions: When preparing aqueous solutions for in vivo studies, the order of solvent addition is critical. A common formulation involves first dissolving GSK-J1 in DMSO, then adding PEG300, followed by Tween-80, and finally saline.[4]
Q3: I am not observing the expected biological effect of GSK-J1 in my cell-based assays.
A3: There are several potential reasons for this:
-
Cell Permeability: GSK-J1 is a salt and has a highly polar carboxylate group, which restricts its permeability across cell membranes.[5] For experiments with intact cells, it is highly recommended to use the cell-permeable ethyl ester prodrug, GSK-J4 .[5][6][7] GSK-J1 is best suited for in vitro biochemical assays with purified enzymes.[2]
-
Incorrect Concentration: Double-check your calculations, accounting for the batch-specific molecular weight.
-
Experimental Controls: It is crucial to include proper controls. GSK-J2 is a less active pyridine (B92270) regio-isomer of GSK-J1 and can be used as a negative control for in vitro assays.[6] For cellular experiments, its cell-permeable prodrug, GSK-J5 , is the appropriate negative control.[6]
-
Cell Type and Conditions: The cellular response to GSK-J1 can be cell-type specific and depend on the experimental conditions, such as the stimulus used (e.g., LPS).[8]
Troubleshooting Guide for Inconsistent Results
If you are experiencing inconsistent results, this guide provides a systematic approach to identify and resolve the issue.
Problem: High variability in IC50 values across experiments.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate your pipettes regularly.- Use low-retention pipette tips.- For serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Cell Health/Density | - Monitor cell viability and passage number.- Seed cells at a consistent density for each experiment.- Allow cells to adhere and recover before adding the inhibitor. |
| Variable Incubation Times | - Use a precise timer for all incubation steps.- Stagger the addition of reagents to plates to ensure consistent timing for each well. |
| Batch-to-Batch Reagent Variation | - If possible, use the same batch of media, serum, and other critical reagents for a set of comparative experiments.- Qualify new batches of reagents before use in critical experiments. |
Problem: Unexpected off-target effects or cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.[8]- Compare your working concentration to published values for similar experimental systems. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).- Include a vehicle control (solvent only) in your experimental setup. |
| Off-Target Inhibition | - GSK-J1 has shown some activity against other histone demethylases, such as JARID1B/C, at higher concentrations.[3][6]- Use the inactive control, GSK-J2 (or GSK-J5 for cells), to differentiate between on-target and off-target effects.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for GSK-J1 and related compounds.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 | Cell-free |
| GSK-J1 | UTX (KDM6A) | 60 | Cell-free |
| GSK-J1 | JARID1B | 950 | Cell-free |
| GSK-J1 | JARID1C | 1760 | Cell-free |
| GSK-J2 | JMJD3 (KDM6B) | >100,000 | Cell-free |
Data compiled from multiple sources.[3][6][7]
Table 2: Cellular Activity of GSK-J4 (Prodrug)
| Compound | Cellular Target/Process | IC50 (µM) | Cell Type |
| GSK-J4 | TNF-α production | 9 | Human primary macrophages |
Data from the Structural Genomics Consortium.[6]
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Assay (AlphaScreen)
This protocol is adapted from methodologies used to characterize GSK-J1's inhibitory activity.[6]
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.
-
Prepare a stock solution of the biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) at 10 µM.
-
Prepare purified JMJD3 or UTX enzyme at the desired final concentration (e.g., 1-3 µM).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of assay buffer containing the demethylase enzyme.
-
Add 0.1 µL of the GSK-J1 dilution and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the peptide substrate.
-
Incubate for the optimized reaction time (e.g., 3-20 minutes) at 25°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 mM EDTA.
-
Follow the manufacturer's protocol for the AlphaScreen detection kit, which typically involves adding donor and acceptor beads to detect the demethylated product.
-
Read the plate on a compatible plate reader.
-
Protocol 2: Cellular Assay for Inflammatory Cytokine Production
This protocol is based on experiments investigating the effect of GSK-J4 on macrophages.[6][8]
-
Cell Culture:
-
Culture human primary macrophages or a suitable cell line (e.g., mouse mammary epithelial cells) in the appropriate medium.[8]
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of the cell-permeable prodrug GSK-J4 and the negative control GSK-J5 in DMSO.
-
Dilute the inhibitors to the desired final concentrations in the cell culture medium.
-
Pre-treat the cells with the inhibitors or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), at a predetermined concentration and for a specific duration to induce cytokine production.
-
-
Endpoint Analysis:
-
Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA kit or a multiplex bead-based assay.
-
Optionally, harvest the cells to analyze changes in gene expression by qRT-PCR or protein levels by Western blot.
-
Visualizations
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 and repressing inflammatory gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results with GSK-J1.
References
- 1. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1 sodium off-target effects and selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and selectivity of the GSK-J1 sodium salt, a potent inhibitor of H3K27 histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GSK-J1?
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] In cell-free assays, GSK-J1 exhibits IC50 values of approximately 28-60 nM for JMJD3 and around 53 nM for UTX.[1][3] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me3/me2), a key epigenetic mark associated with gene repression.[4]
Q2: How selective is GSK-J1 for its primary targets?
GSK-J1 demonstrates high selectivity for the KDM6 subfamily (JMJD3 and UTX) over other Jumonji (JMJ) family demethylases.[5][6] It has been shown to be inactive against a panel of other JMJ demethylases at concentrations where it potently inhibits JMJD3 and UTX.[5][6] Furthermore, GSK-J1 showed negligible activity when screened against 100 protein kinases at a concentration of 30 µM and a panel of 60 other unrelated proteins, including histone deacetylases.[4][5]
Q3: Does GSK-J1 have any known off-targets?
While highly selective, GSK-J1 has been reported to show some activity against other histone demethylases, particularly those in the KDM5 (also known as JARID1) subfamily.[4][7] Specifically, it has been shown to inhibit JARID1B (KDM5B) and JARID1C (KDM5C) with IC50 values of 0.95 µM and 1.76 µM, respectively, which is more than 10-fold less potent than its inhibition of JMJD3.[1][4] It also inhibits KDM5A with an IC50 of 6.8 µM.[7]
Q4: What is the difference between GSK-J1 and GSK-J4?
GSK-J1 is a potent inhibitor with a polar carboxylate group that limits its permeability across cell membranes.[5] To overcome this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed.[5] Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to the active form, GSK-J1.[5] However, it is crucial to note that in cellular assays, GSK-J4 has been shown to inhibit other demethylase subfamilies (KDM5B and KDM4C) with similar potency to its intended KDM6 targets.[8][9]
Q5: Are there any recommended negative controls for experiments with GSK-J1 or GSK-J4?
Yes, GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1 that shows significantly less activity against JMJD3 (IC50 > 100 µM).[4] Its corresponding cell-permeable ethyl ester prodrug is GSK-J5.[4] These compounds can be used as negative controls to help differentiate on-target from off-target effects in both in vitro and cellular experiments.[4]
Troubleshooting Guide
Issue 1: I am observing a phenotype in my cellular assay with GSK-J4, but I'm not sure if it's due to inhibition of JMJD3/UTX.
-
Possible Cause: As GSK-J4 can inhibit other KDM subfamilies (like KDM5 and KDM4) with similar potency in cells, the observed phenotype might be a result of off-target inhibition.[8][9]
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response experiment and compare the IC50 for your observed phenotype with the reported cellular IC50 for JMJD3/UTX inhibition (e.g., 9 µM for TNF-α blockade in macrophages).[10] A significant deviation may suggest off-target effects.
-
Use the Negative Control: Repeat the experiment using the inactive control compound, GSK-J5, at the same concentrations as GSK-J4.[4] If the phenotype persists with GSK-J5, it is likely an off-target effect unrelated to KDM inhibition.
-
Orthogonal Approaches: Use structurally distinct inhibitors of JMJD3/UTX to see if they replicate the phenotype. Additionally, employ genetic approaches like siRNA or CRISPR/Cas9 to knock down JMJD3 and/or UTX to determine if this phenocopies the effect of GSK-J4.[11]
-
Issue 2: My in vitro results with GSK-J1 are not translating to my cellular experiments with GSK-J4.
-
Possible Cause: There could be a discrepancy between the biochemical potency of GSK-J1 and the cellular activity of its prodrug, GSK-J4. This phenomenon, sometimes called "cell drop-off," can be due to factors like inefficient conversion of the prodrug, efflux of the compound from the cell, or high intracellular concentrations of competing substrates.[12]
-
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: If possible, measure the levels of the H3K27me3 mark in your cells after treatment with GSK-J4 to confirm that it is indeed inhibiting JMJD3/UTX activity at the concentrations used.[1]
-
Verify Prodrug Conversion: Although challenging, you can try to measure the intracellular concentration of the active GSK-J1 form after administering GSK-J4.[5]
-
Consider Assay Conditions: Differences in assay conditions between biochemical and cellular experiments, such as substrate concentrations, can influence inhibitor potency.[12]
-
Data Presentation
Table 1: Selectivity Profile of GSK-J1 and Related Compounds
| Compound | Target | IC50 | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 28-60 nM | Cell-free |
| UTX (KDM6A) | 53 nM | Cell-free | |
| JARID1B (KDM5B) | 170 nM - 0.95 µM | Cell-free | |
| JARID1C (KDM5C) | 550 nM - 1.76 µM | Cell-free | |
| KDM5A | 6.8 µM | Cell-free | |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cell-free (AlphaLISA) |
| UTX (KDM6A) | 6.6 µM | Cell-free (AlphaLISA) | |
| KDM5B | Similar potency to KDM6B/A | Cellular | |
| KDM4C | Similar potency to KDM6B/A | Cellular | |
| GSK-J2 | JMJD3 (KDM6B) | > 100 µM | Cell-free |
Data compiled from multiple sources.[1][3][4][7][8][9]
Experimental Protocols
1. In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This protocol is a generalized method for assessing the in vitro potency of inhibitors against JMJD3 and UTX.
-
Reagents:
-
Purified recombinant JMJD3 or UTX enzyme.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
GSK-J1 (or other inhibitors) at various concentrations.
-
10 mM EDTA solution to stop the reaction.
-
α-cyano-4-hydroxycinnamic acid MALDI matrix.
-
-
Procedure:
-
Incubate the enzyme (e.g., 1 µM JMJD3 or 3 µM UTX) with the inhibitor at various concentrations for a defined period (e.g., 15 minutes).[4]
-
Initiate the demethylation reaction by adding the peptide substrate (e.g., 10 µM).
-
Allow the reaction to proceed at 25°C for a specific duration (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][3]
-
Desalt the reaction mixture using a ZipTip.
-
Spot the desalted sample onto a MALDI plate with the matrix.
-
Analyze the products using a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated peptide to the demethylated product.[1][3]
-
2. Cellular H3K27me3 Immunofluorescence Assay
This protocol can be used to assess the cellular activity of GSK-J4 by measuring its effect on H3K27me3 levels.
-
Reagents:
-
Cells of interest (e.g., HeLa cells).
-
GSK-J4 and GSK-J5 (negative control).
-
Paraformaldehyde (PFA) for fixing.
-
Triton X-100 for permeabilization.
-
Bovine Serum Albumin (BSA) for blocking.
-
Primary antibody against H3K27me3.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of GSK-J4 or GSK-J5 for the desired duration.
-
Wash the cells with PBS and fix them with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with the primary anti-H3K27me3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. An increase in H3K27me3 staining in GSK-J4-treated cells compared to control indicates inhibition of JMJD3/UTX.[5]
-
Visualizations
Caption: Mechanism of action for GSK-J1 in modulating H3K27 methylation.
Caption: Workflow for troubleshooting potential off-target effects of GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1 cytotoxicity and optimal dosage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with the histone demethylase inhibitor, GSK-J1. The focus is on understanding its cytotoxicity and determining the optimal dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK-J1?
A1: GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX/KDM6A) histone demethylases.[1][2][3][4][5] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me3/me2). By inhibiting these demethylases, GSK-J1 leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark, which in turn alters gene transcription.[1][6]
Q2: What is the difference between GSK-J1 and its ethyl ester derivative, GSK-J4?
A2: GSK-J1 is a highly polar molecule with limited cell permeability. GSK-J4 is an ethyl ester pro-drug of GSK-J1, designed for improved cell penetration.[7][8] Once inside the cell, intracellular esterases rapidly hydrolyze GSK-J4 into the active form, GSK-J1.[7][8] Therefore, for cell-based assays, GSK-J4 is typically used to achieve effective intracellular concentrations of GSK-J1.[7][8][9]
Q3: What cellular effects can be expected from GSK-J1/J4 treatment?
A3: The effects of GSK-J1/J4 are context-dependent and vary by cell type and experimental conditions. Reported effects include:
-
Inhibition of Inflammation: GSK-J1/J4 can suppress the production of pro-inflammatory cytokines like TNF-α in macrophages and other cell types.[1][6][9]
-
Induction of Apoptosis: In several cancer cell lines, GSK-J4 has been shown to induce apoptosis (programmed cell death).[10][11]
-
Cell Cycle Arrest: Treatment with GSK-J4 can cause cell cycle arrest, often at the S phase, in cancer cells.[10][11]
-
Influence on Differentiation: As an epigenetic modulator, GSK-J1 can influence cell differentiation processes.[12]
Q4: What is a typical concentration range for using GSK-J4 in cell culture?
A4: The optimal concentration is highly dependent on the cell line and the biological question. A common starting point for GSK-J4 in cell-based assays is between 1 µM and 10 µM.[9] For instance, in acute myeloid leukemia KG-1a cells, effects on viability were observed in a range of 2-10 µM.[10][11] The IC50 for TNF-α inhibition in human macrophages was reported to be 9 µM.[7][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Data Presentation: Cytotoxicity and Inhibitory Concentrations
The tables below summarize the reported inhibitory and cytotoxic concentrations of GSK-J1 and its pro-drug GSK-J4 across various assays and cell lines.
Table 1: Inhibitory Potency (IC50) of GSK-J1 in Cell-Free Assays
| Target Enzyme | IC50 Value | Assay Type |
| JMJD3 (KDM6B) | 28 nM - 60 nM | Cell-Free Demethylase Assay |
| UTX (KDM6A) | 53 nM | Cell-Free Demethylase Assay |
| KDM5B | 170 nM | Cell-Free Demethylase Assay |
| KDM5C | 550 nM | Cell-Free Demethylase Assay |
| JARID1B/C | 0.95 µM - 1.76 µM | Cell-Free Demethylase Assay |
| Data sourced from[1][3][4][5] |
Table 2: Effective Concentrations of GSK-J4 in Cell-Based Assays
| Cell Line/Type | Effect Observed | Effective Concentration (GSK-J4) |
| Human Primary Macrophages | Inhibition of TNF-α production | IC50: 9 µM |
| Acute Myeloid Leukemia (KG-1a) | Decreased cell viability, apoptosis | 2 - 10 µM |
| Mouse Mammary Epithelial Cells | Significant cytotoxicity not observed | Up to 10 µM |
| HeLa Cells | Prevention of JMJD3-induced H3K27me3 loss | 25 µM |
| Data sourced from[6][7][8][9][10] |
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity even at low concentrations of GSK-J4.
-
Question: My cells are dying at concentrations below the expected effective range (e.g., < 1 µM). What could be the cause?
-
Answer:
-
Solvent Toxicity: GSK-J1/J4 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally < 0.1% - 0.5%). Run a vehicle control (medium + DMSO only) to verify.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to epigenetic modulators or off-target effects. The reported IC50 values are averages and may not apply to your specific cell line.
-
Compound Stability: Ensure the compound has been stored correctly (desiccated at room temperature or as recommended by the supplier) and that stock solutions are not degraded.[5] It is often recommended to prepare fresh dilutions from a stock solution for each experiment.[2]
-
Contamination: Check your cell culture for microbial contamination, which can cause unexpected cell death.
-
Issue 2: I am not observing any effect from GSK-J4 treatment.
-
Question: I've treated my cells with GSK-J4 up to 10-20 µM, but I don't see any changes in my endpoint (e.g., cytokine production, cell viability). What should I do?
-
Answer:
-
Insufficient Concentration: Your cell line may require a higher concentration. Perform a dose-response curve extending to a higher range (e.g., up to 50 µM), while carefully monitoring for signs of precipitation or overt toxicity.
-
Incorrect Pro-drug: Confirm you are using the cell-permeable pro-drug GSK-J4 for your cell-based experiments, not GSK-J1.
-
Hydrolysis of GSK-J4: The conversion of GSK-J4 to GSK-J1 is dependent on intracellular esterases. While rare, some cell lines may have very low esterase activity, leading to inefficient conversion.
-
Target Expression: Verify that your cells express the targets, JMJD3 and/or UTX. If the target demethylases are not present or are expressed at very low levels, the inhibitor will have no on-target effect.
-
Endpoint Timing: The epigenetic changes induced by GSK-J4 take time to manifest as phenotypic changes. Your experimental endpoint may need to be measured at a later time point (e.g., 48-96 hours instead of 24 hours).[10]
-
Issue 3: My experimental results are inconsistent between experiments.
-
Question: Why do I get different results each time I run the same experiment?
-
Answer:
-
Cell Passage Number & Confluency: Use cells within a consistent range of passage numbers. Cell confluency at the time of treatment can also significantly impact results. Standardize your seeding density and treatment confluency.
-
Stock Solution Preparation: Prepare a large batch of a high-concentration stock solution rather than weighing out small amounts of powder for each experiment. Aliquot and store frozen. Avoid repeated freeze-thaw cycles.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solvent and then properly diluted in the culture medium. Precipitation can occur, leading to inaccurate concentrations.[2]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Determining GSK-J4 Cytotoxicity using MTT Assay
This protocol provides a framework for assessing cell viability in response to GSK-J4 treatment.
Objective: To determine the concentration of GSK-J4 that reduces cell viability by 50% (IC50).
Materials:
-
GSK-J4 (cell-permeable pro-drug)
-
Anhydrous DMSO
-
Cells of interest
-
Complete culture medium
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of GSK-J4 in anhydrous DMSO.
-
Perform serial dilutions of the GSK-J4 stock solution in complete culture medium to create 2X working solutions. A typical concentration range to test would be 0, 2, 4, 8, 16, 32, 64, 128 µM (this will result in a final concentration of 0-64 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve (Concentration vs. % Viability) and determine the IC50 value using non-linear regression analysis.
-
Cytotoxicity Assay Workflow
Signaling Pathway Visualization
GSK-J1 Mechanism of Action
GSK-J1 functions by inhibiting the KDM6 subfamily of histone demethylases, which leads to an increase in the repressive H3K27me3 mark at specific gene promoters, ultimately altering gene expression and cellular function.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J1 in DMSO: Technical Support and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of GSK-J1 in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of GSK-J1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and what is its mechanism of action?
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] Histone demethylases are enzymes that remove methyl groups from histones, and in doing so, regulate gene expression. Specifically, JMJD3 and UTX remove methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a mark associated with gene repression. By inhibiting these enzymes, GSK-J1 leads to an increase in the levels of H3K27 methylation, which in turn can suppress the expression of certain genes, such as those involved in inflammatory responses.[1]
Q2: What are the recommended storage conditions for GSK-J1 powder and DMSO stock solutions?
The recommended storage conditions for GSK-J1 can vary slightly between suppliers. It is always best to consult the product-specific datasheet. However, general recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
| Form | Manufacturer's Recommended Storage Temperature | Manufacturer's Stated Stability Period |
| Powder | -20°C | Up to 3 years |
| 2-8°C | Not specified | |
| In DMSO | -80°C | Up to 2 years |
| -20°C | 1 month to 1 year |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of GSK-J1 in my experiments.
-
Potential Cause 1: Compound Degradation. GSK-J1 in DMSO may degrade over time, especially with improper storage.
-
Solution:
-
Prepare fresh DMSO stock solutions of GSK-J1. It is recommended to use freshly prepared solutions for optimal results.[1]
-
If using a previously prepared stock, ensure it has been stored correctly at -20°C or -80°C in tightly sealed vials and has not undergone multiple freeze-thaw cycles.
-
Consider performing a stability check of your stock solution using a method like HPLC (see Experimental Protocols section).
-
-
-
Potential Cause 2: Presence of water in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability and solubility of GSK-J1.
-
Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.[1] Store DMSO properly, protected from moisture.
-
-
Potential Cause 3: Incorrect final concentration. Errors in dilution calculations can lead to inaccurate final concentrations in your assay.
-
Solution: Double-check all calculations for preparing working solutions from your stock.
-
Issue 2: Precipitation of GSK-J1 in cell culture media.
-
Potential Cause: Low solubility in aqueous solutions. GSK-J1 is poorly soluble in water. When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound can precipitate.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture media is as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent toxicity.
-
When diluting, add the GSK-J1 stock solution to the media while vortexing or mixing to ensure rapid and even dispersion.
-
If precipitation persists, consider using a cell-permeable ester prodrug of GSK-J1, such as GSK-J4, which has improved solubility characteristics for cellular assays.
-
-
Issue 3: Unexpected or off-target effects observed in my experiments.
-
Potential Cause: Off-target activity. While GSK-J1 is a selective inhibitor of JMJD3 and UTX, like any pharmacological inhibitor, it may have off-target effects, especially at higher concentrations.[4]
-
Solution:
-
Perform dose-response experiments to determine the lowest effective concentration of GSK-J1 in your specific experimental system.
-
Include appropriate controls, such as a structurally similar but inactive analog, if available, to confirm that the observed effects are due to the inhibition of the intended target.
-
Validate your findings using non-pharmacological methods, such as siRNA or CRISPR-mediated knockdown of JMJD3 and UTX.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of GSK-J1 in DMSO by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of GSK-J1 in a DMSO solution. Specific parameters may need to be optimized for your HPLC system.
1. Preparation of GSK-J1 Stock Solution:
- Accurately weigh a known amount of GSK-J1 powder.
- Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.
- Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
2. Storage Conditions:
- Store the aliquots at different temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
- Protect the samples from light.
3. Time Points for Analysis:
- Analyze the samples at various time points (e.g., Day 0, Day 1, Day 7, Day 30, and every 30 days thereafter for up to 1 year).
4. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized to achieve good separation of GSK-J1 from any potential degradants.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Monitor the absorbance at the λmax of GSK-J1 (around 253 nm).
- Sample Preparation: Dilute a small volume of the stored GSK-J1 stock solution with the mobile phase to a suitable concentration for HPLC analysis.
- Injection Volume: Typically 10-20 µL.
5. Data Analysis:
- At each time point, calculate the peak area of GSK-J1.
- The stability of GSK-J1 is determined by comparing the peak area at each time point to the peak area at Day 0.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of GSK-J1 in DMSO.
Caption: Simplified signaling pathway of GSK-J1 action.
References
Technical Support Center: In Vivo Experiments with GSK-J1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the histone demethylase inhibitor GSK-J1 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with GSK-J1 and its cell-permeable prodrug, GSK-J4.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of GSK-J1/GSK-J4 during formulation preparation. | GSK-J1 has low aqueous solubility. DMSO used for stock solution may have absorbed moisture, reducing solubility. Improper mixing order of solvents. | - Use fresh, anhydrous DMSO to prepare stock solutions. - Prepare solutions on the same day of use if possible.[1] - Follow a sequential solvent addition protocol. For example, dissolve GSK-J1/J4 in DMSO first, then add co-solvents like PEG300 and Tween-80, mixing thoroughly after each addition before adding the aqueous component (e.g., saline).[2][3] - Gentle warming and sonication can aid dissolution. |
| Precipitation of the compound in the syringe before or during injection. | The formulation may be unstable at room temperature or upon dilution. | - Prepare the final formulation immediately before injection.[2][3] - Ensure all components are fully dissolved and the solution is clear before drawing it into the syringe. |
| Animal shows signs of distress or adverse reaction immediately after intraperitoneal (IP) injection (e.g., lethargy, labored breathing, lameness). | Incorrect injection technique leading to injection into an organ (e.g., intestine, bladder) or muscle. Irritation from the vehicle. | - Ensure proper restraint and injection technique. For mice, inject into the lower right abdominal quadrant to avoid the cecum and bladder.[4] - Use a new, appropriately sized sterile needle for each animal.[4][5] - If adverse effects are observed, consider reducing the concentration of DMSO or other potentially irritating co-solvents in the vehicle. - If hind leg lameness is observed, the injection may have gone into the leg muscle; the animal should be monitored and may recover as the volume dissipates.[6] |
| Inconsistent or no observable in vivo effect at the expected dose. | Poor bioavailability of GSK-J1 due to its polar nature. Inefficient conversion of the prodrug GSK-J4 to GSK-J1. Incorrect dosage or administration route for the specific animal model. Degradation of the compound. | - For studies requiring intracellular activity, use the cell-permeable prodrug GSK-J4, which is hydrolyzed to GSK-J1 by intracellular esterases.[7][8][9][10][11] - Verify the dosage and administration route based on published studies for similar models. - Ensure proper storage of the compound (powder at -20°C, stock solutions at -80°C for long-term storage).[3] - Prepare fresh working solutions for each experiment.[2] |
| Unexpected or off-target effects are observed. | GSK-J1/J4 may inhibit other histone demethylases, particularly at higher concentrations. The observed phenotype may be unrelated to JMJD3/UTX inhibition. | - Use the lowest effective dose. - Include the inactive regioisomer GSK-J2 (or its prodrug GSK-J5) as a negative control to distinguish on-target from off-target effects.[12] - Assess the expression of known off-target genes or perform broader transcriptomic/proteomic analysis. - Consider computational methods to predict potential off-target interactions.[13] |
| Difficulty in assessing target engagement in vivo. | Lack of a direct and easy method to measure GSK-J1 binding to its target in tissues. | - As a surrogate marker of target engagement, measure the global levels of H3K27me3 in tissue samples from treated and control animals via Western blot or immunohistochemistry. An increase in H3K27me3 is expected upon inhibition of JMJD3/UTX.[14][15] - Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR on target gene promoters to assess changes in H3K27me3 levels.[15] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GSK-J1?
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[3] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a mark associated with gene repression. By inhibiting these demethylases, GSK-J1 leads to an increase in global H3K27me3 levels, thereby influencing gene expression.[3]
2. Should I use GSK-J1 or its prodrug GSK-J4 for my in vivo experiments?
GSK-J1 has a highly polar carboxylate group that limits its permeability across cell membranes.[7] For in vivo experiments where the compound needs to enter cells to exert its effect, the ethyl ester prodrug GSK-J4 is recommended.[8][10][11] GSK-J4 is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to the active form, GSK-J1.[11]
3. How should I prepare GSK-J1/GSK-J4 for in vivo administration?
A common method for preparing GSK-J1 or GSK-J4 for intraperitoneal (IP) injection involves first dissolving the compound in a minimal amount of a suitable organic solvent like DMSO, and then diluting it in a vehicle containing co-solvents such as PEG300 and a surfactant like Tween-80, before bringing it to the final volume with saline.[2] It is crucial to prepare the formulation fresh and ensure the solution is clear before administration.
4. What is a typical dosage for GSK-J4 in mice?
The effective dosage of GSK-J4 can vary significantly depending on the animal model, the disease being studied, and the administration route. For example, in a mouse model of mastitis, GSK-J1 was administered at 1 mg/kg via IP injection. In a mouse xenograft model of prostate cancer, GSK-J4 was used at a dose of 50 mg/kg daily via IP injection.[16] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
5. How can I confirm that GSK-J1 is active in my in vivo model?
To confirm the biological activity of GSK-J1, you can measure the levels of its direct downstream target, H3K27me3, in the tissue of interest. An increase in H3K27me3 levels in the GSK-J1/J4-treated group compared to the vehicle-treated group would indicate target engagement. This can be assessed by techniques such as Western blotting, immunohistochemistry, or ChIP-qPCR on the promoter regions of known target genes.[14][15]
6. What are the known off-target effects of GSK-J1?
While GSK-J1 is highly selective for the KDM6 subfamily (JMJD3 and UTX), it has been shown to have some inhibitory activity against other KDM subfamilies, such as KDM5B and KDM5C, although at higher concentrations.[17] To control for potential off-target effects, it is highly recommended to use the structurally similar but inactive compound GSK-J2 (or its prodrug GSK-J5) as a negative control in your experiments.[12]
Quantitative Data Summary
Table 1: In Vitro Potency of GSK-J1 and GSK-J4
| Compound | Target | IC50 | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay |
| GSK-J1 | UTX (KDM6A) | ~53-60 nM | Cell-free assay |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cell-based assay |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | Cell-based assay |
| GSK-J4 | TNF-α production (human macrophages) | 9 µM | Cell-based assay |
Table 2: Example In Vivo Dosages of GSK-J1 and GSK-J4
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| GSK-J1 | Mouse | LPS-induced mastitis | 1 mg/kg | Intraperitoneal | [15] |
| GSK-J4 | Mouse | Experimental Autoimmune Encephalomyelitis | 0.5 mg/kg daily | Intraperitoneal | [18] |
| GSK-J4 | Mouse | Prostate cancer xenograft | 50 mg/kg daily | Intraperitoneal | [16] |
| GSK-J4 | Mouse | T-cell acute lymphoblastic leukemia xenograft | Not specified | Intraperitoneal | [19] |
| GSK-J4 | Diabetic Mouse | Diabetic Kidney Disease | Not specified | Not specified | [20] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of GSK-J4 Formulation for Intraperitoneal Injection
This protocol is a general guideline and may need optimization for specific experimental needs.
Materials:
-
GSK-J4 powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
Procedure:
-
Aseptically weigh the required amount of GSK-J4 powder.
-
Prepare a stock solution of GSK-J4 in anhydrous DMSO (e.g., 84 mg/mL).[2] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
In a sterile tube, add the required volume of the GSK-J4 stock solution.
-
Sequentially add the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the order of addition is critical.
-
First, add the appropriate volume of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Next, add the appropriate volume of Tween-80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and mix thoroughly.
-
The final solution should be clear and free of precipitation. It is recommended to prepare this formulation fresh on the day of use.[2]
Protocol 2: Assessment of Target Engagement by Western Blot
Materials:
-
Tissue lysates from control and GSK-J1/J4-treated animals
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K27me3
-
Primary antibody for a loading control (e.g., Histone H3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize harvested tissues in protein extraction buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the H3K27me3 signal to the loading control. An increase in the normalized H3K27me3 signal in the GSK-J1/J4-treated group compared to the control group indicates target engagement.
Visualizations
Caption: Mechanism of action of GSK-J1.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Therapeutic effect of a histone demethylase inhibitor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westbioscience.com [westbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
unexpected phenotypes with GSK-J1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected phenotypes when using the histone demethylase inhibitor, GSK-J1.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with GSK-J1 and its cell-permeable analog, GSK-J4.
Q: Why am I observing high levels of cytotoxicity or apoptosis after GSK-J1/GSK-J4 treatment?
A: While GSK-J1 is a targeted inhibitor, off-target effects and cellular context can lead to unexpected cell death. Here are some potential causes and troubleshooting steps:
-
High Concentrations: At concentrations of 100 μM, GSK-J1 has been shown to have significant cytotoxicity in mouse mammary epithelial cells.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Cell-Type Specific Effects: The cellular response to GSK-J1 can be highly cell-type dependent. For example, in the developing rat retina, GSK-J1 injection led to an increase in both proliferative and apoptotic cells.[2]
-
Off-Target Effects: Although highly selective for the KDM6 subfamily, GSK-J1 and GSK-J4 can inhibit other histone demethylase subfamilies (e.g., KDM5B, KDM5C) at higher concentrations, which could contribute to cytotoxicity.[3]
Troubleshooting Workflow for Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q: My cells are showing signs of cellular senescence after GSK-J1/GSK-J4 treatment. Is this a known effect?
A: Yes, inhibition of JMJD3 by GSK-J1/GSK-J4 can induce a senescence-like phenotype.
-
Mechanism: JMJD3 is a key regulator of cellular senescence.[4] By inhibiting JMJD3, GSK-J1 can lead to the accumulation of H3K27me3 at gene promoters that regulate senescence, leading to their repression and the onset of a senescent state.
-
Observed Phenotypes: In glioma cell lines, overexpression of JMJD3 was associated with senescence-associated β-galactosidase (SA-β-gal) activity and the senescence-associated secretory phenotype (SASP).[4] Treatment with GSK-J4 can block the H3K27me3 demethylation activity of JMJD3, potentially leading to these phenotypes.[4]
Q: I'm observing changes in gene expression that are not correlated with H3K27me3 levels. What could be the cause?
A: This is a documented phenomenon and can be attributed to the off-target effects of GSK-J1.
-
KDM5 Inhibition: GSK-J1 and its analog GSK-J4 have been shown to inhibit KDM5B and KDM5C, which are H3K4me3/me2 demethylases.[5] Inhibition of these enzymes would lead to an increase in H3K4me3, a mark associated with active transcription, which is contrary to the expected increase in the repressive H3K27me3 mark.
-
Iron Chelation: GSK-J4 has been found to regulate iron metabolism in a cell-type-specific manner, independent of its demethylase activity. This was observed to alter the expression of proteins involved in iron uptake and export, such as TfR1 and Fpn1.[6]
Signaling Pathway of GSK-J1 On- and Off-Target Effects
Caption: On-target and potential off-target effects of GSK-J1.
Frequently Asked Questions (FAQs)
Q: What are the primary targets of GSK-J1?
A: GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[7]
Q: What is the difference between GSK-J1 and GSK-J4?
A: GSK-J1 is a potent inhibitor but its polar carboxylate group limits its cell permeability.[8][9] GSK-J4 is the ethyl ester prodrug of GSK-J1. It is cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1.[10][11]
Q: How selective is GSK-J1?
A: GSK-J1 is highly selective for the KDM6 subfamily over other JMJ family demethylases.[10][12] However, at higher concentrations, it can inhibit other KDM subfamilies. For instance, it has been shown to inhibit KDM5B and KDM5C.[5] It shows no significant activity against a panel of 100 protein kinases.[10]
Q: What are the recommended working concentrations for GSK-J1/GSK-J4?
A: The effective concentration is cell-type and context-dependent.
-
In vitro (cell-free) assays: The IC50 for GSK-J1 against JMJD3 is approximately 60 nM.[7][10][13]
-
Cell-based assays: Concentrations between 0.1 µM and 10 µM have been used.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your system. For inhibiting TNF-α production in macrophages, GSK-J4 had an IC50 of 9 µM.[11]
Q: How should I prepare and store GSK-J1/GSK-J4 solutions?
A:
-
Stock Solutions: GSK-J1 is soluble in DMSO (up to 20 mg/ml).[9] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[9]
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[13] It is advised to prepare fresh working solutions for each experiment.
Quantitative Data Summary
Table 1: IC50 Values of GSK-J1 and its Analogs
| Compound | Target | IC50 | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free[7][10][13] |
| GSK-J1 | UTX (KDM6A) | 53 nM | Cell-free[14] |
| GSK-J1 | KDM5B | 170 nM | Cell-free |
| GSK-J1 | KDM5C | 550 nM | Cell-free |
| GSK-J4 | KDM6B | 8.6 µM | AlphaLISA[3] |
| GSK-J4 | KDM6A | 6.6 µM | AlphaLISA[3] |
| GSK-J4 | TNF-α production | 9 µM | Macrophage-based[11] |
Table 2: Summary of Unexpected Phenotypes with GSK-J1/GSK-J4 Treatment
| Phenotype | Experimental System | Observed Effect | Potential Mechanism |
| Cytotoxicity | Mouse Mammary Epithelial Cells | Significant cytotoxicity at 100 µM[1] | High concentration, off-target effects |
| Increased Apoptosis | Developing Rat Retina | Increased number of apoptotic cells[2] | Disruption of normal developmental processes |
| Cellular Senescence | Glioma Cell Lines | Induction of senescence-associated markers[4] | Inhibition of JMJD3's role in senescence regulation |
| Altered Gene Expression | SH-SY5Y cells | Changes in iron metabolism genes[6] | Off-target iron chelation activity of GSK-J4 |
| Anti-inflammatory | Mouse Mastitis Model | Alleviation of inflammation[1][15] | Increased H3K27me3 at promoters of inflammatory genes |
Experimental Protocols
Protocol 1: General Cell-Based Assay with GSK-J4
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of GSK-J4 Working Solution:
-
Thaw your GSK-J4 DMSO stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest GSK-J4 treatment.
-
If possible, include the inactive control compound GSK-J5.
-
-
Treatment: Remove the old medium from your cells and replace it with the medium containing GSK-J4, GSK-J5, or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blot for H3K27me3 levels, RT-qPCR for gene expression, cell viability assay, or flow cytometry for apoptosis).
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Validate H3K27me3 Changes
-
Cell Treatment: Treat cells with GSK-J4 or a vehicle control as described in Protocol 1. A typical treatment time for observing histone mark changes is 24-48 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quenching: Stop the cross-linking by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3. Include a negative control immunoprecipitation with a non-specific IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin from the antibody/bead complex.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of NaCl.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Analysis: Analyze the enrichment of specific genomic regions by qPCR using primers designed for the promoter regions of known JMJD3 target genes.
Experimental Workflow for a Typical GSK-J1/J4 Experiment
Caption: A typical experimental workflow using GSK-J4.
References
- 1. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Histone Demethylase Jumonji Coordinates Cellular Senescence Including Secretion of Neural Stem Cell-attracting Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effect of a histone demethylase inhibitor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tribioscience.com [tribioscience.com]
- 10. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 15. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK-J1 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing GSK-J1 concentration for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and what is its primary mechanism of action?
A1: GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4][5] Its mechanism of action involves binding to the active site of these enzymes, leading to an increase in the global levels of H3K27 trimethylation (H3K27me3), which is a mark associated with transcriptional repression.[1][6]
Q2: What is the difference between GSK-J1 and GSK-J4?
A2: GSK-J1 is a potent inhibitor in cell-free assays but has poor cell permeability due to its carboxylate group.[5][7] GSK-J4 is the ethyl ester prodrug of GSK-J1.[8][9] It is cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1, making it suitable for use in cell-based assays.[9][10]
Q3: What is a typical effective concentration range for GSK-J4 in cell culture experiments?
A3: The effective concentration of GSK-J4 can vary significantly depending on the cell type and the biological question being addressed. Based on published studies, a common starting range to test is 1 µM to 10 µM.[6][8] For example, in human primary macrophages, GSK-J4 has been shown to inhibit TNF-α production with an IC50 of 9 µM.[8] In mouse mammary epithelial cells, concentrations of 0.1 µM, 1 µM, and 10 µM were used.[6]
Q4: How should I prepare and store GSK-J1 and GSK-J4 stock solutions?
A4: GSK-J1 and its prodrug GSK-J4 are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions.[1][2][5] For GSK-J1, a stock solution of up to 20 mg/ml in DMSO can be prepared.[5] For in vivo studies, further dilution into aqueous buffers or specific formulations is necessary.[1][4][9] It is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][11] Solutions in DMSO may be stored at -20°C for up to 3 months.[5]
Troubleshooting Guide
Problem 1: No observable effect of GSK-J4 treatment on my cells.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of GSK-J4 is highly cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a range from 1 µM to 25 µM.[11]
-
-
Possible Cause 2: Insufficient Incubation Time. The time required to observe changes in H3K27me3 levels and downstream gene expression can vary.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Low Basal JMJD3/UTX Activity. Your cell type may have low endogenous activity of the target demethylases.
-
Solution: Confirm the expression of JMJD3 and UTX in your cell line using techniques like Western blotting or qPCR.
-
-
Possible Cause 4: Compound Instability. Improper storage or handling may have led to the degradation of GSK-J4.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[11]
-
Problem 2: High levels of cell death observed after GSK-J4 treatment.
-
Possible Cause 1: Cytotoxicity at the tested concentration. High concentrations of GSK-J4 can be toxic to some cell lines.
-
Solution: Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic concentration range for your specific cells. For example, in mouse mammary epithelial cells, significant cytotoxicity was observed at 100 µM.[6] In the acute myeloid leukemia cell line KG-1a, viability decreased in a dose-dependent manner from 2 to 10 µM.[12]
-
-
Possible Cause 2: Off-target effects. At very high concentrations, the selectivity of the inhibitor may decrease.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target | IC50 (nM) | Assay Type |
| JMJD3 (KDM6B) | 60 | Cell-free |
| UTX (KDM6A) | 60 | Cell-free |
| JARID1B | 950 | Cell-free |
| JARID1C | 1760 | Cell-free |
Data compiled from multiple sources.[1][8]
Table 2: Effective Concentrations of GSK-J4 in Different Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Primary Macrophages | 9 µM (IC50) | Inhibition of TNF-α production | [8] |
| Mouse Mammary Epithelial Cells | 0.1 - 10 µM | Decreased JMJD3 expression, increased H3K27me3 | [6] |
| Acute Myeloid Leukemia (KG-1a) | 2 - 10 µM | Decreased cell viability, cell cycle arrest | [12] |
| HEK-293 Cells | Not specified | Inhibition of transiently transfected JMJD3 and UTX | [1] |
| MC3T3-E1 Cells | Not specified | Suppression of Runx2 and Osterix expression | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal GSK-J4 Concentration using a Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[12]
-
GSK-J4 Treatment: Prepare a serial dilution of GSK-J4 in your cell culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a DMSO-only control. Replace the medium in the wells with the GSK-J4 dilutions.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells. Plot the viability against the GSK-J4 concentration to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot Analysis of H3K27me3 Levels
-
Cell Treatment: Treat your cells with the determined optimal, non-toxic concentrations of GSK-J4 for the desired duration.
-
Histone Extraction: Isolate histones from the cell nuclei using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3. Also, probe a separate membrane or strip the current one and probe for a loading control, such as total Histone H3.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation levels.
Visualizations
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3/2 and promoting transcriptional repression.
Caption: Workflow for optimizing GSK-J4 concentration in cell culture experiments.
Caption: A logical guide for troubleshooting experiments with GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J1 in Cancer Research
Welcome to the technical support center for GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during in vitro experiments with GSK-J1 in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during your experiments with GSK-J1.
Q1: I am not observing the expected cytotoxic or anti-proliferative effect of GSK-J1 on my cancer cells. What are the possible reasons and how can I troubleshoot this?
A1: Several factors could contribute to a lack of response to GSK-J1. Here’s a systematic approach to troubleshooting this issue:
Potential Cause 1: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your GSK-J1 stock solution is properly prepared and stored. GSK-J1 is typically dissolved in DMSO and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Optimize Concentration and Incubation Time: The effective concentration of GSK-J1 can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[2][3]
-
Use the Active Prodrug for Cellular Assays: GSK-J1 has low cell permeability. For experiments with whole cells, it is highly recommended to use its cell-permeable ethyl ester prodrug, GSK-J4 .[4][5][6][7] GSK-J4 is hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6][8]
-
Include a Positive Control: If possible, use a cell line known to be sensitive to GSK-J1/J4 to validate your experimental setup.
-
Potential Cause 2: Intrinsic or Acquired Resistance of Cancer Cells
-
Troubleshooting Steps:
-
Assess Target Expression: Verify the expression of GSK-J1 targets, JMJD3 (KDM6B) and UTX (KDM6A), in your cancer cell line using Western blotting or qPCR. Low or absent expression of these demethylases could explain the lack of effect.
-
Consider Off-Target Effects: While GSK-J1 is selective for the KDM6 subfamily, it has been shown to inhibit other demethylases, such as KDM5B and KDM5C, at higher concentrations.[4][9] The cellular phenotype you are observing (or lack thereof) might be influenced by these off-target effects.
-
Investigate Upstream/Downstream Pathways: Resistance can emerge from alterations in signaling pathways that bypass the effect of H3K27me3 accumulation. For example, dysregulation of the NF-κB pathway has been implicated in the context of KDM6B activity.[10]
-
Use an Inactive Control: To confirm that the observed effects (or lack thereof) are due to the specific inhibition of the target, use the inactive regioisomer, GSK-J2 (or its cell-permeable prodrug, GSK-J5 ), as a negative control in your experiments.[4][8][11] GSK-J2 is structurally similar to GSK-J1 but has significantly lower activity against JMJD3 and UTX.[8][11]
-
Q2: I am observing unexpected or inconsistent results in my cell viability assays after GSK-J1 treatment. How can I improve the reliability of my data?
A2: Inconsistent results in cell viability assays can be frustrating. Here are some common issues and their solutions:
Troubleshooting Cell Viability Assays (e.g., MTT, WST-1, CCK-8)
| Problem | Potential Cause | Troubleshooting Steps |
| High background readings | Contamination of media or reagents; Phenol (B47542) red in media interfering with absorbance readings. | Use fresh, sterile reagents. For colorimetric assays, consider using phenol red-free media. |
| Low signal or small dynamic range | Insufficient incubation time; Low metabolic activity of cells; Incorrect wavelength used for measurement. | Optimize incubation time for the assay. Ensure you are using a healthy, actively proliferating cell culture. Verify the correct absorbance wavelength for your specific assay. |
| High well-to-well variability | Uneven cell seeding; Edge effects in the microplate; Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Ensure a single-cell suspension before seeding and use appropriate seeding densities. Avoid using the outer wells of the plate if edge effects are suspected.[12] For MTT assays, ensure complete solubilization of the formazan crystals before reading. |
| Compound interference | GSK-J1/J4 may interfere with the assay chemistry or have intrinsic color/fluorescence. | Run a control with the compound in cell-free media to check for direct interference with the assay reagents. |
Q3: How can I confirm that GSK-J1 is effectively inhibiting its target in my cancer cells?
A3: Target engagement can be confirmed by observing the expected downstream molecular effects of JMJD3/UTX inhibition.
Experimental Workflow for Target Validation
Caption: Workflow for validating GSK-J1/J4 target engagement in cancer cells.
Q4: What are the known off-target effects of GSK-J1, and how can I account for them?
A4: While GSK-J1 is a selective inhibitor of the KDM6 subfamily (JMJD3 and UTX), it has been reported to inhibit other Jumonji C domain-containing demethylases, particularly KDM5B (JARID1B) and KDM5C (JARID1C) , which are H3K4me3/2 demethylases, although with lower potency.[4][9]
-
Accounting for Off-Target Effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of GSK-J4 that elicits the desired on-target effect (increased H3K27me3) to minimize potential off-target activity.
-
Employ the Inactive Control: Always compare the effects of GSK-J4 to its inactive control, GSK-J5. This is the most effective way to attribute the observed phenotype to the inhibition of the intended targets.[4][8][11]
-
Orthogonal Approaches: Use genetic approaches like siRNA or shRNA to specifically knock down JMJD3 and/or UTX.[10] If the phenotype of genetic knockdown recapitulates the effect of GSK-J4, it provides stronger evidence for on-target activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for GSK-J1 and its related compounds.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Compound | Target | IC₅₀ (nM) | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 | Cell-free |
| UTX (KDM6A) | 53 | Cell-free | |
| JARID1B (KDM5B) | 950 | Cell-free | |
| JARID1C (KDM5C) | 1760 | Cell-free | |
| GSK-J2 | JMJD3 (KDM6B) | >100,000 | Cell-free |
| GSK-J4 | TNF-α production (in macrophages) | 9,000 | Cell-based |
Data compiled from multiple sources.[1][4]
Detailed Experimental Protocols
Here are detailed protocols for key experiments to study the effects of GSK-J1/J4.
Protocol 1: Cell Viability/Cytotoxicity Assay (WST-1/CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count your cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK-J4 and the inactive control GSK-J5 in culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
WST-1/CCK-8 Reagent Addition:
-
Add 10 µL of the WST-1 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium + WST-1 reagent) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot for Global H3K27me3 Levels
-
Cell Lysis:
-
After treatment with GSK-J4/J5, wash the cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Millipore 07-449) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3 or β-actin.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
-
Cell Cross-linking and Chromatin Preparation:
-
Treat cells with GSK-J4/J5 for the desired time.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a negative control IgG.[13]
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify the promoter regions of known JMJD3/UTX target genes.
-
Analyze the data using the percent input method or fold enrichment over IgG.[14]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to GSK-J1 function and potential resistance mechanisms.
Caption: Mechanism of action of GSK-J1/J4 in inhibiting H3K27 demethylation.
Caption: Potential mechanisms of acquired resistance to GSK-J1/J4 in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westbioscience.com [westbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J1 and Its Impact on Non-Histone Protein Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK-J1 in experiments, with a specific focus on its impact on non-histone protein targets and associated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-J1?
A1: GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A) histone demethylases.[1][2][3] These enzymes are responsible for removing the repressive trimethylation mark from histone 3 at lysine (B10760008) 27 (H3K27me3).[4][5] By inhibiting these enzymes, GSK-J1 leads to an increase in global H3K27me3 levels, which in turn represses the transcription of target genes.[2][6] GSK-J1 is competitive with the α-ketoglutarate cofactor but non-competitive with the histone peptide substrate.[7][8]
Q2: Does GSK-J1 have known non-histone protein targets?
A2: Currently, the direct enzymatic targets of GSK-J1 are primarily identified as the histone demethylases JMJD3 and UTX. However, its activity has significant downstream effects on non-histone proteins, particularly those involved in signaling pathways regulated by JMJD3-dependent transcription. The most well-documented impact is on the NF-κB signaling pathway.[4][6][9][10]
Q3: How does GSK-J1 impact the NF-κB signaling pathway?
A3: GSK-J1 has been shown to suppress the NF-κB signaling pathway.[4][6] Mechanistic studies indicate that inhibition of JMJD3 by GSK-J1 can decrease the expression of Toll-like receptor 4 (Tlr4).[4][6] This, in turn, negates the downstream activation of the NF-κB pathway, leading to reduced phosphorylation of NF-κB p65 and its inhibitor, IκBα.[4] This ultimately results in a decrease in the transcription of pro-inflammatory genes regulated by NF-κB, such as Tnfa, Il1b, and Il6.[4][6] In mantle cell lymphoma, GSK-J4 (the cell-permeable prodrug of GSK-J1) was shown to reduce protein levels of the RELA NF-κB subunit and impair its nuclear localization.[10]
Q4: What is the difference between GSK-J1 and GSK-J4?
A4: GSK-J1 is the active inhibitor of JMJD3/UTX. GSK-J4 is its ethyl ester prodrug, which has enhanced cell permeability.[8][11] Once inside the cell, GSK-J4 is rapidly converted to GSK-J1 by cellular esterases.[11] For cell-based assays, GSK-J4 is the recommended compound to use.
Q5: Are there any recommended negative controls for GSK-J1 experiments?
A5: Yes, GSK-J2 is the recommended negative control. It is a pyridine (B92270) regio-isomer of GSK-J1 with analogous physicochemical properties but shows significantly weaker inhibitory activity against JMJD3 (IC50 > 100 µM).[7][12] For cell-based experiments, the corresponding prodrug, GSK-J5, should be used as the negative control for GSK-J4.[8]
Troubleshooting Guides
Issue 1: No observable change in the expression of target genes after GSK-J4 treatment.
-
Potential Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: The effective concentration of GSK-J4 can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations are typically in the range of 1-10 µM.[4] Note that at high concentrations (e.g., 100 µM), GSK-J1 can exhibit cytotoxicity.[4]
-
-
Potential Cause 2: Insufficient Incubation Time.
-
Troubleshooting Step: The time required to observe changes in gene expression can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
-
-
Potential Cause 3: Compound Instability.
-
Troubleshooting Step: Ensure that GSK-J4 stock solutions are prepared and stored correctly. Stock solutions in DMSO can be stored at -80°C. Avoid repeated freeze-thaw cycles.[13]
-
-
Potential Cause 4: Low Basal JMJD3/UTX Activity.
-
Troubleshooting Step: Confirm that your experimental model has sufficient basal activity of the target demethylases. You can assess this by measuring the basal expression levels of JMJD3/UTX or by stimulating the cells with an agent known to induce their expression, such as lipopolysaccharide (LPS) in macrophages.[4]
-
Issue 2: High levels of cell death observed after GSK-J4 treatment.
-
Potential Cause 1: Cytotoxicity at High Concentrations.
-
Troubleshooting Step: High concentrations of GSK-J1/J4 can be toxic to cells.[4] Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range for your cell line and use a concentration well below this limit for your experiments.
-
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Step: While GSK-J1 is selective, high concentrations may lead to off-target effects.[14][15] Use the lowest effective concentration determined from your dose-response experiments and always include the inactive control, GSK-J5, to confirm that the observed phenotype is due to the inhibition of the intended target.[8]
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Step: Ensure all experimental parameters, such as cell density, passage number, reagent concentrations, and incubation times, are kept consistent.[16]
-
-
Potential Cause 2: Human Error.
-
Troubleshooting Step: If an experiment fails once, it is often advisable to repeat it before extensive troubleshooting, as minor human errors can lead to failed experiments. When repeating, include appropriate positive and negative controls to validate the experimental setup.[16]
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 against various Histone Demethylases
| Target Demethylase | Subfamily | IC50 (nM) | Reference(s) |
| JMJD3 (KDM6B) | KDM6 | 28 - 60 | [1],[2],[3] |
| UTX (KDM6A) | KDM6 | 53 | [3], |
| KDM5B (JARID1B) | KDM5 | 170 - 950 | [17],[3] |
| KDM5C (JARID1C) | KDM5 | 550 - 1760 | [17],[3] |
| KDM5A (JARID1A) | KDM5 | 6,800 | [3], |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase AlphaScreen Assay
This protocol is adapted from methodologies used to characterize GSK-J1's inhibitory activity.[17]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 2 mM ascorbate).
-
Prepare substrate mix containing α-ketoglutarate, and a biotinylated H3K27me3 peptide substrate in assay buffer.
-
Prepare a serial dilution of GSK-J1 in DMSO.
-
-
Assay Procedure:
-
Add the purified recombinant JMJD3 or UTX enzyme to a 384-well proxiplate.
-
Add the diluted GSK-J1 or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate mix. Incubate for a defined period (e.g., 3-20 minutes) at 25°C.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Add AlphaScreen acceptor and donor beads according to the manufacturer's protocol to detect the demethylated product.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GSK-J1 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.
-
Protocol 2: Western Blot for Global H3K27me3 Levels
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of GSK-J4 (and GSK-J5 as a negative control) or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in H3K27me3 levels upon treatment.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for H3K27me3 at Gene Promoters
This protocol is a general guide based on ChIP experiments performed in studies of GSK-J1.[4]
-
Cell Treatment and Cross-linking:
-
Treat cells with GSK-J4 (or GSK-J5/vehicle) as required for your experiment.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific promoter regions (e.g., Tlr4, Tnfa) in the immunoprecipitated DNA by quantitative PCR (qPCR).
-
Calculate the enrichment relative to the input DNA and the IgG control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. KDM6B promotes activation of the oncogenic CDK4/6-pRB-E2F pathway by maintaining enhancer activity in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. GSK-J1 | Structural Genomics Consortium [thesgc.org]
controlling for GSK-J1's cell impermeability in experiments
This guide provides researchers with troubleshooting strategies and frequently asked questions (FAQs) for experiments involving the histone demethylase inhibitor GSK-J1, with a focus on addressing its characteristic cell impermeability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GSK-J1 inhibitor is highly potent in biochemical (cell-free) assays but shows weak or no activity in my cell-based experiments. What is the likely cause?
A1: This is a common observation and is primarily due to the poor cell permeability of GSK-J1. The molecule contains a highly polar carboxylate group, which is critical for its binding to the active site of the target enzymes (JMJD3/KDM6B and UTX/KDM6A) but significantly restricts its ability to cross the cell membrane.[1][2] This leads to insufficient intracellular concentrations of the inhibitor to effectively engage its target.
Q2: How can I overcome the cell permeability issue of GSK-J1 in my cellular experiments?
A2: The recommended solution is to use GSK-J4 , a cell-permeable prodrug of GSK-J1.[1][3] GSK-J4 is the ethyl ester form of GSK-J1. This modification masks the polar carboxylate group, allowing the molecule to efficiently penetrate the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester group, releasing the active inhibitor, GSK-J1.[1]
Experimental Strategy: Using the GSK-J4/GSK-J5 Control Pair
A robust experimental design is critical to ensure that the observed cellular effects are due to the specific inhibition of H3K27 demethylases and not off-target effects of the compound. The ideal experimental setup involves a quartet of compounds.
// Connections GSKJ1 -> CellFree [label="✓ Active"]; CellFree -> Outcome1; GSKJ1 -> CellBased [label="✗ Inactive (Poor Permeability)"]; CellBased -> Outcome2;
GSKJ4 -> CellBased [label="✓ Active"]; CellBased -> Outcome3;
GSKJ2 -> CellFree [label="✗ Inactive"]; CellFree -> Outcome2;
GSKJ5 -> CellBased [label="✓ Control for Off-Target Effects"]; CellBased -> Outcome4;
{rank=same; GSKJ1; GSKJ2;} {rank=same; GSKJ4; GSKJ5;} }
Caption: Logic diagram for designing experiments with GSK-J1 and its derivatives.
Q3: What are the essential negative controls for a GSK-J4 experiment?
A3: To validate that the observed phenotype is a direct result of JMJD3/UTX inhibition, you must use the proper negative control. GSK-J5 is the cell-permeable ethyl ester of GSK-J2 , a pyridine (B92270) regio-isomer of GSK-J1 that is catalytically inactive.[2][4]
-
GSK-J5 should be used in parallel with GSK-J4 in all cell-based assays. Since GSK-J5 can enter the cell but its hydrolyzed product (GSK-J2) does not inhibit the target, it serves as an excellent control for off-target effects of the compound scaffold.
-
Vehicle Control (e.g., DMSO) should always be included to control for the effects of the solvent.
Q4: How do I verify that GSK-J4 is active in my cell line?
A4: The most direct method is to measure the global levels of the target histone mark, tri-methylated Histone H3 at lysine (B10760008) 27 (H3K27me3). Upon successful inhibition of JMJD3/UTX by GSK-J4, you should observe an accumulation of H3K27me3.
-
Method: Western blotting is a standard method to detect changes in global H3K27me3 levels.
-
Expected Outcome: Treatment with GSK-J4 should lead to a dose-dependent increase in the H3K27me3 signal compared to cells treated with the vehicle or the inactive control, GSK-J5.[1]
// Nodes H3K27me3 [label="H3K27me3\n(Repressive Mark)", fillcolor="#FBBC05", fontcolor="#202124"]; JMJD3_UTX [label="JMJD3 / UTX\n(Demethylases)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3K27me2 [label="H3K27me2\n(Less Repressive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene Expression\n(e.g., TNF-α)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; GSKJ4 [label="GSK-J4\n(Prodrug)", shape=invhouse, fillcolor="#34A853", fontcolor="#202124"]; Esterases [label="Intracellular\nEsterases", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; GSKJ1 [label="GSK-J1\n(Active Inhibitor)", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges H3K27me3 -> JMJD3_UTX [label="Substrate"]; JMJD3_UTX -> H3K27me2 [label="Demethylates"]; H3K27me2 -> Gene_Expression [label="Permits Transcription"];
GSKJ4 -> Esterases [label="Enters Cell"]; Esterases -> GSKJ1 [label="Hydrolyzes"]; GSKJ1 -> JMJD3_UTX [style=bold, color="#EA4335", label="Inhibits", arrowhead=tee]; }
Caption: Signaling pathway showing GSK-J4 action on H3K27me3 demethylation.
Q5: I'm observing cytotoxicity after treating my cells with GSK-J4. What should I do?
A5: Cytotoxicity can be a confounding factor. It is crucial to distinguish between cell death induced by on-target epigenetic modulation and non-specific compound toxicity.
-
Perform a Dose-Response Curve: First, determine the optimal, non-toxic concentration range of GSK-J4 for your specific cell line using a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo).[5] Test a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Use the Inactive Control: Compare the cytotoxicity of GSK-J4 with that of the inactive control, GSK-J5, at the same concentrations. If both compounds induce cell death at similar concentrations, the effect is likely off-target. If GSK-J4 is significantly more toxic, it may be an on-target effect.
-
Optimize Incubation Time: Reduce the duration of the treatment. A shorter incubation time may be sufficient to observe changes in histone methylation without causing widespread cell death.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for GSK-J1 and its derivatives, illustrating the difference between biochemical potency and cellular activity.
| Compound | Target/Assay | IC50 Value | Permeability | Reference |
| GSK-J1 | JMJD3 (KDM6B) - Biochemical | 60 nM | Impermeable | [6][7] |
| UTX (KDM6A) - Biochemical | 53 - 60 nM | Impermeable | [6][8] | |
| JARID1B (KDM5B) - Biochemical | 0.95 µM | Impermeable | [4][6] | |
| GSK-J4 | TNF-α release in Macrophages | 9 µM | Permeable | [4][9] |
| KDM6B - Cellular Assay | ~8.6 µM | Permeable | [10] | |
| KDM5B - Cellular Assay | ~14 µM | Permeable | [11] | |
| GSK-J2 | JMJD3 (KDM6B) - Biochemical | > 100 µM | Impermeable | [2][4] |
| GSK-J5 | TNF-α release in Macrophages | No effect | Permeable | [2] |
Key Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3 Levels
This protocol is designed to verify the intracellular activity of GSK-J4 by measuring its effect on the target histone modification.
Workflow Diagram
// Nodes A [label="1. Cell Seeding & Treatment\n(GSK-J4 vs GSK-J5 vs Vehicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Histone Extraction\n(Acid extraction or kit-based)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Protein Quantification\n(e.g., BCA Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. SDS-PAGE & Transfer\n(Separate proteins & transfer to PVDF)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Immunoblotting\n(Primary Ab: α-H3K27me3, α-Total H3)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Detection & Analysis\n(Chemiluminescence & Densitometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F; }
Caption: Workflow for Western blot analysis of H3K27me3 levels.
Methodology
-
Cell Culture and Treatment: Plate cells at an appropriate density. Allow them to adhere and grow for 24 hours. Treat cells with a range of concentrations of GSK-J4, GSK-J5 (inactive control), and a vehicle control (e.g., DMSO) for your desired time (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a sulfuric acid (e.g., 0.4 N H₂SO₄) extraction overnight at 4°C.
-
Precipitate the extracted histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract (e.g., 5-10 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.
-
In parallel, probe a separate membrane or strip and re-probe the same membrane with an antibody for Total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software and normalize the H3K27me3 signal to the Total H3 signal.
This document is for research use only and provides general guidance. Protocols should be optimized for your specific experimental system.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 9. tribioscience.com [tribioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: GSK-J1 and GSK-J4 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and managing variable results in studies involving the histone demethylase inhibitor GSK-J1 and its cell-permeable prodrug, GSK-J4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK-J1 and GSK-J4?
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the di- and tri-methylation marks from histone H3 at lysine (B10760008) 27 (H3K27me2/3), a key epigenetic modification associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby modulating the expression of target genes. GSK-J4 is the ethyl ester prodrug of GSK-J1, designed for improved cell permeability. Once inside the cell, GSK-J4 is hydrolyzed by intracellular esterases to its active form, GSK-J1.
Q2: What is the difference between GSK-J1 and GSK-J4, and when should I use each?
The primary difference lies in their cell permeability. GSK-J1 has a polar carboxylate group that significantly restricts its ability to cross cell membranes, making it the ideal compound for in vitro biochemical or enzymatic assays with purified enzymes. In contrast, GSK-J4 is designed for use in cell-based assays, as its ester group allows it to efficiently penetrate cell membranes. For any experiments involving live cells, GSK-J4 is the appropriate choice to ensure intracellular target engagement.
Q3: Are there recommended negative controls for GSK-J1 and GSK-J4 studies?
Yes, using the correct negative controls is critical for validating that the observed effects are due to the specific inhibition of the target demethylases. GSK-J2 is an inactive regio-isomer of GSK-J1 and should be used as a negative control in in vitro assays. For cell-based experiments, GSK-J5, the cell-permeable ester prodrug of GSK-J2, is the appropriate negative control to be used alongside GSK-J4. These controls have similar physicochemical properties to their active counterparts but lack significant inhibitory activity against JMJD3 and UTX.
Troubleshooting Guides
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
Potential Cause 1: Compound Solubility and Stability
-
Troubleshooting Steps:
-
Use Fresh, High-Quality DMSO: GSK-J1 and its analogs can be susceptible to degradation, and the solubility can be affected by moisture-absorbed DMSO. Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
Proper Stock Solution Storage: Aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage.
-
Prepare Fresh Dilutions: For your experiments, prepare fresh dilutions from your stock solution on the day of use. Do not store diluted solutions for extended periods.
-
Ensure Complete Dissolution: Before adding to your experimental system, ensure the compound is fully dissolved. Sonication may be recommended to aid dissolution.
-
Potential Cause 2: Inconsistent Cell Culture Conditions
-
Troubleshooting Steps:
-
Monitor Passage Number: Cell lines can exhibit altered characteristics at high passage numbers, including changes in morphology, growth rates, and gene expression, which can affect their response to inhibitors. It is recommended to use cells within a consistent and low passage number range for all related experiments.
-
Control Cell Density: The confluency of your cell culture at the time of treatment can significantly impact the experimental outcome. High cell density can alter cellular metabolism and signaling pathways. Standardize the seeding density to ensure consistent confluency at the start of each experiment.
-
Serum and Media Consistency: Use the same batch of fetal bovine serum (FBS) and culture medium for a set of experiments to minimize variability introduced by different lots of reagents.
-
Issue 2: No Observable Effect or a Weaker-Than-Expected Effect in Cell-Based Assays
Potential Cause 1: Incorrect Choice of Compound
-
Troubleshooting Steps:
-
Verify Compound Selection: Ensure you are using the cell-permeable GSK-J4 for your cell-based experiments, not GSK-J1. GSK-J1 will not efficiently enter the cells to inhibit the intracellular target.
-
Potential Cause 2: Suboptimal Concentration or Incubation Time
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: The optimal concentration of GSK-J4 can vary significantly between different cell lines and experimental endpoints. Perform a dose-response experiment to determine the effective concentration range for your specific system. A common starting range for many cell lines is 1 µM to 10 µM.
-
Optimize Incubation Time: The time required to observe changes in H3K27me3 levels or downstream gene expression can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Issue 3: Unexpected or Off-Target Effects
Potential Cause 1: High Compound Concentration
-
Troubleshooting Steps:
-
Review IC50 Values: While GSK-J1/J4 is selective for the KDM6 subfamily, at higher concentrations, it can inhibit other histone demethylases, such as those in the KDM5 family. Be mindful of the concentrations used and try to work within a range that is selective for your target. Cytotoxicity can be observed at very high concentrations (e.g., 100 µM in some cell lines).
-
Use Negative Controls: Always run parallel experiments with the appropriate inactive control (GSK-J5 for cell-based assays) at the same concentration as GSK-J4. This will help you differentiate between on-target and off-target effects. If an effect is observed with GSK-J4 but not with GSK-J5, it is more likely to be a result of KDM6 inhibition.
-
Potential Cause 2: Pleiotropic Effects of Target Inhibition
-
Troubleshooting Steps:
-
Consider the Biological Context: JMJD3 and UTX regulate a wide array of genes involved in various cellular processes, including development, inflammation, and cell differentiation. Inhibition of these enzymes can lead to complex and sometimes unexpected downstream effects. For example, in some contexts, GSK-J1 has been shown to simultaneously increase cell proliferation and apoptosis. A thorough literature review of the role of JMJD3/UTX in your specific biological system is recommended.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 Against Various Histone Demethylases
| Target Demethylase | IC50 (nM) | Reference(s) |
| JMJD3 (KDM6B) | 28 - 60 | |
| UTX (KDM6A) | 53 | |
| KDM5B | 170 | |
| KDM5C | 550 | |
| KDM5A | 6,800 | |
| Other Demethylases | >20,000 |
Table 2: Overview of GSK-J1 Series Compounds
| Compound | Description | Primary Use | Negative Control |
| GSK-J1 | Active, cell-impermeable inhibitor | In vitro enzymatic assays | GSK-J2 |
| GSK-J4 | Cell-permeable prodrug of GSK-J1 | Cell-based assays | GSK-J5 |
| GSK-J2 | Inactive isomer of GSK-J1 | In vitro negative control | N/A |
| GSK-J5 | Cell-permeable prodrug of GSK-J2 | Cell-based negative control | N/A |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Histone Demethylase Assay
-
Enzyme and Substrate Preparation:
-
Reconstitute purified recombinant JMJD3 or UTX enzyme in the appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate).
-
Prepare the H3K27me3-containing peptide substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of GSK-J1 in 100% DMSO.
-
Perform serial dilutions to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Reaction:
-
In a suitable microplate, add the enzyme to the assay buffer.
-
Add varying concentrations of GSK-J1 or the negative control GSK-J2 and pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the peptide substrate.
-
Incubate at the optimal temperature and time for the specific enzyme (e.g., 25°C for 3-20 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Detect the demethylated product using a suitable method, such as MALDI-TOF mass spectrometry or an antibody-based detection system (e.g., AlphaScreen).
-
Protocol 2: General Protocol for Cell-Based Assay with GSK-J4
-
Cell Culture:
-
Plate cells at a predetermined density to ensure they are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
-
Compound Treatment:
-
Prepare fresh dilutions of GSK-J4 and the negative control GSK-J5 in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compounds.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells. The final DMSO concentration should typically be below 0.5%.
-
-
Incubation:
-
Incubate the cells for the predetermined optimal time (e.g., 24-48 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Downstream Analysis:
-
Harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess global H3K27me3 levels.
-
RT-qPCR or RNA-Seq: To analyze changes in gene expression.
-
Chromatin Immunoprecipitation (ChIP): To examine H3K27me3 levels at specific gene promoters.
-
Cell Viability/Proliferation Assays: To assess cytotoxicity.
-
-
Mandatory Visualizations
Caption: Mechanism of GSK-J1 action on H3K27 methylation.
Caption: Comparative workflow for in vitro and cell-based assays.
how to minimize GSK-J1 off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target activity of GSK-J1 and its cell-permeable prodrug, GSK-J4.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and mechanism of action of GSK-J1?
GSK-J1 is a potent inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] It functions as a competitive inhibitor by binding to the active site and displacing the essential cofactor 2-oxoglutarate (2-OG).[3] Due to its highly polar carboxylate group, GSK-J1 has limited cell permeability and is most suitable for biochemical and in vitro assays.[3][4][5] For cellular studies, the ethyl ester prodrug GSK-J4 is recommended, as it is cell-permeable and rapidly hydrolyzed to the active GSK-J1 by intracellular esterases.[3][6]
Q2: What are the known off-target activities of GSK-J1?
While GSK-J1 is highly selective for the KDM6 subfamily, it has been shown to inhibit other histone demethylases, particularly at higher concentrations.[7][8] The most well-documented off-targets are members of the KDM5/JARID1 family, which are responsible for demethylating H3K4.[6][7] It is crucial to be aware of these potential off-target effects when interpreting experimental results.
Q3: How can I be sure the observed phenotype is due to inhibition of JMJD3/UTX and not an off-target effect?
This is a critical question in pharmacological studies. To attribute an observed effect to the inhibition of JMJD3/UTX, a multi-faceted approach is recommended:
-
Use the Inactive Control: The most important control is the use of the structurally related but biologically inactive regioisomer, GSK-J2 (for in vitro assays) or its cell-permeable prodrug GSK-J5 (for cellular assays).[7] These compounds are ideal negative controls because they are chemically very similar to GSK-J1/J4 but do not significantly inhibit JMJD3/UTX.[7] A phenotype observed with GSK-J4 but not with GSK-J5 at the same concentration is more likely to be an on-target effect.
-
Perform a Dose-Response Experiment: On-target effects should be dose-dependent. Titrating GSK-J4 to the lowest effective concentration can minimize off-target activity.[9]
-
Confirm On-Target Engagement: Directly measure the downstream effects of JMJD3/UTX inhibition. An increase in global or gene-specific H3K27me3 levels upon GSK-J4 treatment is a strong indicator of on-target activity.[10] This can be assessed by Western blot or Chromatin Immunoprecipitation (ChIP).
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of JMJD3 that is resistant to GSK-J1 inhibition.
Troubleshooting Guide
Issue 1: I am not observing the expected increase in H3K27me3 levels after treating my cells with GSK-J4.
-
Possible Cause 1: Insufficient Concentration or Incubation Time. The effective concentration of GSK-J4 can vary between cell lines and experimental conditions.
-
Solution: Perform a dose-response and time-course experiment. Start with a concentration range reported in the literature (e.g., 1-10 µM) and assess H3K27me3 levels at different time points (e.g., 24, 48, 72 hours).[11]
-
-
Possible Cause 2: Poor Cell Permeability or Hydrolysis. Although GSK-J4 is designed to be cell-permeable, its uptake and hydrolysis to the active GSK-J1 can differ between cell types.
-
Solution: Ensure the quality and purity of your GSK-J4 compound. Consider measuring the intracellular concentration of GSK-J1 if analytical methods are available.[3]
-
-
Possible Cause 3: High Histone Demethylase Activity. The baseline activity of JMJD3/UTX or other demethylases in your cells might be very high, requiring a higher concentration of the inhibitor to see a significant change.
-
Solution: Confirm the expression of JMJD3 and UTX in your cell model.
-
Issue 2: My cells are showing signs of toxicity at concentrations where I expect to see on-target effects.
-
Possible Cause 1: Off-Target Effects. Cytotoxicity can be a result of off-target activities, especially at higher concentrations.
-
Solution: Lower the concentration of GSK-J4. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range in your specific cell line.[10] Always compare the toxicity of GSK-J4 with that of the inactive control, GSK-J5.
-
-
Possible Cause 2: On-Target Toxicity. In some cell types, the inhibition of JMJD3/UTX can lead to cell cycle arrest or apoptosis.[12][13]
-
Solution: This may be an expected on-target effect. Characterize the nature of the toxicity (e.g., apoptosis, necrosis) and investigate the downstream pathways.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1 against Histone Demethylases
| Target Demethylase | Other Names | Substrate | GSK-J1 IC50 (nM) | Reference(s) |
| JMJD3 | KDM6B | H3K27me3/me2 | 28-60 | [2][14] |
| UTX | KDM6A | H3K27me3/me2 | 53 | [14] |
| JARID1B | KDM5B | H3K4me3/me2 | 170-950 | [1][7] |
| JARID1C | KDM5C | H3K4me3/me2 | 550-1760 | [1][7] |
| JARID1A | KDM5A | H3K4me3/me2 | 6800 |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3 Levels
-
Cell Treatment: Plate and treat cells with a range of GSK-J4 concentrations and the equivalent concentration of the negative control, GSK-J5. Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts (e.g., 5-10 µg) of histone extract onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Gene-Specific H3K27me3
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4, GSK-J5, or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of known JMJD3/UTX target genes. Analyze the enrichment of H3K27me3 at these loci relative to the input and IgG controls. An increase in H3K27me3 occupancy at target gene promoters in GSK-J4 treated cells would indicate on-target activity.[10]
Visualizations
Caption: Mechanism of GSK-J1 inhibition of JMJD3/UTX.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. GSK J1 | CAS:1373422-53-7 | H3K27 demethylase JMJD3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. GSK-J1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. JMJD3: a critical epigenetic regulator in stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
Validation & Comparative
A Researcher's Guide to Validating GSK-J1 Target Engagement in Cells
An Objective Comparison of GSK-J1 with Alternative KDM6 Inhibitors and Detailed Protocols for Cellular Target Validation
For researchers in epigenetics and drug discovery, confirming that a chemical probe successfully engages its intended target within a cellular context is a critical step. This guide provides a comprehensive overview of methods to validate the target engagement of GSK-J1, a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). We present a comparative analysis of GSK-J1 with other known KDM6 inhibitors, detailed experimental protocols for key validation assays, and visual workflows to aid in experimental design.
GSK-J1 and Its Alternatives: A Comparative Overview
GSK-J1 is a widely used chemical probe to study the biological functions of JMJD3 and UTX.[1][2][3] Due to its polar carboxylate group, GSK-J1 has limited cell permeability. Therefore, its ethyl ester prodrug, GSK-J4, is commonly used in cellular assays.[4] Inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to the active inhibitor, GSK-J1. Several other molecules have been identified as inhibitors of the KDM6 subfamily. A quantitative comparison of their in vitro potency and cellular efficacy is crucial for selecting the appropriate tool compound for a given experiment.
| Inhibitor | Target(s) | In Vitro IC50 (JMJD3/KDM6B) | Cellular Potency (Reported) | Notes |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | 60 nM[1][2][3] | N/A (Prodrug GSK-J4 used in cells) | Highly selective over other Jumonji demethylases. |
| GSK-J4 | Prodrug of GSK-J1 | N/A | IC50 of 9 µM for TNF-α production in LPS-stimulated macrophages.[4][5] | Cell-permeable prodrug of GSK-J1. |
| JIB-04 | Pan-Jumonji inhibitor | 855 nM[5] | Not specifically reported for KDM6 inhibition in a comparative context. | Broad-spectrum inhibitor of Jumonji demethylases. |
| IOX1 | Broad-spectrum 2-oxoglutarate oxygenase inhibitor | 1.4 µM[5] | Not specifically reported for KDM6 inhibition in a comparative context. | Inhibits multiple classes of 2OG oxygenases, including JmjC demethylases. |
Signaling Pathway of GSK-J1 Action
GSK-J1 exerts its effects by inhibiting the enzymatic activity of JMJD3 and UTX, leading to an increase in the repressive histone mark H3K27me3. This, in turn, alters gene expression, affecting various cellular processes such as inflammation and cell differentiation.
Caption: Mechanism of action for GSK-J1 in a cellular context.
Experimental Workflows for Target Engagement Validation
Validating that GSK-J1 is engaging JMJD3/UTX in your cellular model is paramount. Below are workflows for three key experimental approaches.
Caption: Key experimental workflows for validating GSK-J1 target engagement.
Detailed Experimental Protocols
Western Blot for Global H3K27me3 Levels
Objective: To determine if GSK-J4 treatment increases the global levels of H3K27me3 in cells.
Protocol:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentrations of GSK-J4 or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane (0.2 µm pore size is recommended for small histone proteins).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To assess the enrichment of H3K27me3 at the promoter regions of known JMJD3/UTX target genes following GSK-J4 treatment.
Protocol:
-
Cell Treatment and Crosslinking:
-
Treat cells with GSK-J4 or vehicle as described for the western blot.
-
Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest and lyse cells to isolate nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate to shear chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of target genes and a negative control region.
-
Calculate the fold enrichment of H3K27me3 at the target promoters in GSK-J4 treated versus vehicle-treated samples, normalized to the input and IgG controls.[6]
-
Chemoproteomics for Direct Target Identification
Objective: To directly identify the cellular targets of GSK-J1 through affinity pulldown and mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize a GSK-J1 analog containing a reactive group (e.g., an alkyne) and a linker for subsequent biotinylation (a "clickable" probe).[7]
-
Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest.
-
Competitive Binding:
-
Incubate the cell lysate with the clickable GSK-J1 probe.
-
In a parallel control sample, pre-incubate the lysate with an excess of free, unmodified GSK-J1 before adding the probe. This will serve as a competition control.
-
-
Click Chemistry and Pulldown:
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin (B1667282) tag to the probe-bound proteins.
-
Incubate the biotinylated lysate with streptavidin-coated beads to pull down the target proteins.
-
-
Elution and Mass Spectrometry:
Logical Relationship of KDM6 Inhibitors
The choice of inhibitor depends on the specific research question. GSK-J1/J4 offers high selectivity for the KDM6 subfamily, while pan-Jumonji inhibitors like JIB-04 can be used to probe the effects of broader Jumonji inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Efficacy of GSK-J1 in JMJD3 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of GSK-J1, a potent inhibitor of the H3K27 demethylase JMJD3. We will delve into supporting experimental data, detailed methodologies, and a comparative look at available alternatives, offering valuable insights for researchers in inflammation, oncology, and regenerative medicine.
GSK-J1 and its Pro-drug GSK-J4: In Vivo Performance
GSK-J1 and its cell-permeable prodrug, GSK-J4, have demonstrated significant efficacy in various in vivo models, primarily by modulating the methylation status of H3K27, a key epigenetic mark in gene regulation. The following tables summarize the quantitative outcomes from key preclinical studies.
Anti-inflammatory Effects in a Murine Mastitis Model
A study utilizing a lipopolysaccharide (LPS)-induced mastitis model in lactating mice revealed the potent anti-inflammatory effects of GSK-J1. Administration of the inhibitor led to a significant reduction in mammary gland inflammation.
| Parameter | Control (LPS) | GSK-J1 + LPS (1 mg/kg) | Fold Change/Percentage Reduction |
| Myeloperoxidase (MPO) Activity | Elevated | Reduced | Data not specified[1] |
| TNF-α mRNA Expression | Upregulated | Decreased | Data not specified[1] |
| IL-1β mRNA Expression | Upregulated | Decreased | Data not specified[1] |
| IL-6 mRNA Expression | Upregulated | Decreased | Data not specified[1] |
Modulation of Tumor Growth in Prostate Cancer Xenografts
In a study involving mouse xenografts of human prostate cancer cell lines, the GSK-J1 prodrug, GSK-J4, exhibited differential effects on tumor growth depending on the androgen receptor (AR) status of the cancer cells.[2]
| Cell Line (AR Status) | Treatment | Outcome on Tumor Growth | Key Molecular Changes |
| PC-3 (AR-) | GSK-J4 (50 mg/kg/day, i.p.) | Increased tumor growth | Little effect on H3K27me3 enrichment[2] |
| DU-145 (AR-) | GSK-J4 (50 mg/kg/day, i.p.) | Increased tumor growth | Modulated H3K27me3 enrichment[2] |
| LNCaP (AR+) | GSK-J4 (50 mg/kg/day, i.p.) | Decreased tumor growth | No effect on H3K27me3 enrichment[2] |
Protective Effects in an Osteoarthritis Model
In a murine model of osteoarthritis (OA) induced by aberrant mechanical force, GSK-J4 demonstrated a protective role against cartilage degradation.
| Parameter | Control (Aberrant Force) | GSK-J4 Treatment | Outcome |
| Chondrocyte Injury | Increased | Alleviated | Qualitative improvement observed[3] |
| Cartilage Degeneration | Evident | Mitigated | Specific quantitative data not provided[3] |
Alternative In Vivo JMJD3 Inhibitors
The landscape of selective JMJD3 inhibitors with extensive in vivo validation is currently limited. While other compounds can influence H3K27me3 levels, they often lack the specificity of GSK-J1.
-
GSK-J2: A regio-isomer of GSK-J1 that serves as a negative control due to its significantly lower inhibitory activity against JMJD3.[4]
-
Other KDM Inhibitors: While other lysine (B10760008) demethylase (KDM) inhibitors exist, direct in vivo comparative studies against GSK-J1 for JMJD3 inhibition are scarce in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key in vivo experimental protocols.
Murine Mastitis Model
-
Animal Model: Lactating mice.
-
Induction of Mastitis: Intramammary injection of lipopolysaccharide (LPS).
-
Inhibitor Administration: Intraperitoneal (i.p.) injection of GSK-J1 at a dose of 1 mg/kg.[1]
-
Endpoint Analysis: Histological examination of mammary tissue, measurement of myeloperoxidase (MPO) activity, and quantification of pro-inflammatory cytokine mRNA levels (TNF-α, IL-1β, IL-6) via RT-qPCR.[1]
Prostate Cancer Xenograft Model
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of human prostate cancer cells (PC-3, DU-145, or LNCaP).
-
Inhibitor Administration: Daily intraperitoneal (i.p.) injections of GSK-J4 at a dose of 50 mg/kg for 10 consecutive days.[2]
-
Endpoint Analysis: Monitoring of tumor volume, bioluminescence imaging, and post-euthanasia analysis of tumors for changes in gene expression (RT-qPCR) and histone methylation (ChIP-qPCR).[2]
Murine Osteoarthritis Model
-
Animal Model: Mice.
-
Induction of Osteoarthritis: Application of aberrant mechanical force to induce cartilage injury.
-
Inhibitor Administration: The specific dosage and route of administration for the in vivo part of the study are not detailed in the provided abstract.
-
Endpoint Analysis: Histological assessment of cartilage degeneration and analysis of molecular markers of chondrocyte injury.[3]
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase JMJD3 downregulation protects against aberrant force-induced osteoarthritis through epigenetic control of NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-J1 and its Inactive Control GSK-J2 for Epigenetic Research
For researchers, scientists, and drug development professionals investigating the role of H3K27 demethylation in biological processes, the selection of appropriate chemical tools is paramount. This guide provides an objective comparison of the potent JMJD3/UTX inhibitor, GSK-J1, and its structurally similar but inactive control, GSK-J2. The inclusion of supporting experimental data, detailed protocols, and pathway diagrams aims to facilitate informed experimental design and data interpretation.
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me3/me2).[1][2] This epigenetic mark is crucial for the regulation of gene expression, and its removal by JMJD3 and UTX is associated with transcriptional activation.[3] In contrast, GSK-J2 is a regio-isomer of GSK-J1 that serves as an ideal negative control for in vitro and cellular experiments due to its analogous physicochemical properties but significantly reduced inhibitory activity against JMJD3 and UTX.[2][4][5]
Mechanism of Action: A Tale of Two Isomers
The key to the differential activity between GSK-J1 and GSK-J2 lies in their chemical structures. GSK-J1 features a bidentate interaction with the catalytic metal ion (Fe2+) in the active site of the demethylase, which is critical for its inhibitory effect.[5] GSK-J2, being a pyridine (B92270) regio-isomer, is unable to form this crucial interaction, resulting in a dramatic loss of on-target activity.[2][5]
The inhibition of JMJD3/UTX by GSK-J1 leads to an increase in the global levels of H3K27me3, a repressive histone mark.[3][6] This, in turn, can modulate the expression of genes involved in various cellular processes, including inflammation, differentiation, and development.[3][6][7] For instance, GSK-J1 has been shown to suppress the expression of pro-inflammatory genes like TNF-α in macrophages by increasing H3K27me3 levels at their promoters.[3][6]
For cellular studies, the ethyl ester prodrugs, GSK-J4 (for GSK-J1) and GSK-J5 (for GSK-J2), are often utilized.[5][8][9] These cell-permeable derivatives are rapidly hydrolyzed by intracellular esterases to release the active (or inactive) compounds, thereby achieving pharmacologically relevant concentrations within the cell.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westbioscience.com [westbioscience.com]
- 9. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
A Comparative Guide to the In Vitro Efficacy of GSK-J1 and GSK-J4 Histone Demethylase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of epigenetic modulators is paramount. This guide provides a detailed in vitro comparison of GSK-J1 and its cell-permeable prodrug, GSK-J4, both widely used inhibitors of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of histone demethylases. However, its utility in cell-based assays is limited by its poor cell permeability due to a highly polar carboxylate group. To overcome this, GSK-J4 was developed as an ethyl ester prodrug of GSK-J1.[1] Inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to release the active inhibitor, GSK-J1.[1][2] This fundamental difference in their chemical nature dictates their application and efficacy in various experimental settings.
Comparative Efficacy: A Quantitative Overview
The in vitro efficacy of GSK-J1 and GSK-J4 has been evaluated in both biochemical (cell-free) and cell-based assays. The following tables summarize the key quantitative data from these studies.
Biochemical Assay Data
| Compound | Target Demethylase | Assay Type | IC50 |
| GSK-J1 | JMJD3 (KDM6B) / UTX (KDM6A) | Cell-free enzymatic assay | 60 nM[3][4][5] |
| GSK-J1 | Various other JMJ family demethylases | Cell-free enzymatic assay | > 50 µM[3][4] |
| GSK-J4 | JMJD3 (KDM6B) / UTX (KDM6A) | Mass spectrometry-based in vitro assay | > 50 µM[1][6] |
| GSK-J4 | KDM6B | AlphaLISA assay | 8.6 µM[6] |
| GSK-J4 | KDM6A | AlphaLISA assay | 6.6 µM[6] |
Note: The higher IC50 value for GSK-J4 in biochemical assays is expected, as it is a prodrug and requires conversion to the active GSK-J1 form.
Cell-Based Assay Data
| Compound | Cell Type | Assay | Endpoint | IC50 |
| GSK-J4 | Human primary macrophages | Cytokine production | LPS-induced TNF-α release | 9 µM[7][8] |
| GSK-J4 | Transfected cells | Demethylase activity | KDM6B, KDM5B, KDM4C inhibition | Similar IC50 values across the tested demethylases[6] |
| GSK-J4 | Schistosomes | Viability | Parasite mortality | ~4.2 µM[9] |
Mechanism of Action and Signaling Pathway
GSK-J1/J4 function by inhibiting the enzymatic activity of JMJD3 and UTX. These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me3/me2), a mark associated with transcriptional repression. By inhibiting these demethylases, GSK-J1/J4 lead to an increase in global H3K27me3 levels, thereby altering gene expression. This mechanism is particularly relevant in inflammatory responses, where JMJD3 is induced by stimuli like lipopolysaccharide (LPS) and participates in the transcriptional activation of pro-inflammatory genes such as TNF-α.
Caption: Mechanism of action for GSK-J4.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of GSK-J1 and GSK-J4.
In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)
This protocol is adapted from studies assessing the inhibitory potential of GSK compounds against various Jumonji enzymes.[6]
Objective: To determine the IC50 value of an inhibitor against a specific histone demethylase in a cell-free system.
Materials:
-
Recombinant histone demethylase (e.g., KDM6B, KDM5B)
-
Biotinylated histone H3 peptide substrate
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
GSK-J1 or GSK-J4 compound dilutions
-
384-well proxiplate
Procedure:
-
Prepare serial dilutions of the inhibitor (GSK-J1 or GSK-J4) in the assay buffer.
-
Add 5 µL of the demethylase enzyme to each well of a 384-well proxiplate.
-
Transfer 0.1 µL of the inhibitor dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing the biotinylated peptide substrate, α-ketoglutarate, ascorbic acid, and ferrous ammonium (B1175870) sulfate.
-
Incubate for the desired reaction time at room temperature.
-
Stop the reaction and add the AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Caption: Workflow for an in vitro histone demethylase inhibition assay.
Cellular Assay for TNF-α Production in Macrophages
This protocol is based on experiments investigating the anti-inflammatory effects of GSK-J4.[4][7]
Objective: To assess the ability of GSK-J4 to inhibit pro-inflammatory cytokine production in a cellular context.
Materials:
-
Human primary macrophages
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
GSK-J4 compound dilutions
-
ELISA kit for TNF-α
-
96-well cell culture plates
Procedure:
-
Plate human primary macrophages in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of GSK-J4 for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of GSK-J4 for TNF-α blockade by plotting the TNF-α concentration against the GSK-J4 concentration.
Conclusion
GSK-J1 is a potent inhibitor of JMJD3/UTX in biochemical assays, while GSK-J4, its prodrug, demonstrates efficacy in cellular systems due to its enhanced cell permeability. The choice between these two compounds is therefore dependent on the experimental context. For cell-free enzymatic assays, GSK-J1 is the appropriate choice. For in vitro studies involving live cells, GSK-J4 is the superior option, as it can effectively deliver the active GSK-J1 intracellularly. It is also important to consider that at higher concentrations, both compounds may exhibit off-target effects on other histone demethylase subfamilies, a factor that should be controlled for in experimental design.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. westbioscience.com [westbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J4 (hydrochloride), Bioactive Small Molecules | CD BioSciences [epigenhub.com]
- 8. rndsystems.com [rndsystems.com]
- 9. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JMJD3 Inhibitors: GSK-J1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK-J1, a potent and selective inhibitor of the H3K27 demethylase JMJD3, with other epigenetic modulators, including the EZH1/EZH2 inhibitor UNC1999 and other JMJD3 inhibitors such as JIB-04 and IOX1. This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate tool compound for their studies in areas such as inflammation, cancer, and developmental biology.
At a Glance: Key Inhibitor Properties
The following table summarizes the key characteristics of the discussed inhibitors, providing a quick reference for their primary targets, potency, and selectivity.
| Inhibitor | Primary Target(s) | Mechanism of Action | IC50 (JMJD3/KDM6B) | IC50 (Other Targets) | Key Features |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | Histone Demethylase Inhibitor | 60 nM[1] | UTX: 53 nM; KDM5B: 170 nM[2]; KDM5C: 550 nM[2] | Highly potent and selective for the KDM6 subfamily. |
| UNC1999 | EZH2, EZH1 | Histone Methyltransferase Inhibitor | Not Applicable | EZH2: <10 nM[3]; EZH1: 45 nM[3][4] | Orally bioavailable dual inhibitor of EZH1/2.[4] |
| JIB-04 | Pan-Jumonji Domain-Containing (JMJD) Demethylases | Histone Demethylase Inhibitor | 855 nM[5][6][7] | JARID1A: 230 nM; JMJD2E: 340 nM; JMJD2A: 445 nM; JMJD2B: 435 nM; JMJD2C: 1100 nM; JMJD2D: 290 nM[5][6][7] | Pan-selective Jumonji inhibitor.[5][6][7] |
| IOX1 | Broad-spectrum 2-oxoglutarate (2OG) dependent oxygenases | Histone Demethylase Inhibitor | 120 nM[8] | JMJD1A: 170 nM; JMJD2A: 200 nM; JMJD2E: 300 nM; JMJD2C: 600 nM; UTX: 1 µM[8] | Broad-spectrum inhibitor of 2OG oxygenases.[8] |
Mechanism of Action and Target Specificity
GSK-J1: A Selective JMJD3/UTX Inhibitor
GSK-J1 is a highly potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and its close homolog UTX (KDM6A). These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with gene silencing. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global H3K27me3 levels, leading to the repression of target gene expression.[9] GSK-J1 exhibits high selectivity for the KDM6 subfamily over other histone demethylases.[10] For cellular applications, its cell-permeable prodrug, GSK-J4, is often utilized.[11]
UNC1999: A Dual EZH1/EZH2 Inhibitor
In contrast to GSK-J1, UNC1999 is a potent and orally bioavailable inhibitor of the histone methyltransferases EZH2 and EZH1.[4][12] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for establishing the H3K27me3 mark.[7] EZH1 is a closely related homolog that can also be incorporated into the PRC2 complex.[3][7][13][14] By inhibiting EZH1 and EZH2, UNC1999 blocks the methylation of H3K27, leading to a global reduction in H3K27me3 levels and the activation of PRC2 target genes.[15][16] UNC1999 is highly selective for EZH1/2 over other histone methyltransferases.[17] An inactive analog, UNC2400, is available as a negative control for experiments.[13]
Other JMJD3 Inhibitors: JIB-04 and IOX1
-
JIB-04 is a pan-selective inhibitor of the Jumonji family of histone demethylases, showing activity against multiple JMJD proteins, including JMJD3.[5][6][7][18] Its broader selectivity profile makes it a useful tool for studying the overall role of Jumonji demethylases in various biological processes.
-
IOX1 is a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, which includes the JmjC histone demethylases.[8][15][19][20][21] Its inhibitory activity is not restricted to histone demethylases, and it can affect other 2OG-dependent enzymes.
Impact on Signaling Pathways
The opposing mechanisms of action of GSK-J1 and UNC1999 lead to distinct downstream effects on cellular signaling pathways.
GSK-J1 and the NF-κB Pathway
JMJD3 plays a crucial role in inflammation, and its activity is closely linked to the NF-κB signaling pathway.[5][6][8] GSK-J1, by inhibiting JMJD3, has been shown to suppress the activation of the NF-κB pathway.[5][22] This is achieved by preventing the JMJD3-mediated demethylation of H3K27me3 at the promoters of pro-inflammatory genes, thereby maintaining their repression.[1][5][22] Specifically, GSK-J1 treatment can lead to a decrease in the phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκB.[5]
References
- 1. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 4. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 11. Linking JNK signaling to NF-kappaB: a key to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H3K27 Demethylase JMJD3 Employs the NF-κB and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting EZH2 and PRC2 dependence as novel anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. device.report [device.report]
- 21. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 22. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Epigenetic Regulation in Lymphoma: A Comparative Analysis of GSK-J1 and Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lymphoma therapeutics, epigenetic modulators have emerged as a promising class of agents. This guide provides a detailed comparison of two distinct epigenetic inhibitors: GSK-J1, a selective inhibitor of the H3K27 demethylase JMJD3/KDM6B, and tazemetostat (B611178), a first-in-class inhibitor of the H3K27 methyltransferase EZH2. While both compounds target the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a critical epigenetic mark in gene regulation, they do so through opposing mechanisms, leading to different downstream effects and potential therapeutic applications in lymphoma.
Mechanism of Action: A Tale of Two Opposites
The core difference between GSK-J1 and tazemetostat lies in their enzymatic targets and the resulting impact on H3K27 methylation.
Tazemetostat , an EZH2 inhibitor, blocks the activity of the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for adding methyl groups to H3K27, leading to transcriptional repression of target genes. In certain lymphomas, particularly those with gain-of-function mutations in EZH2, this activity is heightened, promoting cell proliferation and survival. By inhibiting EZH2, tazemetostat reduces H3K27 trimethylation (H3K27me3), leading to the de-repression and re-expression of PRC2 target genes, which can include tumor suppressors. This ultimately results in cell cycle arrest and apoptosis in lymphoma cells.
GSK-J1 , on the other hand, is a potent inhibitor of JMJD3 (KDM6B) and the related demethylase UTX (KDM6A). These enzymes are responsible for removing methyl groups from H3K27. In some lymphoma subtypes, JMJD3 is overexpressed and plays a role in cell survival. By inhibiting JMJD3, GSK-J1 prevents the removal of the repressive H3K27me3 mark, leading to its accumulation and the silencing of downstream target genes. This can impact crucial survival pathways in lymphoma cells, such as the NF-κB and B-cell receptor (BCR) signaling pathways.
dot
Preclinical Efficacy in Lymphoma: A Head-to-Head Look at the Data
Direct comparative preclinical studies between GSK-J1 and tazemetostat are limited. However, data from independent studies provide insights into their respective activities in lymphoma cell lines.
| Inhibitor | Target | Lymphoma Subtype | Cell Line | IC50 (Proliferation) | Key Findings |
| Tazemetostat | EZH2 | DLBCL (EZH2-mutant) | KARPAS-422 | <0.001 µM - 0.02 µM | Highly sensitive to EZH2 inhibition, leading to apoptosis. |
| DLBCL (EZH2-wild type) | SU-DHL-6, OCI-Ly1 | 0.1 µM - 7.6 µM | Demonstrates anti-proliferative effects, often cytostatic. | ||
| Follicular Lymphoma | EZH2-mutant & wild type | - | - | Clinically active in both genotypes, with higher response rates in mutants. | |
| GSK-J4 * | JMJD3/KDM6B | AML | Kasumi-1 | 5.52 µM | Induces apoptosis and cell cycle arrest. |
| DLBCL | SU-DHL-6, OCI-Ly1, etc. | Not Reported | Downregulates BCR signaling and BCL6; induces apoptosis. | ||
| Mantle Cell Lymphoma | JeKo-1, REC-1 | Not Reported | Reduces adhesion to stromal cells by modulating NF-κB signaling. |
*GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.
Tazemetostat shows potent, dose-dependent inhibition of proliferation in various lymphoma cell lines. Notably, cell lines with EZH2 mutations are significantly more sensitive to tazemetostat, often undergoing apoptosis, while wild-type cell lines typically exhibit a cytostatic response.
GSK-J4 has demonstrated anti-proliferative and pro-apoptotic effects in acute myeloid leukemia (AML) and has been shown to modulate key survival pathways in DLBCL and mantle cell lymphoma (MCL). While specific IC50 values for proliferation in a wide range of lymphoma cell lines are not as extensively published as for tazemetostat, its ability to sensitize lymphoma cells to other chemotherapeutic agents suggests its potential in combination therapies.
Impact on Signaling Pathways
The distinct mechanisms of GSK-J1 and tazemetostat translate to effects on different downstream signaling pathways critical for lymphoma cell survival and proliferation.
Tazemetostat and the PRC2 Pathway:
Tazemetostat's inhibition of EZH2 directly impacts the PRC2 pathway. This leads to the reactivation of silenced genes, which can include tumor suppressors that control cell cycle progression and apoptosis. The re-expression of these genes is a key mechanism of tazemetostat's anti-lymphoma activity.
dot
GSK-J1, NF-κB, and BCR Signaling:
GSK-J1's inhibition of JMJD3 has been shown to impact two critical pathways in B-cell malignancies: the NF-κB pathway and the B-cell receptor (BCR) pathway. In mantle cell lymphoma, GSK-J4 treatment reduces the expression and nuclear localization of the RELA NF-κB subunit, which is crucial for cell survival and adhesion to the protective tumor microenvironment. In DLBCL, GSK-J4 has been shown to downregulate BCR signaling, a pathway essential for the survival of many B-cell lymphomas.
dot
Experimental Protocols
A summary of common experimental protocols used to evaluate the preclinical activity of these inhibitors is provided below.
Cell Viability Assay (e.g., CellTiter-Glo®, CCK-8)
dot
Methodology:
-
Cell Seeding: Lymphoma cells are seeded at an appropriate density in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., GSK-J1 or tazemetostat) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified duration (typically 72 to 96 hours) under standard cell culture conditions.
-
Reagent Addition: A viability reagent, such as CellTiter-Glo® (which measures ATP levels) or CCK-8, is added to each well.
-
Measurement: The signal (luminescence for CellTiter-Glo®, absorbance for CCK-8) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
dot
Methodology:
-
Cell Treatment: Lymphoma cells are treated with the inhibitor at a specific concentration (often at or above the IC50) or a vehicle control.
-
Incubation: Cells are incubated for a predetermined time (e.g., 48 or 72 hours).
-
Harvesting and Staining: Cells are harvested, washed, and then resuspended in a binding buffer containing fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells. The percentage of apoptotic cells is then quantified.
Conclusion and Future Directions
GSK-J1 and tazemetostat represent two distinct and mechanistically opposing approaches to targeting the epigenetic landscape of lymphoma. Tazemetostat, with its established clinical activity, has paved the way for EZH2 inhibition as a therapeutic strategy, particularly in follicular lymphoma. GSK-J1, while in earlier stages of preclinical investigation for lymphoma, shows promise by targeting a different node in the epigenetic network, with the potential to impact key survival pathways like NF-κB and BCR signaling.
Future research should focus on head-to-head preclinical comparisons of these agents in a broad range of lymphoma subtypes to better define their respective therapeutic potential. Furthermore, given their distinct mechanisms of action, exploring rational combinations of these or similar epigenetic modulators with other targeted therapies or conventional chemotherapy holds significant promise for improving outcomes for patients with lymphoma. The detailed understanding of their effects on cellular signaling pathways will be crucial for designing these future therapeutic strategies.
A Comparative Analysis of GSK-J1 and Other KDM Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone demethylase inhibitor GSK-J1 with other key inhibitors. This analysis is supported by quantitative experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.
Histone lysine (B10760008) demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. This has led to the development of various small molecule inhibitors targeting these enzymes. GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A), which are involved in the demethylation of histone H3 lysine 27 (H3K27). This guide offers a comparative analysis of GSK-J1's performance against other notable KDM inhibitors, providing a valuable resource for selecting the appropriate tool compound for research and drug discovery.
Quantitative Performance Analysis of KDM Inhibitors
The inhibitory activity of GSK-J1 and other KDM inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of GSK-J1 and a selection of other prominent KDM inhibitors against various KDM subfamilies, as determined by in vitro biochemical assays.
Table 1: Inhibitory Activity (IC50) of GSK-J1 and its cell-permeable prodrug, GSK-J4
| Inhibitor | Target KDM | IC50 (nM) | Assay Type |
| GSK-J1 | KDM6B (JMJD3) | 60[1] | Cell-free |
| GSK-J1 | KDM6A (UTX) | 53 | - |
| GSK-J1 | KDM5A (JARID1A) | 6,800 | - |
| GSK-J1 | KDM5B (JARID1B) | 170 | - |
| GSK-J1 | KDM5C (JARID1C) | 550 | - |
| GSK-J4 | KDM6B (JMJD3) | 8,600[2][3] | AlphaLISA[3] |
| GSK-J4 | KDM6A (UTX) | 6,600[2][3] | AlphaLISA[3] |
Table 2: Comparative Inhibitory Activity (IC50) of Other KDM Inhibitors
| Inhibitor | Target KDM(s) | IC50 (nM) | Assay Type |
| JIB-04 | KDM5A (JARID1A) | 230[4][5][6] | Cell-free[6] |
| KDM4A (JMJD2A) | 445[4][5][6] | Cell-free[6] | |
| KDM4B (JMJD2B) | 435[4][5][6] | Cell-free[6] | |
| KDM4C (JMJD2C) | 1,100[4][5][6] | Cell-free[6] | |
| KDM4D (JMJD2D) | 290[4][5][6] | Cell-free[6] | |
| KDM4E (JMJD2E) | 340[4][5][6] | Cell-free[6] | |
| KDM6B (JMJD3) | 855[4][5][6] | Cell-free[6] | |
| IOX1 | KDM3A | 100[7][8] | - |
| KDM4A | 600[8] | - | |
| KDM4C | 600[7] | - | |
| KDM2A | 1,800[7] | - | |
| KDM6B (JMJD3) | 1,400[7] | - | |
| KDM4E | 2,300[7] | - | |
| CPI-455 | KDM5A | 10[5][9][10] | Enzymatic Assay[10] |
| QC6352 | KDM4C | 35[5] | LANCE TR-FRET |
| KDM4B | 56[5] | LANCE TR-FRET | |
| KDM4A | 104[5] | LANCE TR-FRET | |
| KDM4D | 104[5] | LANCE TR-FRET | |
| KDM5B | 750[5] | LANCE TR-FRET | |
| TACH101 | KDM4A-D | ≤ 80 | - |
Experimental Protocols
Accurate and reproducible assessment of KDM inhibitor activity is paramount. Below are detailed methodologies for common in vitro assays used to determine inhibitor potency.
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
The AlphaLISA is a bead-based immunoassay that measures the demethylation of a biotinylated histone peptide substrate.
-
Materials and Reagents:
-
Recombinant human KDM enzyme
-
KDM inhibitor (e.g., GSK-J1) dissolved in DMSO
-
Biotinylated histone peptide substrate (e.g., H3K27me3)
-
AlphaLISA anti-demethylated product antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)
-
384-well white opaque microplates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the KDM inhibitor in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of recombinant KDM enzyme diluted in Assay Buffer to each well.
-
Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the biotinylated histone substrate diluted in Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing the anti-demethylated product Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader (excitation at 680 nm, emission at 615 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another common method for quantifying KDM activity in a high-throughput format.
-
Materials and Reagents:
-
Recombinant KDM enzyme
-
KDM inhibitor
-
Biotinylated histone peptide substrate
-
Europium-labeled anti-histone methylation antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or AF488) (Acceptor)
-
TR-FRET Assay Buffer
-
384-well low-volume black microplates
-
-
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare solutions of the KDM enzyme, biotinylated peptide substrate, and detection reagents in Assay Buffer.
-
Enzyme Reaction:
-
Dispense 10 µL of the peptide substrate solution into the wells.
-
Add 30-140 nL of the inhibitor solution using a robotic pintool.
-
Initiate the reaction by adding 5 µL of the KDM enzyme solution.
-
Incubate for a predetermined optimal time (e.g., 30-90 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 5 µL of a mix containing the Europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 15-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, emission at two wavelengths, typically ~615 nm for the donor and ~665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition based on controls and calculate the IC50 value by fitting the data to a dose-response curve.[12][13][14]
-
Mass Spectrometry (MS)-Based Assay
MS-based assays offer a label-free method for directly detecting the demethylated peptide product.
-
Materials and Reagents:
-
Recombinant KDM enzyme
-
KDM inhibitor
-
Histone peptide substrate
-
Assay Buffer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or a RapidFire MS system
-
-
Procedure:
-
Enzyme Reaction:
-
Incubate the KDM enzyme, peptide substrate, and inhibitor at various concentrations in Assay Buffer.
-
Incubate for a specific time at an optimal temperature (e.g., 25°C).
-
Stop the reaction by adding an acid (e.g., formic acid) or a chelating agent (e.g., EDTA).
-
-
Sample Preparation for MALDI-TOF MS:
-
Desalt the reaction mixture using a C18 ZipTip.
-
Spot the desalted sample onto a MALDI plate with the matrix solution.
-
-
Data Acquisition:
-
MALDI-TOF MS: Analyze the samples on a MALDI-TOF mass spectrometer to detect the mass change corresponding to the removal of methyl groups (14 Da per methyl group).
-
RapidFire MS: Utilize a RapidFire high-throughput system coupled to a mass spectrometer for automated sample injection and analysis.
-
-
Data Analysis: Quantify the ratio of the demethylated product to the methylated substrate. Calculate the percent inhibition and determine the IC50 value.[15][16]
-
Visualizing Mechanisms and Workflows
Signaling Pathways
KDM inhibitors can impact various cellular signaling pathways. The following diagram illustrates the potential influence of KDM inhibitors on the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are frequently dysregulated in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of GSK-J1 on H3K27me3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the downstream effects of GSK-J1, a potent inhibitor of H3K27me3 demethylases. We present a comprehensive overview of GSK-J1's mechanism of action and compare its performance with alternative approaches, supported by experimental data and detailed protocols.
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression. The dynamic regulation of this mark is crucial for numerous cellular processes, including development, differentiation, and disease. The Jumonji domain-containing 3 (JMJD3 or KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX or KDM6A) are key histone demethylases that remove the methyl groups from H3K27, thereby activating gene expression.
GSK-J1 is a highly potent and selective inhibitor of both JMJD3 and UTX, making it a valuable tool for studying the functional roles of H3K27me3.[1][2] By inhibiting these demethylases, GSK-J1 leads to an increase in global H3K27me3 levels, resulting in the repression of target gene expression.[3] This guide will delve into the experimental validation of these effects and compare GSK-J1 with other methods aimed at modulating H3K27me3 levels.
Mechanism of Action and Alternative Approaches
GSK-J1 acts as a competitive inhibitor of the α-ketoglutarate cofactor binding site of JMJD3 and UTX, thereby blocking their demethylase activity.[4] This leads to a global increase in H3K27me3 levels. Alternative strategies to modulate H3K27me3 include the use of EZH2 inhibitors and genetic knockdown of the demethylases.
-
EZH2 Inhibitors (e.g., Tazemetostat (B611178), GSK126): Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylating H3K27. EZH2 inhibitors block the "writer" of this epigenetic mark, leading to a decrease in H3K27me3 levels.[5][6] This approach has an opposing effect to GSK-J1.
-
Genetic Knockdown (siRNA/shRNA): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically silence the expression of the genes encoding for the KDM6A (UTX) and KDM6B (JMJD3) demethylases.[7] This genetic approach provides a highly specific alternative to chemical inhibition for studying the loss-of-function effects of these enzymes.
Caption: Mechanism of H3K27me3 regulation and points of intervention.
Comparative Performance Data
The following tables summarize the key performance indicators for GSK-J1 and its alternatives based on published experimental data.
Table 1: Inhibitor Potency and Specificity
| Compound/Method | Target(s) | IC50 | Notes |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | ~60 nM (for JMJD3)[3] | Highly selective for KDM6 subfamily. |
| Tazemetostat | EZH2 | ~2-38 nM[5] | Selective inhibitor of EZH2 methyltransferase activity. |
| GSK126 | EZH2 | ~0.5-3 nM | Potent and selective EZH2 inhibitor. |
| siRNA/shRNA | KDM6A, KDM6B | N/A | High specificity dependent on sequence design. |
Table 2: Effects on Global H3K27me3 Levels (Western Blot)
| Treatment | Cell Line | Concentration/Duration | Observed Effect on H3K27me3 | Reference |
| GSK-J1 | Mouse Mammary Epithelial Cells | 10 µM / 24h | Increase | [8] |
| Tazemetostat | Biliary Tract Cancer Cells | 0.3 µM / 96h | 2 to 6-fold reduction | [1] |
| GSK126 | PC9 cells | 1 µM / 5 days | Reduction | [9] |
| KDM6A/B siRNA | Human Blood Monocytes | 72h | Increase (indirectly inferred) | [7] |
Table 3: Downstream Effects on Gene Expression (RT-qPCR/RNA-seq)
| Treatment | Cell Line | Key Target Genes | Observed Effect | Reference |
| GSK-J1 | Mouse Mammary Epithelial Cells | Tlr4, Tnfa, Il1b, Il6 | Increased H3K27me3 at promoters, decreased expression | [8] |
| Tazemetostat | Follicular Lymphoma Cell Lines | CCL17 | Decreased H3K27me3 at promoter, increased expression | [2] |
| KDM6A/B shRNA | 2102EP-C1 cells | p53 target genes | Altered expression | [10] |
Experimental Workflow for Validation
A typical workflow to validate the downstream effects of GSK-J1 or its alternatives involves a series of molecular biology techniques to assess changes at the protein, chromatin, and transcript levels.
Caption: Experimental workflow for validating H3K27me3 modulator effects.
Detailed Experimental Protocols
Western Blotting for Global H3K27me3 Levels
This protocol is adapted from established methods for histone analysis.[11]
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired compound (e.g., GSK-J1) or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 15-20 µg of histone extract in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Millipore 07-449) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is based on standard ChIP-seq procedures.[12]
-
Chromatin Preparation:
-
Crosslink cells with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse cells and isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 (e.g., Millipore 07-449).
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina).
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to the reference genome and perform peak calling to identify regions enriched for H3K27me3.
-
Compare the H3K27me3 profiles between treated and control samples to identify differential enrichment.
-
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol follows standard guidelines for gene expression analysis.[13][14]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, the synthesized cDNA, and primers specific for the target gene(s) of interest.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the housekeeping gene and compare the expression levels between treated and control samples.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of GSK-J1 Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal approaches to validate experimental findings obtained using GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). Given the potential for off-target effects and the complexities of cellular systems, employing a multi-pronged validation strategy is critical for robust and reproducible research. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols to support rigorous investigation of GSK-J1's biological functions.
Introduction to GSK-J1
GSK-J1 is a small molecule inhibitor that competitively targets the α-ketoglutarate cofactor binding site of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B and KDM6A.[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me3/me2), a mark associated with transcriptional repression. Inhibition by GSK-J1 leads to an increase in global and gene-specific H3K27me3 levels, thereby modulating gene expression.[3] Due to its polar carboxylate group, GSK-J1 has limited cell permeability; therefore, its ethyl ester prodrug, GSK-J4, is often used in cell-based assays.[4][5] GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[5]
The Imperative for Orthogonal Validation
Comparative Overview of Validation Approaches
A robust validation strategy for GSK-J1 should incorporate a combination of biochemical, biophysical, cellular, and genetic techniques. The following table summarizes key orthogonal approaches, their principles, and expected outcomes.
| Approach | Principle | Key Experiment(s) | Expected Outcome with GSK-J1/J4 | Strengths | Limitations |
| Biochemical | Direct measurement of enzyme inhibition in a cell-free system. | In vitro Demethylase Assay (e.g., AlphaScreen, Mass Spectrometry) | Potent inhibition of KDM6A/B activity (low nM IC50).[7][9] | Quantifies direct enzymatic inhibition; high-throughput. | Lacks cellular context; may not reflect in-cell potency. |
| Cellular (Target Engagement) | Confirmation of inhibitor-induced changes in the target histone mark within cells. | Western Blot for H3K27me3 | Dose-dependent increase in global H3K27me3 levels.[10] | Directly measures the intended epigenetic consequence. | Global changes may not reflect effects at specific gene loci. |
| Verification of target occupancy at specific genomic loci. | Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) | Increased H3K27me3 enrichment at known KDM6A/B target gene promoters.[10] | Provides locus-specific information on target engagement. | Can be technically challenging; requires high-quality antibodies. | |
| Biophysical (Target Binding) | Direct confirmation of physical interaction between the inhibitor and the target protein in a cellular context. | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of KDM6A/B in the presence of GSK-J1/J4.[11][12] | Confirms direct target binding in a physiological context. | Not all binding events result in a thermal shift; can be low-throughput. |
| Isolation of target proteins based on affinity to the inhibitor. | Chemical Pulldown Assay | Specific pulldown of endogenous or overexpressed KDM6A/B, which is competed away by free GSK-J1.[5] | Directly identifies protein interactors of the compound. | Requires a modified, immobilized version of the inhibitor; potential for non-specific binding. | |
| Chemical (Controls) | Use of a structurally similar but biologically inactive molecule to control for off-target or compound-specific effects. | Phenotypic Assays with GSK-J2/J5 | The inactive control (GSK-J2 or its prodrug GSK-J5) should not replicate the biological effects observed with GSK-J1/J4.[5][13] | Helps to distinguish on-target from off-target effects. | Assumes the inactive control has identical off-target profile, which may not be true. |
| Genetic | Mimicking the effect of pharmacological inhibition through genetic perturbation of the target. | siRNA/shRNA Knockdown or CRISPR-Cas9 Knockout of KDM6B/A | Genetic depletion of KDM6A/B should phenocopy the effects of GSK-J1/J4 treatment.[14] | Highly specific to the target gene; avoids compound off-target effects. | May induce compensatory mechanisms; knockdown is often incomplete. |
| Assessing inhibitor effects in the context of a non-functional target. | Overexpression of Catalytically Inactive KDM6B/A Mutant | GSK-J1/J4 should have no effect on the phenotype driven by the overexpression of a wild-type demethylase when a catalytically dead mutant is used as a control. | Differentiates catalytic from non-catalytic functions of the target. | Overexpression may not reflect endogenous protein levels and function. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for GSK-J1 and its inactive control, GSK-J2, against a panel of Jumonji C domain-containing histone demethylases.
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 and GSK-J2
| Target Demethylase | GSK-J1 IC50 | GSK-J2 IC50 | Selectivity (GSK-J2/GSK-J1) | Reference(s) |
| KDM6B (JMJD3) | 60 nM | >100 µM | >1667x | [5][15] |
| KDM6A (UTX) | 53 nM | 49 µM | ~925x | [13][16] |
| KDM5B (JARID1B) | 0.95 µM | >100 µM | >105x | [9][15] |
| KDM5C (JARID1C) | 1.76 µM | >100 µM | >57x | [9][15] |
| KDM4C | >50 µM | >100 µM | - | [17] |
| KDM2A | >50 µM | >100 µM | - | [17] |
Note: IC50 values can vary depending on assay conditions.
Mandatory Visualizations
To aid in the conceptual understanding of GSK-J1's mechanism and validation, the following diagrams are provided.
Caption: Mechanism of action for GSK-J1 and its prodrug GSK-J4.
Caption: Experimental workflow for a chemical pulldown assay.
Caption: Logical relationships of orthogonal validation approaches.
Experimental Protocols
Key Experiment 1: Western Blot for Global H3K27me3 Levels
This protocol assesses the ability of GSK-J4 to increase global levels of H3K27me3 in cells.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa or a relevant cell line) to 70-80% confluency. Treat cells with varying concentrations of GSK-J4 (e.g., 1-10 µM) and a vehicle control (DMSO) for 24-48 hours. Include GSK-J5 as a negative control compound.
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.[2]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate a parallel membrane with a primary antibody for total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Wash the membranes three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an ECL detection system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Key Experiment 2: Chromatin Immunoprecipitation (ChIP)
This protocol determines if GSK-J4 treatment leads to increased H3K27me3 at specific gene promoters known to be regulated by KDM6A/B.
Methodology:
-
Cell Treatment: Treat cells with GSK-J4 (e.g., 10 µM) or vehicle control for 24-48 hours.
-
Cross-linking: Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[1]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.[1]
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody against H3K27me3. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol:chloroform extraction.[1]
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., promoters of inflammatory genes like TNFa or IL6) using quantitative PCR (qPCR).[10]
Key Experiment 3: Chemical Pulldown Assay
This protocol validates the direct binding of GSK-J1 to its target proteins in a cellular lysate.
Methodology:
-
Probe Preparation: Synthesize or obtain GSK-J3, an analog of GSK-J1 with a linker for immobilization, and conjugate it to sepharose beads.[5]
-
Cell Lysate Preparation: Prepare a whole-cell lysate from cells endogenously expressing or overexpressing KDM6A/B (e.g., PMA-stimulated HL-60 cells or transfected HEK-293 cells).[5]
-
Affinity Capture:
-
Incubate the cell lysate with the GSK-J3-conjugated beads for 2-4 hours at 4°C.
-
In a parallel control experiment, pre-incubate the lysate with a high concentration of free GSK-J1 (e.g., 100 µM) before adding the beads to compete for binding.
-
Use unconjugated beads as a negative control.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against KDM6A and KDM6B.[5]
By employing these orthogonal approaches, researchers can build a robust body of evidence to confidently attribute the biological effects of GSK-J1 to its on-target inhibition of KDM6 demethylases, thereby ensuring the reliability and impact of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 16. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of GSK-J1's Efficacy Across Diverse Cancer Subtypes
An in-depth examination of the histone demethylase inhibitor GSK-J1 and its cell-permeable prodrug, GSK-J4, reveals varying degrees of anti-cancer activity across a spectrum of malignancies. This guide synthesizes experimental data on the compound's effects on cell viability, apoptosis, and cell cycle progression in acute myeloid leukemia (AML), prostate cancer, retinoblastoma, and glioma, providing a comparative overview for researchers and drug development professionals.
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase family members KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark. By inhibiting KDM6A/B, GSK-J1 leads to an increase in global H3K27me3 levels, resulting in the silencing of target genes, including those involved in cancer cell proliferation and survival. Due to its limited cell permeability, the ethyl ester prodrug GSK-J4, which is readily hydrolyzed to GSK-J1 intracellularly, is more commonly used in cell-based assays.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of GSK-J4 have been evaluated across numerous cancer cell lines, demonstrating a range of sensitivities. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary significantly among different cancer subtypes, and even between cell lines of the same cancer type.
| Cancer Subtype | Cell Line | IC50 (µM) of GSK-J4 | Time Point (hours) | Reference |
| Acute Myeloid Leukemia | KG-1 | ~5.5 | 72 | [1] |
| KG-1a | ~5.5 | 72 | [1] | |
| THP-1 | >10 | 72 | [1] | |
| Kasumi-1 | ~5.5 | 72 | [1] | |
| Prostate Cancer | PC-3 | 1.213 | Not Specified | [2] |
| C42B | 0.7166 | Not Specified | [2] | |
| LNCaP | ~20 | 48 | [3] | |
| Retinoblastoma | Y79 | 0.68 | 48 | [4] |
| WERI-Rb1 | 2.15 | 48 | [4] | |
| Colorectal Cancer | HCT116 | ~6.2 | Not Specified | [5] |
| SW480 | ~6.35 | Not Specified | [5] |
Table 1: Comparative IC50 values of GSK-J4 in various cancer cell lines. This table summarizes the reported IC50 values of GSK-J4, highlighting the differential sensitivity of various cancer cell lines to the inhibitor.
Impact on Apoptosis and Cell Cycle Progression
GSK-J4 has been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cells. However, the specific effects can differ depending on the cancer subtype and the genetic background of the cells.
| Cancer Subtype | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Acute Myeloid Leukemia | KG-1a | Increased apoptosis (increased Bax and cleaved caspase-9) | S phase arrest (decreased Cyclin D1 & A2, increased p21) | [6] |
| Kasumi-1 | Increased apoptosis | G0/G1 arrest | [7] | |
| Retinoblastoma | Y79, WERI-Rb1 | Increased apoptosis (increased cleaved PARP and cleaved caspase-9) | G2/M arrest (increased p-cdc2 and Cyclin B1) | [4] |
| Prostate Cancer | PC-3, C42B | Increased apoptosis | Sub-G0/G1 arrest | [2] |
| Glioma | U87, U251 | Increased apoptosis | Not Specified | [6] |
Table 2: Effects of GSK-J4 on apoptosis and cell cycle in different cancer cell lines. This table outlines the pro-apoptotic and cell cycle inhibitory effects of GSK-J4 across various cancer models.
Signaling Pathways Modulated by GSK-J1/J4
The anti-cancer effects of GSK-J1 and its prodrug GSK-J4 are mediated through the modulation of various signaling pathways downstream of H3K27me3 accumulation.
Acute Myeloid Leukemia (AML)
In AML, GSK-J4 has been shown to suppress the expression of aberrantly activated HOX genes , which are critical for leukemogenesis. This is achieved by increasing H3K27me3 levels at the promoter regions of these genes, leading to their transcriptional repression. Additionally, GSK-J4 can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis.[6][8]
Retinoblastoma
In retinoblastoma cells, GSK-J4 treatment leads to the suppression of the PI3K/AKT/NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation in many cancers. Inhibition of this pathway by GSK-J4 contributes to the observed G2/M cell cycle arrest and induction of apoptosis.[4]
Prostate Cancer
In prostate cancer, the effects of GSK-J4 appear to be dependent on the androgen receptor (AR) status of the cancer cells. In castration-resistant prostate cancer (CRPC) cells, GSK-J4 has been shown to reduce proliferation.[9] The precise downstream signaling pathways are still under investigation, but may involve the modulation of AR-regulated genes and the NF-κB pathway.[10]
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. For detailed, study-specific parameters, please refer to the cited literature.
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GSK-J4 or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: For CCK-8, measure the absorbance directly. For MTT, add a solubilizing agent before measuring the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture cells with the desired concentration of GSK-J4 or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[11]
Western Blot Analysis
-
Protein Extraction: Lyse GSK-J4-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved-caspase 9, Bax, p-cdc2, Cyclin B1, and a loading control like β-actin) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
GSK-J1, primarily through its prodrug GSK-J4, demonstrates significant but variable anti-cancer effects across different cancer subtypes. Its efficacy is dependent on the specific cellular context and the underlying genetic and epigenetic landscape of the tumor. The primary mechanism of action involves the inhibition of KDM6A/B, leading to increased H3K27me3 and subsequent modulation of key oncogenic signaling pathways. While promising as a therapeutic agent, further research is needed to identify predictive biomarkers for sensitivity to GSK-J1/J4 and to explore its potential in combination therapies to overcome resistance and enhance clinical outcomes. The lack of ongoing clinical trials with GSK-J1 or GSK-J4 for oncology indications suggests that further preclinical optimization may be required to improve its therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling promotes castration-resistant prostate cancer initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Reactivity Profile of GSK-J1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of GSK-J1, a potent chemical probe, against its primary targets and other histone demethylases. The information presented is supported by experimental data to aid in the design and interpretation of studies utilizing this inhibitor.
Introduction to GSK-J1
GSK-J1 is a widely used small molecule inhibitor renowned for its high potency against the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] These enzymes are critical epigenetic regulators that specifically remove methyl groups from di- and tri-methylated lysine (B10760008) 27 on histone H3 (H3K27me2/me3), a mark associated with transcriptional repression. By inhibiting KDM6A/B, GSK-J1 leads to an increase in global H3K27me3 levels, thereby influencing gene expression programs involved in processes such as inflammation and development.[1][4]
Comparative Inhibitory Activity of GSK-J1
GSK-J1 exhibits high selectivity for the KDM6 subfamily. However, at higher concentrations, it shows inhibitory activity against other demethylase subfamilies, particularly KDM5. The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 against a panel of JmjC histone demethylases, as determined by in vitro biochemical assays.
| Target Demethylase | Subfamily | IC50 (nM) | Selectivity vs. KDM6B |
| KDM6B (JMJD3) | KDM6 | 28 - 60 [2][5] | - |
| KDM6A (UTX) | KDM6 | 53 [5] | ~2x |
| KDM5B (JARID1B) | KDM5 | 170[5] | ~6x |
| KDM5C (JARID1C) | KDM5 | 550[5] | ~20x |
| KDM5A (JARID1A) | KDM5 | 6,800[5] | ~240x |
| Other Demethylases | Various | >20,000[5] | >700x |
Note: IC50 values can vary between different assay formats. For instance, some studies report IC50 values for KDM5B and KDM5C in the higher nanomolar to low micromolar range.[1][2][3][6]
Key Experimental Protocols
The inhibitory activity of GSK-J1 is commonly determined using sensitive, high-throughput biochemical assays. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a frequently employed method.
Protocol: AlphaLISA Assay for H3K27 Demethylase Activity
This assay quantifies the demethylation of a biotinylated H3K27me3 peptide substrate by a KDM6 enzyme.
-
Reaction Setup: The KDM6 enzyme (e.g., KDM6B) is incubated with the H3K27me3 peptide substrate in an appropriate assay buffer containing co-factors (Fe2+, α-ketoglutarate, ascorbate). This is performed in the presence of varying concentrations of GSK-J1 or a vehicle control (e.g., DMSO).
-
Detection: After the enzymatic reaction, the detection reagents are added. This includes Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide, and AlphaLISA Acceptor beads conjugated to an antibody that specifically recognizes the H3K27me3 mark.[7][8]
-
Signal Generation: If the enzyme is active (i.e., not inhibited), it demethylates the substrate. The anti-H3K27me3 antibody on the Acceptor bead cannot bind, and no signal is generated. If GSK-J1 inhibits the enzyme, the H3K27me3 mark remains. The antibody-conjugated Acceptor bead binds to the peptide, bringing it into close proximity with the Donor bead.
-
Reading: Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in a luminescent signal at ~615 nm.[7] The signal intensity is directly proportional to the level of inhibition.
-
Data Analysis: The IC50 value is calculated by plotting the luminescent signal against the logarithm of the GSK-J1 concentration and fitting the data to a four-parameter dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Validating GSK-J1 Targets: A Comparative Guide to the CUT&RUN Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cleavage Under Targets & Release Using Nuclease (CUT&RUN) protocol with traditional methods like Chromatin Immunoprecipitation sequencing (ChIP-seq) for the validation of targets of the histone demethylase inhibitor, GSK-J1. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to equip you with the knowledge to select the most effective method for your research.
Introduction to GSK-J1 and its Targets
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for removing the repressive trimethylation mark on histone H3 at lysine (B10760008) 27 (H3K27me3).[1][4][5] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, which plays a crucial role in regulating gene expression associated with inflammation, development, and cancer.[1][4][6] Validating the genomic loci where H3K27me3 levels change upon GSK-J1 treatment is essential for understanding its mechanism of action and identifying its therapeutic targets.
Comparing CUT&RUN and ChIP-seq for Target Validation
The gold standard for mapping protein-DNA interactions and histone modifications has traditionally been ChIP-seq. However, CUT&RUN has emerged as a superior alternative, offering several key advantages, particularly for validating targets of epigenetic drugs like GSK-J1.
Key Performance Metrics
| Feature | CUT&RUN | ChIP-seq | Rationale for GSK-J1 Target Validation |
| Starting Material | As low as 5,000 - 100,000 cells[7][8][9][10] | Typically requires millions of cells[11] | Ideal for studies with limited cell numbers, such as primary cells or patient-derived samples treated with GSK-J1. |
| Signal-to-Noise Ratio | Exceptionally high due to low background[7][12] | Lower signal-to-noise, often with high background[11][12] | Provides clearer and more precise mapping of H3K27me3 changes induced by GSK-J1, even for subtle alterations. |
| Resolution | High, at near-nucleosomal resolution[12] | Lower resolution, dependent on fragmentation efficiency | Enables precise identification of genomic regions affected by GSK-J1 treatment. |
| Sequencing Depth | Requires significantly fewer reads (3-8 million)[7][8] | Requires higher sequencing depth (20-30 million)[11] | More cost-effective and allows for higher throughput screening of different conditions or time points of GSK-J1 treatment. |
| Workflow Time | 1-2 days[7] | 3-4 days or longer | Faster turnaround time for validating GSK-J1 efficacy and mechanism. |
| Antibody Requirement | Lower amounts of antibody needed | Higher amounts of antibody required | Reduces experimental costs, especially when screening multiple targets. |
Experimental Workflow and Signaling Pathway
CUT&RUN Experimental Workflow
The CUT&RUN method offers a streamlined and efficient workflow for profiling histone modifications.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JMJD3: a critical epigenetic regulator in stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. epicypher.com [epicypher.com]
- 8. epicypher.com [epicypher.com]
- 9. Optimized CUT&RUN protocol for activated primary mouse B cells | PLOS One [journals.plos.org]
- 10. The Five Applications of CUT&RUN in Modern Biology - CD Genomics [cd-genomics.com]
- 11. epicypher.com [epicypher.com]
- 12. ChIP-seq vs. CUT&RUN - CD Genomics [cd-genomics.com]
Unraveling Transcriptional Landscapes: A Comparative Analysis of GSK-J1 and its Alternatives in Epigenetic Modulation
For researchers, scientists, and drug development professionals, understanding the precise transcriptional consequences of epigenetic modulators is paramount. This guide provides a comprehensive comparison of the transcriptional changes induced by GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3 and UTX, with those of EZH2 inhibitors, which act on the opposing side of the histone methylation balance. By examining RNA-sequencing (RNA-seq) data, we illuminate the distinct and contrasting impacts of these compounds on the cellular transcriptome.
GSK-J1 and its cell-permeable prodrug, GSK-J4, are widely utilized research tools to investigate the role of H3K27me3, a key repressive histone mark, in gene regulation. By inhibiting the removal of this mark, GSK-J1 effectively reinforces transcriptional repression at target gene loci. Conversely, inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, prevent the addition of the H3K27me3 mark, leading to a de-repression of target genes. This guide leverages published RNA-seq data to provide a quantitative and qualitative comparison of their effects on global gene expression.
Quantitative Comparison of Transcriptional Changes
The following table summarizes the impact of GSK-J4 and the EZH2 inhibitor UNC1999 on the transcriptome of different cell lines, as determined by RNA-sequencing. This direct comparison highlights the opposing nature of their epigenetic mechanisms.
| Compound | Target | Cell Type | Treatment Conditions | No. of Upregulated Genes | No. of Downregulated Genes | Data Source |
| GSK-J4 | KDM6A (UTX) / KDM6B (JMJD3) | Embryoid Bodies | 10 µM for 48 hours | 47 | 58 | [Lee et al., 2017][1] |
| UNC1999 | EZH2 | INA-6 Multiple Myeloma | 9 days | 2011 (induced by UNC1999 alone or in combination) | Not specified | [Bazarbachi et al., 2022][2] |
Experimental Protocols
Reproducible and robust experimental design is critical for interpreting RNA-seq data. Below are detailed protocols for cell treatment and subsequent RNA-sequencing, synthesized from established methodologies for studying the effects of small molecule inhibitors.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere and reach approximately 70-80% confluency.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of GSK-J4 (or other inhibitors) in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10 µM for GSK-J4).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA extraction kit).
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from the cell lysates using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools such as HTSeq-count or Salmon.
-
Perform differential gene expression analysis between inhibitor-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.[3][4]
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by GSK-J1 and the experimental workflow for RNA-seq analysis.
References
- 1. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial DNMTs and EZH2 inhibition reprograms the H3K27me3 and DNAme-mediated onco-epigenome to suppress multiple myeloma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Count-Based Differential Expression Analysis of RNA-seq Data [bioconnector.github.io]
- 4. Interpretation of differential gene expression results of RNA-seq data: review and integration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Western Blot Analysis of H3K27me3 Following GSK-J1 Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies and reagents for the analysis of Histone H3 Lysine 27 trimethylation (H3K27me3) levels via Western blot following treatment with the histone demethylase inhibitor, GSK-J1. This document outlines a detailed experimental protocol, presents comparative data for commercially available antibodies, and offers insights into expected outcomes based on published studies.
Introduction to GSK-J1 and H3K27me3 Regulation
Histone H3K27me3 is a critical epigenetic mark associated with transcriptional repression. The levels of this modification are dynamically regulated by histone methyltransferases, such as EZH2 (a component of the PRC2 complex), and histone demethylases, including JMJD3 (KDM6B) and UTX (KDM6A).[1]
GSK-J1 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX.[1][2] By inhibiting these enzymes, GSK-J1 treatment leads to an increase in the global levels of H3K27me3, which can be effectively quantified by Western blotting.[1][3] This makes the GSK-J1-H3K27me3 axis a valuable system for studying the functional roles of this histone modification and for screening the efficacy of demethylase inhibitors.
Signaling Pathway of GSK-J1 Action
The mechanism by which GSK-J1 modulates H3K27me3 levels is a direct enzymatic inhibition, leading to a shift in the equilibrium of histone methylation.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK-J1 Sodium: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like GSK-J1 sodium salt is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound salt, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory when handling this compound salt. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a properly fitted respirator.
Work with this compound salt should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Information
Based on the available Safety Data Sheet for GSK-J1, the following hazard information should be considered for its sodium salt variant.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P319 |
Step-by-Step Disposal Procedure
Given the limited specific disposal information for this compound salt, a conservative and safety-first approach is required. Do not assume the compound is non-hazardous. The following procedure aligns with general best practices for the disposal of research-grade chemicals.
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound salt (e.g., unused solid, solutions, contaminated labware) as chemical waste.
-
Do not mix this waste with non-hazardous waste streams.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect unadulterated solid this compound salt in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound salt in a compatible, leak-proof container. Do not pour solutions down the drain.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound salt should be collected in a designated, sealed waste bag or container.
Step 3: Labeling of Waste Containers
-
Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.
-
The label must include:
-
The full chemical name: "this compound salt"
-
The CAS number: 1797832-71-3
-
An indication of the hazards (e.g., "Irritant")
-
The approximate quantity of the waste.
-
Step 4: Storage of Chemical Waste
-
Store the labeled waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste handover. Do not attempt to dispose of the chemical waste through regular trash or sewer systems.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
References
Navigating the Safe Handling of GSK-J1 Sodium Salt: A Comprehensive Guide
For Immediate Implementation: This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with GSK-J1 sodium salt. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX, and like many potent, powdered compounds, requires specific handling to prevent inhalation and skin contact.[1][2][3]
Essential Safety and Handling at a Glance
A thorough risk assessment should be conducted before handling this compound salt to determine the appropriate level of personal protective equipment (PPE) and containment. The following table summarizes key quantitative data and recommended PPE for various laboratory activities.
| Parameter | Value | Source |
| CAS Number | 1797832-71-3 | [1] |
| Molecular Formula | C₂₂H₂₂N₅O₂ • Na | [1] |
| Formulation | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Slightly soluble in DMSO | [1] |
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders necessitates the highest level of respiratory protection and skin coverage.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| General Laboratory Use | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Standard laboratory practice to prevent accidental contact. |
Step-by-Step Operational Protocols
A systematic approach to handling this compound salt from receipt to disposal is critical for safety. The following workflow outlines the necessary steps.
Caption: A workflow diagram illustrating the key stages of safely handling this compound salt.
Detailed Methodologies:
1. Pre-Experiment Preparation:
-
Review Safety Information: Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound salt.[2]
-
Prepare Work Area: All work with powdered this compound salt should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5] The work surface should be decontaminated before and after use. Ensure a spill kit is readily accessible.
-
Don Appropriate PPE: Select and put on the appropriate PPE based on the risk assessment for the specific task. For weighing, this includes a PAPR and double gloves.[4]
2. Experimental Procedures:
-
Weighing: Tare a tared weigh boat within the containment unit. Carefully transfer the desired amount of this compound salt to the weigh boat using a spatula. Avoid any actions that could generate dust.
-
Dissolving: Add the solvent to the vessel containing the weighed this compound salt within the fume hood. Gently swirl to dissolve. This compound salt is slightly soluble in DMSO.[1]
-
Handling Solutions: When working with solutions of this compound salt, always wear gloves and eye protection to prevent skin and eye contact.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound salt.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat and other protective equipment. The inner gloves should be the last item removed.
-
Waste Disposal: All waste contaminated with this compound salt, including disposable PPE, pipette tips, and empty vials, must be disposed of as hazardous waste.[4] Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound salt down the drain.[6]
Personal Protective Equipment (PPE) Selection Logic
The choice of PPE is dictated by the specific procedure being performed and the associated risk of exposure. The following diagram illustrates the decision-making process for PPE selection.
Caption: A decision tree for selecting the appropriate PPE when working with this compound salt.
By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound salt and ensure a secure laboratory environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
